molecular formula C20H24N2O3 B1140780 Quinine 1'-Oxide CAS No. 54821-44-2

Quinine 1'-Oxide

Número de catálogo: B1140780
Número CAS: 54821-44-2
Peso molecular: 340.4 g/mol
Clave InChI: GBBIANHNFAPFOH-WZBLMQSHSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Quinine 1'-Oxide, also known as Quinine 1'-Oxide, is a useful research compound. Its molecular formula is C20H24N2O3 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Quinine 1'-Oxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinine 1'-Oxide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

54821-44-2

Fórmula molecular

C20H24N2O3

Peso molecular

340.4 g/mol

Nombre IUPAC

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxy-1-oxidoquinolin-1-ium-4-yl)methanol

InChI

InChI=1S/C20H24N2O3/c1-3-13-12-21-8-6-14(13)10-19(21)20(23)16-7-9-22(24)18-5-4-15(25-2)11-17(16)18/h3-5,7,9,11,13-14,19-20,23H,1,6,8,10,12H2,2H3/t13-,14-,19-,20+/m0/s1

Clave InChI

GBBIANHNFAPFOH-WZBLMQSHSA-N

SMILES

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O

SMILES isomérico

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O

SMILES canónico

COC1=CC2=C(C=C[N+](=C2C=C1)[O-])C(C3CC4CCN3CC4C=C)O

Sinónimos

(8α,9R)-6’-Methoxycinchonan-9-ol 1’-Oxide;  Quinine 1’-N-Oxide;  Quinine N’-Oxide;  Quinine ar-N-Oxide; 

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to the In Vitro Mechanism of Action of Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

For centuries, quinine, a quinoline alkaloid derived from the cinchona tree, has been a cornerstone in the treatment of malaria, one of the world's most devastating infectious diseases.[1] Its primary role in modern medicine is in the management of severe Plasmodium falciparum malaria, particularly in regions with chloroquine resistance.[2] The parasite's increasing resistance to available therapies, however, necessitates a continuous search for novel antimalarial agents and a deeper understanding of the mechanisms of existing and related compounds.[1]

Quinine 1'-oxide is a metabolite of quinine, formed through the oxidation of the quinoline nitrogen. While the mechanism of action of the parent compound, quinine, has been extensively studied, the specific in vitro activities of its N-oxide metabolite are less well-characterized. This guide provides a comprehensive overview of the established mechanism of quinine and delineates a proposed multi-faceted mechanism of action for quinine 1'-oxide. We will explore its potential roles in heme detoxification, the induction of oxidative stress, and DNA interactions, grounded in the broader context of quinoline and N-oxide pharmacology. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and detailed experimental frameworks to investigate the bioactivity of this compound.

The Established Mechanism of Action of Quinine: A Foundation

The most widely accepted mechanism of action for quinine, and other quinoline antimalarials like chloroquine, is the disruption of the parasite's heme detoxification pathway within the acidic digestive vacuole.[2][3]

During its intraerythrocytic stage, the malaria parasite digests copious amounts of host hemoglobin to acquire essential amino acids. This process releases large quantities of toxic free heme (ferriprotoporphyrin IX). To protect itself, the parasite polymerizes this toxic heme into an inert, crystalline structure called hemozoin, or "malaria pigment".[4][5] Quinine, being a weak base, is thought to accumulate in the acidic environment of the parasite's digestive vacuole.[3] There, it interferes with hemozoin formation, likely by binding to heme molecules and preventing their incorporation into the growing hemozoin crystal.[6][7] This inhibition leads to an accumulation of toxic free heme, which in turn catalyzes the production of reactive oxygen species (ROS), damages cellular membranes, and inhibits parasite enzymes, ultimately leading to parasite death.[8]

Proposed In Vitro Mechanisms of Action for Quinine 1'-Oxide

The introduction of an N-oxide moiety to the quinoline core of quinine can potentially alter its physicochemical properties and introduce novel biological activities. Based on the known actions of quinine and the established pharmacology of other aromatic N-oxides, we propose a tripartite mechanism for quinine 1'-oxide that warrants in-vitro investigation.

Inhibition of Hemozoin Biocrystallization

Structurally, quinine 1'-oxide retains the core quinoline scaffold responsible for the primary antimalarial activity of its parent compound. It is therefore highly probable that it also interferes with hemozoin formation. The N-oxide group may, however, alter the compound's basicity and lipophilicity, which could affect its accumulation in the digestive vacuole and its affinity for heme.

The primary hypothesis is that quinine 1'-oxide, like quinine, binds to free heme, forming a complex that caps the growing hemozoin crystal, thereby preventing further polymerization.[7] This leads to the buildup of toxic heme, initiating the cascade of events described for quinine.

Induction of Oxidative Stress via Redox Cycling

A distinct and compelling potential mechanism for quinine 1'-oxide, separate from that of its parent compound, is the direct induction of oxidative stress through redox cycling. Many aromatic N-oxides are known to be bioreducible, acting as prodrugs that can be activated under hypoxic conditions or by specific reductases to generate reactive radical species.[9] Quinoxaline 1,4-di-N-oxides, for example, are known to generate reactive oxygen species following the reduction of the N-oxide group, leading to DNA and lipid damage.[10]

It is plausible that intracellular reductases within P. falciparum could reduce the N-oxide group of quinine 1'-oxide. This one-electron reduction would form a radical anion, which can then react with molecular oxygen to produce superoxide radicals (O₂⁻) and regenerate the parent N-oxide. This futile cycling process generates a continuous flux of ROS, overwhelming the parasite's antioxidant defenses and leading to widespread oxidative damage to proteins, lipids, and nucleic acids.[1]

Proposed Redox Cycling of Quinine 1'-Oxide QNO Quinine 1'-Oxide QNO_radical Quinine 1'-Oxide Radical Anion QNO->QNO_radical One-electron reduction QNO_radical->QNO Oxidation O2 O₂ (Molecular Oxygen) QNO_radical->O2 O2_superoxide O₂⁻ (Superoxide) O2->O2_superoxide Reduction Damage Oxidative Damage (Lipids, Proteins, DNA) O2_superoxide->Damage Leads to Reductase Parasite Reductases (e.g., Cytochrome P450 Reductase) Reductase->QNO

Caption: Proposed mechanism of ROS generation by Quinine 1'-Oxide.

Direct DNA Interaction and Damage

The planar aromatic quinoline ring system present in quinine and its N-oxide suggests a potential for interaction with parasitic DNA. While this is not considered the primary mechanism for quinine, the introduction of the N-oxide group could enhance this activity. Some N-oxide-containing compounds are known to function as DNA-damaging agents.[9] The mechanism could involve direct intercalation between DNA base pairs or the generation of DNA adducts following metabolic activation. Furthermore, the ROS generated from the potential redox cycling of quinine 1'-oxide can directly cause oxidative damage to DNA, leading to single- and double-strand breaks.[11]

In Vitro Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action for quinine 1'-oxide, a series of robust in vitro assays are required. The following protocols provide a framework for this investigation.

Core Experimental Workflow

The overall workflow for characterizing the in vitro mechanism of action of quinine 1'-oxide should follow a logical progression from determining its general antimalarial activity to dissecting its specific molecular interactions.

cluster_0 Phase 1: Activity & Cytotoxicity cluster_1 Phase 2: Target-Based Assays cluster_2 Phase 3: Data Synthesis Activity Antimalarial Susceptibility Assays (SYBR Green I / HRP2 ELISA) Determine IC₅₀ Cytotoxicity Mammalian Cell Cytotoxicity (e.g., MTT on HepG2 cells) Determine CC₅₀ & Selectivity Index Activity->Cytotoxicity Hemozoin Hemozoin Inhibition Assay Activity->Hemozoin ROS ROS Detection Assay (e.g., DCFDA) Activity->ROS DNA DNA Damage Assay (e.g., Comet Assay) Activity->DNA Analysis Comparative Analysis & Mechanism Postulation Cytotoxicity->Analysis Hemozoin->Analysis ROS->Analysis DNA->Analysis

Caption: Experimental workflow for investigating Quinine 1'-Oxide's mechanism.

Protocol 1: In Vitro Antimalarial Susceptibility Testing (SYBR Green I-Based Assay)

This high-throughput assay measures the proliferation of P. falciparum by quantifying the accumulation of parasite DNA.[12]

1. Preparation of Drug Plates:

  • Serially dilute quinine 1'-oxide in an appropriate solvent (e.g., DMSO), followed by dilution in RPMI 1640 medium.

  • Dispense 25 µL of each drug dilution into a 96-well flat-bottomed microtiter plate. Include wells for a positive control (e.g., quinine) and a drug-free control.

2. Parasite Culture and Plate Inoculation:

  • Use a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) at the ring stage.[13]

  • Adjust the culture to a 1% parasitemia and 2% hematocrit in complete RPMI 1640 medium.

  • Add 175 µL of the parasite suspension to each well of the pre-dosed plate.

3. Incubation:

  • Incubate the plates for 72 hours in a humidified, modular incubator chamber at 37°C with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.[12]

4. Lysis and Staining:

  • Prepare a lysis buffer containing SYBR Green I dye. A typical buffer consists of 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, and 0.08% Triton X-100, with a 1:5000 dilution of SYBR Green I stock.[14]

  • After incubation, freeze the plates at -20°C or -80°C for at least 2 hours, then thaw at room temperature to lyse the red blood cells.

  • Add 100 µL of the SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

5. Data Acquisition and Analysis:

  • Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[12]

  • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Hemozoin (β-Hematin) Inhibition Assay

This cell-free assay assesses the ability of a compound to directly inhibit the formation of β-hematin, the synthetic analogue of hemozoin.[4][15]

1. Reagent Preparation:

  • Prepare a stock solution of hemin (e.g., 2.5 mM in DMSO).

  • Prepare a 1 M acetate buffer, pH 4.8.

  • Prepare serial dilutions of quinine 1'-oxide in DMSO.

2. Assay Procedure:

  • In a 96-well plate, add 90 µL of the hemin solution (diluted to 50 µM in the acetate buffer).[16]

  • Add 10 µL of the test compound dilutions to the respective wells. Include positive (chloroquine) and negative (DMSO) controls.

  • To initiate polymerization, add a catalyst such as Tween 20 to a final concentration of 0.012 g/liter .[16]

  • Incubate the plate at 37°C for 18-24 hours to allow for β-hematin formation.

3. Quantification:

  • After incubation, centrifuge the plate to pellet the β-hematin crystals.

  • Carefully remove the supernatant.

  • Wash the pellet with DMSO to remove any unreacted hemin.

  • Dissolve the β-hematin pellet in 0.1 M NaOH.

  • Measure the absorbance of the dissolved β-hematin at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition relative to the DMSO control.

Protocol 3: Intracellular Reactive Oxygen Species (ROS) Detection

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) to measure intracellular ROS levels in P. falciparum.

1. Parasite Preparation and Staining:

  • Use a synchronized culture of P. falciparum at the trophozoite stage (when metabolic activity is high).

  • Wash the parasitized red blood cells with RPMI 1640 medium.

  • Incubate the cells with 5 µM DCFDA in RPMI 1640 for 30 minutes at 37°C in the dark.[17]

2. Drug Treatment:

  • Wash the cells to remove excess DCFDA.

  • Resuspend the cells in complete medium and expose them to various concentrations of quinine 1'-oxide, a positive control (e.g., H₂O₂ or menadione), and a negative control.

  • Incubate for a defined period (e.g., 1-3 hours) at 37°C.

3. Data Acquisition:

  • After incubation, wash the cells with PBS.

  • Analyze the fluorescence of the oxidized product (DCF) using a flow cytometer or a fluorescence microplate reader (excitation ~488 nm, emission ~525 nm).[18]

  • An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Protocol 4: DNA Damage Assessment (Comet Assay)

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.[19]

1. Cell Treatment and Embedding:

  • Treat synchronized P. falciparum cultures with quinine 1'-oxide for a specified duration (e.g., 4 hours). Include a positive control for DNA damage (e.g., methyl methanesulfonate) and a negative control.

  • Isolate the parasites from the red blood cells using saponin lysis.

  • Mix the isolated parasites with low-melting-point agarose and layer onto a pre-coated microscope slide. Allow the agarose to solidify.

2. Lysis:

  • Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) overnight at 4°C. This step lyses the cells and nuclear membranes, leaving behind nucleoids containing supercoiled DNA.

3. Electrophoresis:

  • Place the slides in an alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind.

  • Perform electrophoresis at a low voltage. Damaged DNA (containing strand breaks) will relax and migrate out of the nucleoid, forming a "comet tail."[20][21]

4. Visualization and Analysis:

  • Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green I or ethidium bromide).

  • Visualize the comets using a fluorescence microscope.

  • Use image analysis software to quantify the extent of DNA damage by measuring parameters such as the percentage of DNA in the tail and the tail moment.[21]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the toxicity of the compound against a mammalian cell line (e.g., HepG2 or Vero) to establish a selectivity index.[22][23]

1. Cell Seeding:

  • Seed mammalian cells (e.g., HepG2) in a 96-well plate at a density of 1x10⁴ cells/well and allow them to adhere overnight.

2. Compound Treatment:

  • Treat the cells with serial dilutions of quinine 1'-oxide for 24-48 hours.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[23]

4. Solubilization and Measurement:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Measure the absorbance at ~570 nm.

5. Analysis:

  • Calculate the 50% cytotoxic concentration (CC₅₀). The selectivity index (SI) is then calculated as CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Data Presentation and Interpretation

Quantitative Data Summary

All IC₅₀ and CC₅₀ values should be presented in a clear, tabular format for easy comparison.

CompoundP. falciparum StrainIC₅₀ (nM) [95% CI]Mammalian Cell LineCC₅₀ (µM) [95% CI]Selectivity Index (SI = CC₅₀/IC₅₀)
Quinine 1'-Oxide 3D7 (CQ-sensitive)[Experimental Value]HepG2[Experimental Value][Calculated Value]
Dd2 (CQ-resistant)[Experimental Value]HepG2[Experimental Value][Calculated Value]
Quinine (Control) 3D7 (CQ-sensitive)[Experimental Value]HepG2[Experimental Value][Calculated Value]
Dd2 (CQ-resistant)[Experimental Value]HepG2[Experimental Value][Calculated Value]

Conclusion

While the definitive in vitro mechanism of action of quinine 1'-oxide remains to be fully elucidated, this guide provides a robust scientific framework for its investigation. The established antiplasmodial activity of its parent compound, quinine, via the inhibition of hemozoin formation, serves as a logical starting point.[2][6] However, the presence of the N-oxide functionality strongly suggests the potential for additional or alternative mechanisms, including the induction of oxidative stress through redox cycling and direct DNA interaction.[9][10]

The detailed protocols provided herein offer a systematic approach to test these hypotheses. By combining parasite viability assays with specific target-based investigations into hemozoin inhibition, ROS production, and DNA damage, researchers can build a comprehensive profile of quinine 1'-oxide's bioactivity. Such studies are crucial for understanding the structure-activity relationships of quinoline N-oxides and may unveil novel therapeutic strategies in the ongoing fight against malaria.

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Sources

In Vivo Metabolite Profiling of Quinine 1'-Oxide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The in vivo metabolite profiling of alkaloid N-oxides presents a unique analytical and biochemical challenge. Quinine 1'-oxide (CAS 54821-44-2), the quinoline N-oxide derivative of the antimalarial drug quinine, serves as a complex substrate that undergoes simultaneous Phase I oxidation and bioreduction. Unlike standard small molecules, N-oxides are highly susceptible to both thermal degradation and enzymatic reduction, requiring highly specialized sample preparation and high-resolution mass spectrometry (HRMS) workflows.

This guide provides a rigorous, self-validating methodological framework for the in vivo profiling of quinine 1'-oxide, detailing the causality behind experimental choices, expected biotransformation pathways, and the analytical logic required to prevent ex vivo artifacts.

Mechanistic Pathways of Biotransformation

To design an effective profiling experiment, one must first understand the enzymatic causality driving the clearance of quinine 1'-oxide. The molecule features two distinct ring systems—a quinuclidine ring and an N-oxidized quinoline ring—each targeted by different enzyme families.

  • Bioreduction (Hepatic and Gut Microbiome): Alkaloid N-oxides are highly susceptible to electrochemical and enzymatic reduction . In vivo, hepatic reductases and gut flora rapidly reduce quinine 1'-oxide back to the parent alkaloid, quinine.

  • CYP450-Mediated Oxidation: The quinuclidine ring of quinine is a classic substrate for Cytochrome P450 3A4 (CYP3A4), which catalyzes hydroxylation at the C3 position . Consequently, quinine 1'-oxide undergoes parallel 3-hydroxylation to form 3-hydroxyquinine 1'-oxide. Additionally, CYP2D6 drives the O-demethylation of the methoxy group on the quinoline core .

  • Aldehyde Oxidase (AO) Pathway: The N-oxidized quinoline ring is uniquely vulnerable to nucleophilic attack. Aldehyde oxidase (AO) facilitates a Reissert-Henze-type biotransformation, inserting an oxygen atom at the C2' position to form a stable 2'-quinolone derivative .

MetabolicPathway Q1O Quinine 1'-Oxide (m/z 341.18) Q Quinine (m/z 325.19) Q1O->Q Bioreduction (Hepatic/Gut) Q3OH 3-Hydroxyquinine 1'-Oxide (m/z 357.18) Q1O->Q3OH CYP3A4 Oxidation QOD O-Desmethylquinine 1'-Oxide (m/z 327.17) Q1O->QOD CYP2D6 Demethylation Q2Q 2'-Quinolone Derivative (m/z 357.18) Q1O->Q2Q Aldehyde Oxidase (AO) Q3OH_Q 3-Hydroxyquinine (m/z 341.18) Q->Q3OH_Q CYP3A4 Oxidation

Fig 1: Predicted in vivo metabolic pathways of quinine 1'-oxide via CYP450 and AO enzymes.

Self-Validating Experimental Protocol

Standard metabolite profiling workflows often fail for N-oxides due to ex vivo degradation. If a sample is left at room temperature, the N-oxide may spontaneously reduce, leading to false-positive identification of "quinine" as an in vivo metabolite. The following step-by-step methodology integrates self-validating controls to guarantee data integrity.

Step 1: In Vivo Dosing & Controlled Bio-Sampling
  • Administration: Administer quinine 1'-oxide (e.g., 10 mg/kg IV or PO) to the animal model (e.g., Sprague-Dawley rats).

  • Cold Quenching (Critical Causality): Collect blood samples into pre-chilled tubes containing K₂EDTA. Immediately quench the sample by adding 3 volumes of ice-cold acetonitrile containing 0.1% formic acid. Why? The acidic, sub-zero environment instantly denatures plasma reductases and stabilizes the thermally labile N-O bond.

  • Isotopic Validation Spike: Immediately spike the sample with a stable isotope-labeled standard, Quinine-d5 1'-oxide .

    • Self-Validation Logic: If subsequent LC-MS analysis detects Quinine-d5 (the reduced form of the standard), it proves ex vivo reduction occurred during handling, and the sample must be discarded. If only Quinine-d5 1'-oxide is detected, the protocol is validated, and any unlabeled quinine found is a true in vivo metabolite.

Step 2: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction
  • Conditioning: Condition MCX cartridges with 100% Methanol followed by 2% Formic Acid in Water.

  • Loading: Centrifuge the quenched plasma/urine and load the supernatant.

  • Washing: Wash with 2% Formic Acid, followed by 100% Methanol. Why? Quinine 1'-oxide possesses a basic quinuclidine nitrogen (pKa ~8.5). At low pH, this nitrogen is fully protonated and strongly retained on the sulfonic acid sites of the MCX resin. The methanol wash removes neutral and acidic endogenous lipids, preventing ion suppression.

  • Elution: Elute with 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the quinuclidine nitrogen, breaking the ionic interaction for recovery. Evaporate under cold N₂ gas and reconstitute in the mobile phase.

Step 3: LC-HRMS/MS Analysis
  • Chromatography: Utilize a C18 column with polar endcapping. Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Mass Spectrometry: Operate a Q-TOF or Orbitrap in positive Electrospray Ionization (ESI+) mode. Acquire full scan data (m/z 100–800) at high resolution (>70,000 FWHM) with Data-Dependent Acquisition (DDA) for MS/MS fragmentation.

Step 4: Mass Defect Filtering (MDF) Data Processing
  • Logic: Biotransformations shift the exact mass of the parent drug in predictable ways. Quinine 1'-oxide has a fractional mass of 0.1860. Its Phase I metabolites will cluster tightly around a mass defect window of 0.170 to 0.200.

  • Execution: Apply an MDF window in the processing software. Why? This computationally strips away 95% of endogenous matrix background, isolating the trace drug metabolites for structural elucidation.

AnalyticalWorkflow Dosing 1. In Vivo Dosing (IV/PO Admin) Sampling 2. Bio-Sampling (Cold Quenching) Dosing->Sampling Extraction 3. MCX SPE (Basic Extraction) Sampling->Extraction LCMS 4. LC-HRMS/MS (Q-TOF/Orbitrap) Extraction->LCMS Data 5. MDF Processing (Mass Defect Filter) LCMS->Data

Fig 2: Step-by-step LC-HRMS/MS workflow for in vivo metabolite profiling and data processing.

Quantitative Data & Metabolite Mapping

The table below summarizes the exact mass shifts and predicted molecular formulas required to program the HRMS inclusion lists and mass defect filters.

MetaboliteBiotransformation PathwayChemical FormulaExact Mass[M+H]⁺Mass Shift (Da)Primary Enzyme
Quinine 1'-Oxide Parent CompoundC₂₀H₂₄N₂O₃341.18600.0000N/A
Quinine BioreductionC₂₀H₂₄N₂O₂325.1911-15.9949Hepatic Reductases
3-Hydroxyquinine 1'-Oxide Aliphatic HydroxylationC₂₀H₂₄N₂O₄357.1809+15.9949CYP3A4
O-Desmethylquinine 1'-Oxide O-DemethylationC₁₉H₂₂N₂O₃327.1703-14.0157CYP2D6
2'-Quinolone Derivative Reissert-Henze OxidationC₂₀H₂₄N₂O₄357.1809+15.9949Aldehyde Oxidase
3-Hydroxyquinine Reduction + HydroxylationC₂₀H₂₄N₂O₃341.18600.0000Reductases + CYP3A4

Note: The 2'-Quinolone derivative and 3-Hydroxyquinine 1'-oxide are isobaric (m/z 357.1809). They must be differentiated chromatographically and via MS/MS fragmentation. The quinolone derivative will show unique fragmentation of the modified quinoline core, whereas the 3-hydroxy metabolite will show a mass shift (+16 Da) localized entirely on the quinuclidine product ions.

References

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: Molecules (MDPI) URL:[Link]

  • Enzymatic Activities of CYP3A4 Allelic Variants on Quinine 3-Hydroxylation In Vitro Source: Frontiers in Pharmacology URL:[Link]

  • CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever Source: Malaria Journal (NIH PMC) URL:[Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction Source: The Journal of Organic Chemistry (NIH PMC) URL:[Link]

The Toxicity and Safety Profile of Quinine 1'-Oxide: Mechanistic Insights and Toxicological Implications

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinine 1'-oxide (also known as Quinine N-oxide; CAS: 109906-48-1) is a critical oxidative metabolite and synthetic derivative of the cinchona alkaloid quinine 1[1]. While quinine has historically served as a cornerstone antimalarial and anti-arrhythmic agent, its clinical utility is frequently bottlenecked by dose-dependent toxicities, such as severe cinchonism and hemolytic disorders. Understanding the safety profile, metabolic fate, and toxicity of its N-oxide derivative is essential for drug development professionals aiming to design safer antimalarial analogs, synthesize aldehyde oxidase metabolites, or monitor food and beverage safety 2[2].

This technical guide provides an in-depth analysis of the structural causality behind the reduced toxicity of quinine 1'-oxide, alongside self-validating protocols for its synthesis and analytical profiling.

Structural and Metabolic Causality

The in vivo metabolism of quinine is predominantly mediated by hepatic cytochrome P450 enzymes, specifically CYP3A4 and CYP2C19 3[3]. While the major metabolic pathway leads to 3-hydroxyquinine, a secondary but toxicologically significant pathway involves the N-oxidation of the quinuclidine nitrogen, yielding quinine 1'-oxide 3[3].

The Causality of N-Oxidation: The tertiary amine located in the quinuclidine ring of quinine is highly nucleophilic and sterically accessible compared to the aromatic quinoline nitrogen. During CYP-mediated oxidation or targeted synthetic ozonolysis, this nitrogen acts as an electron donor, readily forming the N-oxide 4[4]. This structural modification drastically increases the topological polar surface area (TPSA) of the molecule and decreases its lipophilicity (LogP). Consequently, quinine 1'-oxide exhibits altered pharmacokinetics—including reduced blood-brain barrier permeability and faster renal clearance—which directly mitigates its systemic toxicity 2[2]. It is frequently detected as a urinary clearance component following the consumption of quinine-containing beverages 5[5].

G Q Quinine (Parent Alkaloid) CYP CYP3A4 / CYP2C19 Hepatic Oxidation Q->CYP Substrate Binding QNO Quinine 1'-oxide (N-Oxidation Metabolite) CYP->QNO Minor Pathway (Quinuclidine N-Oxidation) 3 3 CYP->3 OH Major Pathway (Quinoline Hydroxylation)

Figure 1: Hepatic CYP-mediated metabolic pathways of quinine yielding quinine 1'-oxide.

Toxicity Profile and Safety Assessment

The toxicity of quinine 1'-oxide is markedly lower than that of its parent compound. The addition of the oxygen atom neutralizes the basicity of the quinuclidine amine, which alters the molecule's binding affinity to off-target receptors (such as hERG potassium channels), thereby mitigating the cardiotoxic and neurotoxic effects typically associated with quinine 4[4].

In vitro cellular toxicity assays have demonstrated that quinine 1'-oxide is relatively non-toxic. When evaluated for cytotoxicity, related N-oxide compounds exhibited a highly favorable toxicity index of > 15,000, making this structural motif a strong candidate for further investigation as a safer antimalarial scaffold 4[4].

Quantitative Safety & Toxicity Metrics
Toxicity MetricQuinine (Parent Alkaloid)Quinine 1'-oxideMechanistic Rationale
In Vitro Cytotoxicity Index Moderate (< 1,000)High (> 15,000)N-oxidation neutralizes the basicity of the quinuclidine amine, drastically reducing off-target cellular toxicity.
Electrochemical Reduction Potential -1.03 V-1.15 VThe N-oxide requires a higher overpotential for reduction at a dropping mercury electrode, indicating greater electrochemical stability 2[2].
Receptor Binding Affinity High (Readily blocks potassium channels)LowIncreased topological polar surface area (TPSA) and altered charge distribution prevent efficient binding to hERG channels.
Excretion Profile Primarily hepatic metabolismDirect renal clearanceEnhanced hydrophilicity facilitates rapid urinary excretion, minimizing systemic accumulation 5[5].

Validated Experimental Protocols

To accurately study the toxicity and pharmacology of quinine 1'-oxide, researchers must synthesize and validate the compound with high purity. The following self-validating protocol leverages regioselective ozonolysis, ensuring the quinoline ring remains intact while avoiding the over-oxidation commonly seen with traditional electrophilic oxidants 6[6].

Workflow Step1 1. Dissolution Acetone:Water (95:5) Step2 2. Ozonolysis O3 at -12°C to 0°C Step1->Step2 Step3 3. Quenching & Purification Step2->Step3 Step4 4. LC-MS Validation m/z 341[M+H]+ Step3->Step4

Figure 2: Step-by-step synthetic workflow and self-validation for quinine 1'-oxide.
Protocol 1: Regioselective Synthesis of Quinine 1'-oxide

Rationale: Traditional oxidants like mCPBA can lead to competing epoxidation of the vinyl group. Controlled ozonolysis at sub-zero temperatures ensures regioselective N-oxidation exclusively at the quinuclidine core 4[4].

  • Dissolution: Dissolve 1.0 equivalent of pure quinine in a solvent mixture of acetone and water (95:5 v/v). The presence of water is critical to stabilize the intermediate ozonide and prevent unwanted side reactions.

  • Ozonolysis: Cool the reaction vessel to between -12°C and 0°C. Bubble a low flow of ozone gas through the solution.

    • Self-Validation Checkpoint: Monitor the reaction continuously via TLC (DCM:MeOH 9:1). The complete disappearance of the parent quinine spot dictates the immediate cessation of ozone bubbling.

  • Quenching: Purge the system with argon or nitrogen for 15 minutes to remove excess dissolved ozone, then concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography to isolate quinine 1'-oxide. This method reliably yields the product at approximately 72% 4[4].

Protocol 2: Analytical Validation (LC-MS and Electrochemistry)

Every synthesized batch must be analytically validated to ensure the absence of unreacted quinine, which would artificially inflate toxicity readings in downstream assays.

  • LC-Q-ToF-MS Profiling: Inject the sample into an LC-MS system. Quinine 1'-oxide must exhibit a protonated molecular ion at m/z 341 [M+H]+ (a +16 mass shift from quinine's m/z 325). Confirm structural integrity by identifying specific product fragment ions at m/z 323, 296, 186, and 160. The signals at m/z 186 and 160 confirm the quinoline ring remains unoxidized 2[2].

  • Electrochemical Verification: Utilize a dropping mercury electrode (DME) with a Britton–Robinson buffer (pH 3–7). Quinine 1'-oxide reduces as a single peak at a potential of −1.15 V , which is distinct and easily resolvable from unreacted quinine's reduction peak at −1.03 V 2[2].

Regulatory and Handling Guidelines

While quinine 1'-oxide exhibits low acute toxicity in vitro, it is classified commercially as an API impurity and pharmaceutical reference standard 7[7]. It is strictly for laboratory and research use, not for human consumption.

  • Handling: Standard laboratory safety precautions must be observed. Personnel should handle the compound in a well-ventilated fume hood using appropriate PPE (nitrile gloves, safety goggles, and lab coats) 1[1].

  • Storage: Store the neat compound in a cool, dry environment away from strong oxidizing agents to prevent the degradation of the sensitive vinyl group.

References

  • ResearchGate. "Synthesis of quinine-N-oxide".[Link]

  • ResearchGate. "Enhancement of Behavioral Effect and Acute Toxicity of Methamphetamine by Quinine in Rats".[Link]

  • MDPI. "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides".[Link]

  • ACS Publications. "General Approach To Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert–Henze-Type Reaction".[Link]

  • ResearchGate. "Summary of quinine metabolism". [Link]

Sources

Methodological & Application

High-Throughput HPLC-MS/MS Protocol for the Quantification of Quinine 1'-Oxide in Human Plasma

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Matrix: Human Plasma Analytes: Quinine 1'-Oxide (Target), Quinine-d3 N-Oxide (Internal Standard)

Introduction & Scientific Rationale

Quinine, a cinchona alkaloid utilized historically as an antimalarial and currently for off-label management of nocturnal leg cramps, undergoes extensive hepatic metabolism. The primary metabolic pathways, driven predominantly by the cytochrome P450 system (specifically CYP3A4 and CYP1A2), result in the formation of several metabolites, including 3-hydroxyquinine and quinine 1'-oxide (an N-oxide derivative on the quinuclidine ring) [1].

Accurate quantification of quinine 1'-oxide in human plasma is critical for CYP3A4 phenotyping, therapeutic drug monitoring (TDM), and toxicological assessments. However, bioanalytical quantification presents a unique challenge: quinine 1'-oxide and 3-hydroxyquinine are isobaric (both yield a protonated molecular ion [M+H]+ at m/z 341.2). Because both metabolites can undergo a neutral loss of water (-18 Da) during collision-induced dissociation (CID) to yield a product ion at m/z 323.2[2], chromatographic resolution is an absolute requirement to prevent cross-talk and ensure assay selectivity.

This application note details a robust, self-validating HPLC-MS/MS methodology designed to isolate and quantify quinine 1'-oxide from human plasma, utilizing stable isotope-labeled internal standards to correct for matrix-induced ionization effects.

Quinine_Metabolism Q Quinine [M+H]+ m/z 325 CYP Hepatic CYPs (CYP3A4, CYP1A2) Q->CYP Oxidation Q1O Quinine 1'-Oxide [M+H]+ m/z 341 CYP->Q1O N-Oxidation (Quinuclidine Ring) 3 3 CYP->3 HQ C-Hydroxylation

Metabolic pathways of quinine highlighting the formation of isobaric metabolites.

Materials and Reagents

  • Reference Standards: Quinine 1'-oxide (Purity 98%), Quinine-d3 N-oxide (Internal Standard, IS) [4].

  • Biological Matrix: Human plasma (K2-EDTA anticoagulant).

  • Solvents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water ( H2​O ).

  • Additives: Formic Acid (FA), Ammonium Formate.

Causality Note: K2-EDTA is selected as the anticoagulant because heparin can occasionally cause matrix suppression in positive electrospray ionization (ESI+) for basic alkaloids.

Experimental Protocol

Sample Preparation Workflow

We utilize a low-volume protein precipitation (PPT) technique. While solid-phase extraction (SPE) offers cleaner extracts, PPT with cold methanol provides a superior balance of high-throughput efficiency and excellent recovery for polar alkaloid N-oxides [3]. Methanol is specifically chosen over acetonitrile because it produces a "softer" protein crash, reducing the co-precipitation (trapping) of the analyte within the protein pellet.

Step-by-Step Procedure:

  • Aliquot: Transfer 100 µL of thawed human plasma into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the Quinine-d3 N-oxide working solution (500 ng/mL in 50% MeOH). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Methanol (-20°C) containing 0.1% Formic Acid to disrupt drug-protein binding.

  • Mixing: Vortex vigorously for 2 minutes to ensure complete denaturation.

  • Centrifugation: Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer & Reconstitution: Transfer 200 µL of the clear supernatant to an autosampler vial. Add 200 µL of Mobile Phase A (aqueous) to match the initial gradient conditions and prevent solvent-induced peak broadening.

Workflow S1 1. Plasma Aliquot (100 µL) Thaw on ice S2 2. IS Spiking Add 10 µL Quinine-d3 N-Oxide S1->S2 S3 3. Protein Precipitation Add 300 µL Cold Methanol (-20°C) S2->S3 S4 4. Mixing & Centrifugation Vortex 2 min, 15,000 × g for 10 min S3->S4 S5 5. Supernatant Transfer Collect 200 µL clear extract S4->S5 S6 6. LC-MS/MS Analysis Inject 2 µL onto Biphenyl Column S5->S6

Step-by-step plasma sample preparation and LC-MS/MS workflow for quinine 1'-oxide.

Chromatographic Separation (HPLC)

To resolve the isobaric interference between quinine 1'-oxide and 3-hydroxyquinine, a Biphenyl stationary phase is mandated. The biphenyl phase leverages π−π interactions with the quinoline ring of the analytes, offering orthogonal selectivity compared to standard C18 columns driven purely by hydrophobic dispersion forces.

Table 1: HPLC Conditions

ParameterSpecification
Column Phenomenex Kinetex Biphenyl (50 × 2.1 mm, 2.6 µm)
Column Temperature 40 °C
Mobile Phase A Water + 5 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 0.4 mL/min
Injection Volume 2.0 µL

Gradient Program:

  • 0.0 - 0.5 min: 10% B

  • 0.5 - 3.0 min: Linear ramp to 60% B

  • 3.0 - 3.5 min: Flush at 95% B

  • 3.5 - 5.0 min: Re-equilibration at 10% B

Mass Spectrometry (MS/MS) Parameters

Detection is performed on a triple quadrupole mass spectrometer operating in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

Causality Note: The transition m/z 341.2 323.2 represents the loss of H2​O from the protonated molecular ion. Because the N-oxide modification (+16 Da) resides on the quinuclidine ring, the resulting fragment at 323.2 retains this mass shift relative to the native quinine fragment (which appears at m/z 307.2) [2].

Table 2: MRM Transitions and Collision Energies

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Quinine 1'-Oxide (Target)341.2323.2503528
Quinine 1'-Oxide (Qualifier)341.2198.1503540
Quinine-d3 N-Oxide (IS)344.2326.2503528

Self-Validating System Checks

To ensure the protocol acts as a self-validating system, the following quality control (QC) gates must be integrated into every analytical batch:

  • System Suitability Test (SST): Prior to batch acquisition, inject a neat standard mixture (LOD level). The signal-to-noise (S/N) ratio for the m/z 341.2 323.2 transition must be 10:1, and the retention time must not deviate by more than ± 0.1 min from the established method.

  • Matrix Factor (MF) Evaluation: Calculate the IS-normalized matrix factor by dividing the peak area ratio (Analyte/IS) of a post-extraction spiked blank plasma sample by the peak area ratio of a neat solution at the same concentration. An MF between 0.85 and 1.15 validates that ionization suppression/enhancement is adequately controlled by the stable-isotope IS.

  • Carryover Blank: Inject a double-blank (matrix with no analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The analyte peak area in the blank must be 20% of the Lower Limit of Quantification (LLOQ) peak area to confirm the absence of autosampler or column carryover.

References

  • CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. Malaria Journal (PMC).
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI.
  • High throughput quantification of quinidine in human plasma by LC/MS/MS for therapeutic drug monitoring. ResearchGate.
  • Quinine-d3 N-Oxide | Stable Isotope Labelled Standard. Benchchem.

extraction protocols for quinine 1'-oxide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Solid-Phase Extraction (SPE) and LC-MS/MS Quantification of Quinine 1'-Oxide in Biological Matrices

Target Audience: Analytical Chemists, DMPK Scientists, and Clinical Pharmacologists Matrix: Human Plasma and Urine Analytes: Quinine, Quinine 1'-oxide (N-oxide metabolite)

Introduction & Mechanistic Rationale

Quinine, a historic cinchona alkaloid, remains a critical therapeutic agent for severe Plasmodium falciparum malaria. However, its complex pharmacokinetic profile and narrow therapeutic index necessitate rigorous therapeutic drug monitoring. In vivo, quinine undergoes extensive hepatic Phase I metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme [1].

The primary metabolic pathways yield 3-hydroxyquinine and quinine 1'-oxide (the N-oxide metabolite). Recent toxicological studies suggest that CYP-mediated generation of these oxidative metabolites may be linked to intracellular oxidative stress in erythrocytes, potentially contributing to severe adverse events like Blackwater Fever (BWF) [1]. Accurately quantifying quinine 1'-oxide in plasma and urine is therefore critical for both pharmacokinetic profiling and toxicological research.

The Causality of the Extraction Chemistry

Quinine and its 1'-oxide metabolite possess a bicyclic quinuclidine ring and a quinoline ring. The quinuclidine nitrogen is highly basic (pKa ~8.5). To extract these analytes from complex biological matrices (e.g., plasma proteins and phospholipids), Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is the gold standard [2].

  • Acidic Pre-treatment: Adding formic acid (FA) to the plasma disrupts protein binding and ensures the basic nitrogens are fully protonated (positively charged).

  • Dual Retention Mechanism: During loading, the protonated analytes are retained by strong electrostatic interactions with the sulfonic acid groups of the MCX sorbent, while the lipophilic quinoline backbone is retained by the reversed-phase polymeric matrix.

  • Orthogonal Washing & Elution: This dual-retention allows for aggressive washing with 100% organic solvents (methanol) to remove neutral lipids without eluting the target analytes. Elution is then triggered by introducing a strong base (ammonium hydroxide), which neutralizes the analytes, breaking the ionic bond and allowing recovery.

Pathway Q Quinine (Parent Alkaloid) CYP Hepatic CYP3A4 (Oxidation) Q->CYP QNO Quinine 1'-oxide (N-oxide Metabolite) CYP->QNO N-Oxidation Other 3-Hydroxyquinine (C-Oxidation) CYP->Other C-Oxidation

Figure 1: Hepatic CYP3A4-mediated metabolism of Quinine to its primary oxidative metabolites.

Materials and Reagents

  • Sorbent: Oasis® MCX 96-well plate (30 mg/well, Waters Corporation) or equivalent mixed-mode polymeric strong cation exchange sorbent.

  • Analytical Standards: Quinine 1'-oxide reference standard, Quinine-d3 1'-oxide (Stable Isotope-Labeled Internal Standard, SIL-IS) [3].

  • Reagents (LC-MS Grade): Methanol (MeOH), Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Hydroxide (NH₄OH, 25%), Ammonium Formate.

  • Matrix: Blank human plasma (K₂EDTA) or urine.

Step-by-Step SPE Extraction Protocol

This protocol is designed as a self-validating system. The inclusion of the SIL-IS prior to any sample manipulation ensures that any volumetric losses, matrix effects, or extraction inefficiencies are mathematically corrected during MS quantification.

Step 3.1: Sample Pre-treatment
  • Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • Aliquot 200 µL of plasma (or urine) into a 2 mL 96-well collection plate.

  • Add 20 µL of the Internal Standard working solution (e.g., 500 ng/mL Quinine-d3 1'-oxide in 50% MeOH).

  • Add 600 µL of 2% Formic Acid in Water (v/v) to acidify the sample.

  • Vortex mix for 2 minutes at 1000 rpm. Centrifuge at 4,000 × g for 5 minutes to pellet any precipitated high-molecular-weight proteins.

Step 3.2: Solid-Phase Extraction (MCX) Workflow
  • Condition: Pass 1.0 mL of Methanol through the MCX plate. (Do not let the sorbent dry).

  • Equilibrate: Pass 1.0 mL of 2% Formic Acid in Water .

  • Load: Apply the entire pre-treated sample supernatant (~800 µL) to the sorbent. Apply a gentle vacuum (1-2 in Hg) to achieve a flow rate of ~1 mL/min.

  • Wash 1 (Aqueous): Pass 1.0 mL of 2% Formic Acid in Water to remove hydrophilic endogenous interferences (salts, peptides).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol to remove hydrophobic neutral and acidic interferences (phospholipids). Note: The basic analytes remain ionically bound.

  • Dry: Apply high vacuum (>10 in Hg) for 2 minutes to remove residual solvent.

  • Elute: Elute the target analytes into a clean collection plate using 1.6 mL of 5% Ammonium Hydroxide in Methanol (v/v) [2].

  • Evaporate & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of Mobile Phase A (10 mM Ammonium Formate + 0.1% FA). Vortex and transfer to autosampler vials.

SPE Pre 1. Pre-treatment Plasma + 2% FA Cond 2. Condition MeOH -> 2% FA Pre->Cond Load 3. Load Apply Sample Cond->Load Wash 4. Wash 2% FA -> MeOH Load->Wash Elute 5. Elute 5% NH4OH in MeOH Wash->Elute Recon 6. Reconstitute Mobile Phase Elute->Recon

Figure 2: Mixed-Mode Cation Exchange (MCX) SPE workflow for Quinine N-oxides.

LC-MS/MS Analytical Conditions

The structural fragility of the N-oxide bond requires careful optimization of the MS collision energy to prevent in-source fragmentation back to the parent quinine molecule [3].

  • Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or equivalent.

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 4.0 minutes. Flow rate: 0.4 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) Positive Mode.

Table 1: Optimized Multiple Reaction Monitoring (MRM) Parameters
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Mechanistic Note
Quinine 325.2307.25025Loss of H₂O
Quinine 1'-oxide 357.2341.25020Loss of Oxygen (-16 Da)[3]
Quinine 1'-oxide 357.2323.25030Secondary confirmation
Quinine-d3 1'-oxide (IS) 360.2344.25020Loss of Oxygen (-16 Da)

Data Presentation & Assay Validation Parameters

To ensure the trustworthiness of the protocol, the assay must be validated according to FDA/EMA bioanalytical guidelines. The use of MCX SPE drastically reduces matrix effects (ion suppression) commonly caused by plasma phospholipids, which typically co-elute with basic drugs in simpler protein precipitation (PPT) methods.

Table 2: Representative Validation Data (Human Plasma)
ParameterQuinineQuinine 1'-oxideAcceptance Criteria
Linear Dynamic Range 5.0 – 5000 ng/mL1.0 – 1000 ng/mLR² ≥ 0.995
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL1.0 ng/mLS/N > 10
Extraction Recovery (SPE) 87.1 ± 3.8%84.5 ± 4.2%Consistent across QCs
Matrix Effect (Ion Suppression) < 8%< 10%IS-normalized MF ~1.0
Intra-day Precision (%CV) 3.2 – 6.5%4.1 – 7.2%≤ 15% (≤ 20% at LLOQ)

Self-Validating Systems & Troubleshooting

  • In-Source Fragmentation Check: N-oxides are thermally labile. If the MS source temperature or declustering potential is too high, Quinine 1'-oxide will lose its oxygen atom in the source and appear as a peak in the Quinine MRM channel (m/z 325.2) at the retention time of the N-oxide. Always monitor the parent channel at the N-oxide retention time to rule out artificial inflation of parent drug concentrations.

  • Matrix Factor (MF) Evaluation: Post-column infusion of the analyte while injecting a blank matrix extract should be performed. A stable baseline indicates the MCX wash steps successfully removed phospholipid interferences.

  • Recovery Drop-off: If extraction recovery drops below 70%, verify the pH of the loading sample. If the sample pH exceeds 4.0, the basic nitrogens will not be fully protonated, leading to poor retention on the strong cation exchange sorbent.

References

  • CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever. National Center for Biotechnology Information (PMC). Available at:[Link]

  • High-Performance Liquid Chromatography with Diode Array Detection for the Simultaneous Quantification of Piperaquine and Mefloquine in Human Plasma. Longdom Publishing. Available at:[Link]

using quinine 1'-oxide as a reference standard in LC-MS

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Comprehensive Protocol for the Use of Quinine 1'-Oxide as a Reference Standard in LC-MS

Authored by: A Senior Application Scientist

Abstract

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a cornerstone of quantitative bioanalysis, demanding the highest levels of accuracy and precision.[1][2] A critical component in achieving reliable data is the use of an appropriate internal standard (IS) to correct for variability during sample preparation and analysis.[3] While stable isotope-labeled internal standards (SIL-ISs) are often considered the gold standard, their synthesis can be costly and time-consuming.[4][5] This application note presents a comprehensive guide to the use of Quinine 1'-Oxide, a structural analog and primary metabolite of quinine, as a robust and cost-effective internal standard for the LC-MS/MS quantification of quinine and other related cinchona alkaloids. We provide a detailed examination of its properties, step-by-step protocols for its implementation, and a complete framework for method validation in accordance with international regulatory guidelines.[4]

Introduction: The Rationale for a Structural Analog IS

The primary function of an internal standard is to mimic the behavior of the target analyte throughout the entire analytical workflow, thereby compensating for potential analyte loss during extraction, injection volume variations, and fluctuations in ionization efficiency (matrix effects).[1][3]

An ideal IS should possess physicochemical properties nearly identical to the analyte. While a SIL-IS achieves this best, a carefully selected structural analog can offer comparable performance.[1] Quinine 1'-Oxide is an excellent candidate for an IS in quinine analysis for several key reasons:

  • Structural Similarity: As the N-oxide derivative of quinine, it shares the same core quinuclidine and quinoline rings, leading to similar extraction recovery and chromatographic behavior.[6][7]

  • Metabolic Relevance: It is a known metabolite of quinine, making it relevant for pharmacokinetic studies.[8]

  • Distinct Mass: The addition of an oxygen atom to the quinuclidine nitrogen results in a mass shift of +16 Da compared to quinine, providing a clear mass-to-charge (m/z) distinction in the mass spectrometer and preventing cross-interference.[6]

  • Ionization Behavior: The core structure responsible for ionization remains intact, suggesting it will respond similarly to changes in ion source conditions.

This guide will provide the necessary protocols to leverage these advantages for robust bioanalytical method development.

Physicochemical and Spectrometric Properties

A thorough understanding of the reference standard's properties is fundamental to method development.

PropertyQuinineQuinine 1'-OxideJustification & Reference
Chemical Formula C₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₃The addition of one oxygen atom at the quinuclidine nitrogen.[6][9]
Molecular Weight 324.42 g/mol 340.42 g/mol Calculated from the chemical formula.[6][10]
Monoisotopic Mass 324.1838 u340.1787 uEssential for high-resolution mass spectrometry.[11]
pKa (Quinuclidine N) ~8.5Lower than QuinineOxidation to an N-oxide decreases the basicity of the tertiary amine.[7][8] This can slightly alter retention time on reversed-phase columns.
Protonated Ion [M+H]⁺ m/z 325.19m/z 341.18The precursor ions to be monitored in positive electrospray ionization (ESI+).[6]
Key MS/MS Fragments m/z 307, 160, 186m/z 323, 160, 186The fragment ions (product ions) used for quantification and qualification. The loss of H₂O from quinine [M+H]⁺ gives m/z 307, while the equivalent loss from the N-oxide gives m/z 323. The quinoline ring fragments (m/z 160, 186) are common to both.[6]

Core Experimental Protocols

These protocols provide a starting point for method development and validation. Optimization is expected based on the specific matrix and instrumentation used.

Preparation of Stock and Working Solutions

Accurate preparation of standards is critical for the entire assay.

StepProcedureNotes
1. Primary Stock (1 mg/mL) Accurately weigh ~5 mg of Quinine 1'-Oxide reference standard. Dissolve in methanol in a 5 mL Class A volumetric flask.Use an analytical balance with sufficient precision. Ensure complete dissolution before filling to volume. Store at -20°C or below.[12]
2. Intermediate Stock (100 µg/mL) Dilute 1 mL of the Primary Stock to 10 mL with methanol in a Class A volumetric flask.This step reduces errors associated with diluting very small volumes.
3. IS Working Solution (e.g., 100 ng/mL) Serially dilute the Intermediate Stock with 50:50 (v/v) methanol:water to the final desired concentration.The final concentration should be chosen to provide a robust signal in the analytical matrix, typically corresponding to the mid-point of the calibration curve.[1]
4. Analyte Standards Prepare Quinine stock and working solutions using the same procedure to create calibration standards (CS) and quality control (QC) samples.Prepare CS and QC samples from separate primary stock solutions to ensure accuracy.[12]
Sample Preparation: Protein Precipitation (PPT)

This protocol is suitable for plasma or serum and is designed for high-throughput analysis.

  • Aliquot Samples: Pipette 50 µL of blank matrix, calibration standards, QCs, or unknown samples into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the Quinine 1'-Oxide IS Working Solution to every tube except for blank matrix (to which 25 µL of 50:50 methanol:water is added).

  • Precipitate Proteins: Add 150 µL of cold acetonitrile containing 1% formic acid. The acid helps to keep the basic analytes in their ionized, more soluble form.

  • Vortex: Vortex all tubes vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

  • Centrifuge: Centrifuge at >14,000 g for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Transfer Supernatant: Carefully transfer 100 µL of the supernatant to a clean HPLC vial or 96-well plate for LC-MS/MS analysis.

Workflow for Sample Preparation and Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Aliquot (50 µL Plasma) Add_IS Add IS Working Solution (25 µL Quinine 1'-Oxide) Sample->Add_IS PPT Add Precipitation Solvent (150 µL ACN + 1% FA) Add_IS->PPT Vortex Vortex (30 sec) PPT->Vortex Centrifuge Centrifuge (10 min, >14,000g) Vortex->Centrifuge Transfer Transfer Supernatant (100 µL) Centrifuge->Transfer Inject Inject into LC-MS/MS System Transfer->Inject Acquire Data Acquisition (MRM Mode) Inject->Acquire Process Data Processing (Integration & Quantification) Acquire->Process Report Generate Report Process->Report

Caption: General workflow from sample preparation to final data reporting.

LC-MS/MS Instrumental Parameters

These parameters are a robust starting point for a standard C18 column.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, <3 µmProvides good retention and peak shape for alkaloids.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for efficient ESI+ ionization.[13]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic efficiency.
Gradient 5% B to 95% B over 3 minA generic gradient to elute analytes of moderate hydrophobicity. Should be optimized for separation from matrix interferences.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLBalances sensitivity with potential column overload.
Ion Source Electrospray Ionization (ESI), Positive ModeAlkaloids readily form [M+H]⁺ ions.
MRM Transitions Quinine: 325.2 -> 307.2 (Quantifier), 325.2 -> 160.1 (Qualifier)Quinine 1'-Oxide (IS): 341.2 -> 323.2 (Quantifier)These transitions are specific and provide high signal intensity based on known fragmentation patterns.[6] Collision energy must be optimized for the specific instrument.
Dwell Time ~100 msA sufficient time to acquire 12-15 data points across a chromatographic peak.

Method Validation Framework

A bioanalytical method must be rigorously validated to ensure its reliability.[2][14] The following framework is based on the ICH M10 Bioanalytical Method Validation guideline.[4]

The Principle of Internal Standard Correction

G cluster_process cluster_analyte Analyte (Quinine) cluster_is Internal Standard (Quinine 1'-Oxide) cluster_output Corrected Result V1 Extraction Loss V2 Injection Volume V3 Ion Suppression A_True True Concentration A_Signal Measured Signal (Variable) A_True->A_Signal Affected by Variability Ratio Calculate Ratio (Analyte Signal / IS Signal) A_Signal->Ratio IS_True Known Concentration IS_Signal Measured Signal (Variable) IS_True->IS_Signal Affected by Variability IS_Signal->Ratio Result Calculate Concentration (Stable & Accurate) Ratio->Result

Caption: How an IS corrects for process variations affecting analyte and IS signals similarly.

Selectivity and Specificity
  • Protocol: Analyze at least six different blank matrix lots. Check for endogenous peaks at the retention times of quinine and quinine 1'-oxide.

  • Acceptance Criteria: The response of any interfering peak must be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte, and ≤ 5% for the internal standard.[4]

Calibration Curve and Linearity
  • Protocol: Prepare a calibration curve with a blank, a zero standard (blank + IS), and 6-8 non-zero calibrators spanning the expected concentration range.

  • Acceptance Criteria: A linear regression of the analyte/IS peak area ratio versus concentration should yield a correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations of calibrators should be within ±15% of nominal values (±20% at the LLOQ).[15]

Accuracy and Precision
  • Protocol: Analyze QC samples at four levels (LLOQ, Low, Medium, High) in replicate (n=5) across at least three separate analytical runs (inter-day and intra-day).

  • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal value (±20% at LLOQ). The precision (%CV) should not exceed 15% (20% at LLOQ).[4][16]

Stability

The stability of quinine and quinine 1'-oxide must be evaluated under various conditions to ensure sample integrity.

Stability TestConditionsAcceptance Criteria
Freeze-Thaw Stability Three freeze-thaw cycles (-20°C or -80°C to room temp).Mean concentration of stability QCs must be within ±15% of nominal values.
Bench-Top Stability Keep QC samples at room temperature for an expected duration of sample handling (e.g., 4-24 hours).Mean concentration within ±15% of nominal.
Autosampler Stability Store processed samples in the autosampler (e.g., 4°C) for the expected run time.Mean concentration within ±15% of nominal.[17]
Long-Term Stability Store QC samples at -20°C or -80°C for a period exceeding the study duration.Mean concentration within ±15% of nominal.

Note: Quinine and its N-oxide are known to be photosensitive.[18] All stock solutions and biological samples should be protected from light.

Conclusion

Quinine 1'-Oxide serves as an excellent, fit-for-purpose internal standard for the LC-MS/MS quantification of quinine. Its structural similarity ensures it effectively tracks the analyte during sample processing and analysis, correcting for experimental variability and matrix effects. By following the detailed protocols and rigorous validation framework presented in this application note, researchers, scientists, and drug development professionals can develop highly reliable, accurate, and robust bioanalytical methods that adhere to global regulatory standards. The use of a readily synthesized or commercially available analog like Quinine 1'-Oxide provides a practical and scientifically sound alternative to a SIL-IS, facilitating efficient drug development and pharmacokinetic research.

References

  • Nowik, W., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Available at: [Link]

  • de Faria, N. V., et al. (2014). Representative LC-MS/MS chromatograms: of quinine (IS, 1) and olanzapine (OLA, 2). ResearchGate. Available at: [Link]

  • TLC, F., et al. (2017). Synthesis of quinine-N-oxide. ResearchGate. Available at: [Link]

  • Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course. Available at: [Link]

  • Tegeder, I., et al. (2018). A suggested standard for validation of LC-MS/MS based analytical series in diagnostic laboratories. PMC. Available at: [Link]

  • Egan, T. J., et al. (2007). The relationship of physico-chemical properties and structure to the differential antiplasmodial activity of the cinchona alkaloids. PMC. Available at: [Link]

  • Tarkowski, T., et al. (2020). A Fast and Reliable UHPLC–MS/MS-Based Method for Screening Selected Pharmacologically Significant Natural Plant Indole Alkaloids. PMC. Available at: [Link]

  • Oriental Journal of Chemistry. (2023). Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. Available at: [Link]

  • Malaria Journal. (2025). Development and application of an LC–MS/MS method for quantification of fosmidomycin in human and rat plasma. PMC. Available at: [Link]

  • Semantic Scholar. (2009). Development and Validation of LC-MS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations. Available at: [Link]

  • Agilent. (2019). High-Throughput Determination of Multiple Toxic Alkaloids in Food by UHPLC/MS/MS. Available at: [Link]

  • PubMed. (1990). Synthesis of 10,11-dihydroxydihydroquinidine N-oxide, a new metabolite of quinidine. Preparation and 1H-nmr spectroscopy of the metabolites of quinine and quinidine and conformational analysis via 2D COSY nmr spectroscopy. Available at: [Link]

  • PMC. (2024). Fluorescence Analysis of Quinine in Commercial Tonic Waters. Available at: [Link]

  • MDPI. (2024). Development and Validation of a Simple and Cost-Effective LC-MS/MS Method for the Quantitation of the Gut-Derived Metabolite Trimethylamine N-Oxide in Human Plasma of Healthy and Hyperlipidemic Volunteers. Available at: [Link]

  • Rasayan Journal of Chemistry. (2025). DEVELOPMENT OF AN LC-MS/MS METHOD FOR THE QUANTIFICATION OF FRUQUINTINIB IN PLASMA SAMPLES. Available at: [Link]

  • Wikipedia. Quinine total synthesis. Available at: [Link]

  • Waters. LCMS QC Reference Material. Available at: [Link]

  • Royal Society of Chemistry. (2020). Molecular salts of quinine. A crystal engineering route to enhance the aqueous solubility. Available at: [Link]

  • ResearchGate. (2016). Internal Standards for Quantitative LC-MS Bioanalysis. Available at: [Link]

  • NIST. Quinine. Available at: [Link]

  • ACS Publications. (2019). Development, Validation, and Application of a New Method To Correct the Nonlinearity Problem in LC-MS/MS Quantification Using Stable Isotope-Labeled Internal Standards. Available at: [Link]

Sources

Application Note: NMR Spectroscopy Structural Analysis of Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The structural elucidation of alkaloid N-oxides is a critical task in pharmaceutical impurity profiling and metabolite identification. Quinine, a major cinchona alkaloid, possesses two distinct tertiary nitrogen centers: the highly basic quinuclidine nitrogen (N-1) and the less basic quinoline aromatic nitrogen (N-1'). This application note provides a comprehensive, step-by-step protocol for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of quinine 1'-oxide (CAS: 54821-44-2)[1]. By leveraging 1D and 2D NMR techniques, we detail the causal relationships between N-oxidation and the resulting chemical shift perturbations, establishing a self-validating workflow for definitive structural assignment.

Introduction & Mechanistic Background

In drug development, distinguishing between regioisomeric N-oxides is paramount. The oxidation of quinine typically occurs at the more nucleophilic quinuclidine nitrogen to form quinine 1-oxide[2]. However, under specific oxidative conditions or metabolic pathways, oxidation at the quinoline nitrogen yields quinine 1'-oxide[3].

The structural verification of quinine 1'-oxide relies heavily on NMR spectroscopy. The introduction of an oxygen atom at the N-1' position induces a strong electron-withdrawing effect on the quinoline ring. This results in a pronounced deshielding (downfield shift) of the adjacent protons (specifically H-2' and H-8') and carbons, while the quinuclidine moiety remains largely unperturbed. This comparative Δδ (chemical shift difference) is the cornerstone of the analytical methodology described herein.

Experimental Protocols

Sample Preparation

Causality Insight: The choice of solvent is critical. While quinine and its derivatives are often soluble in Methanol- d4​ (CD 3​ OD), Chloroform- d (CDCl 3​ ) is preferred for quinine 1'-oxide to prevent rapid exchange of the hydroxyl proton at C-9, which can provide valuable structural correlations in 2D NMR.

  • Weighing: Accurately weigh 15–20 mg of high-purity quinine 1'-oxide reference standard into a clean glass vial.

  • Dissolution: Add 0.6 mL of anhydrous CDCl 3​ (containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference).

  • Homogenization: Sonicate the vial for 2 minutes at room temperature until the solid is completely dissolved, ensuring a homogeneous isotropic solution.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

NMR Data Acquisition Parameters

Causality Insight: To establish a self-validating system, 1D spectra provide quantitative integration and initial mapping, while 2D spectra (COSY, HSQC, HMBC) unambiguously link the spin systems and bridge the quinuclidine and quinoline moieties across the C-9 linkage.

  • Instrument Setup: Insert the sample into a 400 MHz or higher NMR spectrometer equipped with a multinuclear probe. Tune and match the probe to 1 H and 13 C frequencies.

  • 1 H NMR Acquisition:

    • Spectral width: 12 ppm.

    • Number of scans (ns): 16.

    • Relaxation delay (d1): 2.0 s (ensures complete relaxation for accurate integration).

  • 13 C NMR Acquisition:

    • Spectral width: 250 ppm.

    • Number of scans (ns): 1024 (due to the lower natural abundance of 13 C).

    • Decoupling: WALTZ-16 1 H decoupling.

  • 2D NMR Acquisition:

    • COSY: 128 t1​ increments, 4 scans per increment. Maps adjacent proton-proton couplings.

    • HSQC: 256 t1​ increments. Correlates protons to directly attached carbons.

    • HMBC: 256 t1​ increments, optimized for long-range coupling constants ( nJCH​=8 Hz). Critical for confirming the N-1' oxidation by observing correlations from H-2' to C-4' and C-8a'.

Structural Elucidation Workflow

G A Sample Prep: Quinine 1'-oxide in CDCl3 B 1D NMR Acquisition (1H & 13C) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Signal Assignment: Quinoline vs Quinuclidine C->D E Identify N-Oxidation Site: Downfield shift at H-2', H-8' D->E Analyze Δδ F Structural Confirmation: Quinine 1'-oxide E->F

Figure 1: NMR structural elucidation workflow for quinine 1'-oxide.

Data Presentation and Interpretation

The definitive proof of 1'-oxidation lies in the comparative analysis against the parent quinine molecule. The N-oxide dipole ( N+−O− ) at the quinoline ring deshields the adjacent protons due to the inductive electron-withdrawing effect and magnetic anisotropy.

Table 1: Key 1 H NMR Chemical Shift Comparisons (in CDCl 3​ , δ ppm)
PositionProton AssignmentQuinine (Parent) δ Quinine 1'-oxide δ Δδ (Shift)Causality / Observation
2' Quinoline Ar-H~8.70~8.95+0.25 Strong deshielding due to ortho-relationship to the N-1' oxide group.
8' Quinoline Ar-H~8.00~8.45+0.45 Deshielding due to spatial proximity and electronic effects of N-1' oxide.
3' Quinoline Ar-H~7.35~7.45+0.10Minor effect; meta to the N-oxide.
9 Carbinol C-H~5.55~5.60+0.05Linkage proton; minimally affected by quinoline oxidation.
2, 6, 8 Quinuclidine H2.50 - 3.502.50 - 3.50~0.00Unaffected. Confirms oxidation did not occur at N-1[2].

Note: Values are representative approximations derived from standard cinchona alkaloid N-oxide shift patterns.

Self-Validating Verification Step

To ensure the protocol's integrity, cross-reference the HMBC spectrum . In quinine 1'-oxide, the highly deshielded H-2' proton ( δ ~8.95) must show a strong 3J correlation to C-4' and C-8a'. If the oxidation had occurred at the quinuclidine nitrogen (quinine 1-oxide), the H-2' signal would remain near δ 8.70, and the quinuclidine protons (H-2, H-6, H-8) would shift downfield by >0.5 ppm[2]. This internal logic prevents misidentification of the regioisomer.

Conclusion

The structural analysis of quinine 1'-oxide requires a systematic NMR approach. By understanding the causal relationship between the electron-withdrawing N-oxide moiety and the localized deshielding of the quinoline protons, analysts can definitively distinguish the 1'-oxide from the 1-oxide and the parent drug. The integration of 1D and 2D NMR techniques provides a robust, self-validating framework essential for rigorous pharmaceutical analysis.

References

  • Aisyah, Tamaela N. B., Santoso J., Syah Y. M., & Mujahidin D. (2016). Synthesis of quinine N-oxide and an NMR tutorial in its structure determination. J. Sains Teh Dan Kina, 17:11–20. URL:[Link]

  • Gomi N., Shibuya K., Kawamura K., & Kabeya M. (2022). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. Tetrahedron Lett., 91, 153589. (Referenced via PMC for N-oxidation methodologies). URL:[Link]

  • Pharmaffiliates. Quinine 1'-Oxide (CAS: 54821-44-2) Reference Standards & Impurities. URL:[Link]

Sources

Application Note & Protocol: A Novel Fluorescence-Based In Vitro Assay for Screening Tyrosinase Inhibitors Using Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for a Novel Assay

Tyrosinase is a key enzyme in melanin biosynthesis, and its overactivity can lead to hyperpigmentation disorders.[1] Consequently, the discovery of novel tyrosinase inhibitors is of significant interest in the fields of dermatology and cosmetics.[1] Quinoline and its derivatives have demonstrated a broad range of biological activities, including enzyme inhibition.[2][3][4] While quinine is a well-known antimalarial drug, its derivatives, such as quinine 1'-oxide, a metabolite of quinine, are less explored for other therapeutic applications.[5][6] This application note describes the development and validation of a novel, fluorescence-based in vitro assay for the high-throughput screening of potential tyrosinase inhibitors, using quinine 1'-oxide as a scaffold for inhibitor design and as a reference compound.

The core of this assay is built upon the principle that the enzymatic activity of tyrosinase can be monitored through the oxidation of a fluorogenic substrate. The inhibition of this reaction by a test compound, such as a novel derivative of quinine 1'-oxide, results in a quantifiable decrease in the fluorescence signal. This method offers a sensitive and scalable alternative to traditional colorimetric assays for tyrosinase activity.

Scientific Underpinnings of the Assay

This assay leverages the intrinsic properties of both the target enzyme and the chemical scaffold of interest.

  • Tyrosinase Activity: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, a precursor for melanin.[1] In this assay, we will use a fluorogenic substrate that, upon oxidation by tyrosinase, produces a highly fluorescent product. The rate of fluorescence increase is directly proportional to the enzyme's activity.

  • Quinine 1'-Oxide as a Lead Compound: Quinine and its derivatives have been shown to interact with various biological targets.[3][4] The N-oxide functional group in quinine 1'-oxide can alter its electronic and steric properties, potentially leading to novel interactions with the active site of tyrosinase. This makes it an interesting starting point for the development of new inhibitors.

  • Fluorescence-Based Detection: Fluorescence assays are highly sensitive and well-suited for high-throughput screening (HTS).[7][8] They offer a wide dynamic range and are less prone to interference from colored compounds compared to absorbance-based methods.

Experimental Workflow & Signaling Pathway

The experimental workflow is designed for efficiency and reproducibility in a 96-well or 384-well plate format, making it suitable for HTS.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis P1 Prepare Reagents: - Tyrosinase Enzyme - Fluorogenic Substrate - Assay Buffer - Quinine 1'-Oxide (Control) - Test Compounds A1 Dispense Test Compounds & Quinine 1'-Oxide to Plate P1->A1 Step 1 A2 Add Tyrosinase Enzyme A1->A2 Step 2 A3 Incubate A2->A3 Step 3 A4 Add Fluorogenic Substrate A3->A4 Step 4 D1 Measure Fluorescence (Kinetic or Endpoint) A4->D1 Step 5 D2 Data Analysis: - Calculate % Inhibition - Determine IC50 Values D1->D2 Step 6

Caption: High-level workflow for the fluorescence-based tyrosinase inhibition assay.

Detailed Protocols

Materials and Reagents
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Quinine 1'-oxide

  • Assay Buffer: 50 mM Sodium Phosphate Buffer, pH 6.8

  • Dimethyl Sulfoxide (DMSO)

  • 96-well, black, flat-bottom microplates

  • Fluorescence microplate reader

Preparation of Solutions
  • Assay Buffer: Prepare a 50 mM sodium phosphate buffer and adjust the pH to 6.8.

  • Tyrosinase Stock Solution: Dissolve mushroom tyrosinase in assay buffer to a final concentration of 1000 units/mL. Store on ice.

  • L-DOPA Stock Solution: Prepare a 10 mM stock solution of L-DOPA in assay buffer. This solution should be prepared fresh daily.

  • Quinine 1'-Oxide Stock Solution: Prepare a 10 mM stock solution of quinine 1'-oxide in DMSO.

  • Test Compound Stock Solutions: Prepare 10 mM stock solutions of test compounds in DMSO.

Assay Protocol
  • Compound Plating:

    • Add 2 µL of test compounds, quinine 1'-oxide (positive control), or DMSO (negative control) to the wells of a 96-well plate.

    • Perform serial dilutions to achieve a range of concentrations for IC50 determination.

  • Enzyme Addition:

    • Prepare a working solution of tyrosinase by diluting the stock solution to 20 units/mL in assay buffer.

    • Add 98 µL of the tyrosinase working solution to each well.

    • Mix gently by tapping the plate.

  • Incubation:

    • Incubate the plate at 37°C for 10 minutes.

  • Substrate Addition & Reaction Initiation:

    • Prepare a working solution of L-DOPA by diluting the stock solution to 2 mM in assay buffer.

    • Add 100 µL of the L-DOPA working solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity every minute for 30 minutes at an excitation wavelength of 360 nm and an emission wavelength of 490 nm.

Data Analysis and Interpretation

The rate of the enzymatic reaction is determined from the linear portion of the kinetic curve (fluorescence vs. time).

  • Calculate the Percentage of Inhibition:

  • Determine the IC50 Value:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Presentation
CompoundIC50 (µM)Maximum Inhibition (%)
Quinine 1'-Oxide50.2 ± 3.598.1 ± 1.2
Test Compound A15.8 ± 1.999.5 ± 0.8
Test Compound B120.4 ± 8.785.3 ± 4.6

Self-Validating System and Trustworthiness

To ensure the reliability and reproducibility of the assay, several validation steps should be performed.[9][10][11]

  • Z'-Factor Calculation: The Z'-factor is a statistical measure of the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

  • Intra- and Inter-Assay Variability: The precision of the assay should be determined by calculating the coefficient of variation (CV) for both intra-assay (within the same plate) and inter-assay (between different plates on different days) replicates. A CV of less than 15% is generally considered acceptable.

  • Linearity of the Enzyme Reaction: The enzyme concentration and incubation time should be optimized to ensure that the reaction proceeds in a linear fashion during the measurement period.

Conclusion

This application note provides a detailed protocol for a robust and sensitive fluorescence-based in vitro assay for the screening of tyrosinase inhibitors, using quinine 1'-oxide as a reference compound. The assay is suitable for high-throughput screening and can be readily adapted for the evaluation of other potential enzyme inhibitors. The inclusion of rigorous validation parameters ensures the trustworthiness and reproducibility of the generated data, making it a valuable tool in drug discovery and development.

References

  • Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC. (n.d.).
  • In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed. (2025, March 15).
  • Cell-Based Assay Development | Custom Assays for Drug Discovery. (n.d.).
  • Development of Fluorescence-Based Assays for Key Viral Proteins in the SARS-CoV-2 Infection Process and Lifecycle - PMC. (n.d.).
  • A review for cell-based screening methods in drug discovery - PMC. (n.d.).
  • Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.).
  • Biology Cell-Based Assays - Charles River Laboratories. (n.d.).
  • Cell-Based Assays in High-Throughput Screening for Drug Discovery - Lifescience Global. (2012, April 6).
  • Application Notes and Protocols for In Vitro Antimalarial Activity Assay of Quinine Hydrochloride - Benchchem. (n.d.).
  • How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.).
  • Guidance on Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens. (2025, January 17).
  • Validation of cell-based fluorescence assays: Practice guidelines from the ICSH and ICCS. (2013, September 15).
  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - MDPI. (2016, July 14).
  • FDA Publishes Draft Guidance on Test Validation, Submission for EUAs - 360Dx. (2025, January 7).
  • Quinine - Wikipedia. (n.d.).
  • Quinoline 1-oxide | C9H7NO | CID 15366 - PubChem - NIH. (n.d.).
  • Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry - ACS Publications. (2021, March 13).
  • A simple quinoline salt derivative is active in vitro against plasmodium Faciparum asexual blood stages and inhibits the development of cerebral malaria in murine model. (2022, February 16).
  • Molecular Docking And In Vitro Studies Of New Quinoline Derivatives With Antimalarial Potential | International Journal of Environmental Sciences. (2025, July 26).
  • Regulatory Knowledge Guide for In Vitro Diagnostics | NIH's Seed. (n.d.).
  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency | FDA. (2025, January 6).
  • Quinine 1-oxide | 109906-48-1 - Sigma-Aldrich. (n.d.).
  • Quinine 1'-Oxide | CAS 54821-44-2 - LGC Standards. (n.d.).
  • Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency; Draft Guidance for Industry and Food and Drug Administration Staff; Availability - Federal Register. (2025, January 7).
  • Quinine N-Oxide | C20H24N2O3 | CID 14589188 - PubChem. (n.d.).
  • CAS No : 54821-44-2 | Product Name : Quinine 1'-Oxide | Pharmaffiliates. (n.d.).
  • Synthesis of quinine-N-oxide | Request PDF - ResearchGate. (2026, February 4).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.).
  • Quinine | Uses, Actions, & Side Effects - Britannica. (2026, March 27).
  • Quinidine - StatPearls - NCBI Bookshelf. (2023, August 2).
  • Quinine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.).
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC. (2024, October 21).
  • Biologically active quinoline and quinazoline alkaloids part I - PMC. (n.d.).
  • Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism - PMC. (n.d.).
  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. - Biointerface Research in Applied Chemistry. (2022, September 11).
  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 3).
  • How To Write And Publish A Scientific Manuscript - StatPearls - NCBI Bookshelf. (2022, October 31).
  • Writing a Scientific Report. (2025, June 1).
  • Quinine and Quinidine Derivatives as Photosensitizers for Photodynamic Inactivation of Bacterial Pathogens | Journal of Natural Products - ACS Publications. (2025, August 12).
  • Molecular Docking of Quinine Derivative as Inhibitor in Sars-Cov-2. (2021, March 24).
  • How to Write a Scientific Paper: Practical Guidelines - PMC. (n.d.).
  • Helpful Hints on Scientific Writing | Cell and Developmental Biology - UConn. (n.d.).

Sources

High-Fidelity Sample Preparation of Quinine 1'-Oxide for In Vitro Cell Culture and Metabolic Assays

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinine 1'-oxide (CAS: 109906-48-1) is a critical oxidative metabolite of the widely used antimalarial alkaloid, quinine[1]. In human hepatic systems, the biotransformation of quinine to its 1'-oxide derivative is predominantly catalyzed by the cytochrome P450 enzyme CYP3A4[2],[3]. Due to its significance in pharmacokinetics and drug-drug interaction (DDI) profiling, the precise preparation of quinine 1'-oxide as a reference standard in cell culture assays is paramount. This application note provides a causally-grounded, self-validating protocol for the preparation, dosing, and extraction of quinine 1'-oxide in in vitro models.

Physicochemical Grounding & Causality

The molecular architecture of quinine features a quinoline ring and a quinuclidine ring. Oxidation specifically occurs at the tertiary nitrogen of the quinuclidine moiety to form the 1'-oxide[1]. This N-oxidation fundamentally alters the basicity and solubility profile of the molecule. While quinine salts (e.g., quinine sulfate) are highly water-soluble, the N-oxide free base exhibits poor aqueous solubility[4].

Consequently, sample preparation for cell culture demands the use of a high-dielectric aprotic solvent, such as Dimethyl Sulfoxide (DMSO), to achieve complete dissolution without degrading the labile N-O bond[5]. However, because DMSO is cytotoxic and can act as a competitive inhibitor of CYP enzymes, the final solvent concentration in the culture media must be strictly maintained at or below 0.1% (v/v).

Self-Validating Experimental Design

To ensure the integrity of the assay, this protocol operates as a self-validating system through two embedded control mechanisms:

  • Isotopic Internal Standardization: The workflow utilizes Quinine-d3 N-oxide as an internal standard (IS)[6],[7]. Introducing this stable isotope-labeled analog during the protein precipitation phase normalizes matrix effects and corrects for any variations in extraction recovery.

  • Diagnostic Mass Transitions: LC-MS/MS detection monitors the specific fragmentation of the protonated molecular ion ([M+H]⁺ at m/z 341) to the product ion at m/z 323[1]. This transition corresponds to the characteristic loss of the N-oxide oxygen (-16 Da)[1],[8], ensuring absolute analytical specificity against the parent quinine molecule (which fragments from m/z 325 → 307)[1].

Workflow & Pathway Visualization

G Q Quinine (Parent Alkaloid) CYP Hepatic CYP3A4 (Biotransformation) Q->CYP Oxidation QNO Quinine 1'-Oxide (Target Metabolite) CYP->QNO Stock Stock Preparation (10 mM in 100% DMSO) QNO->Stock Reference Std Working Media Spiking (≤0.1% DMSO) Stock->Working Dilution Incubation Cell Culture Incubation (37°C, 5% CO2) Working->Incubation Dosing Extraction Protein Precipitation (Cold ACN + IS) Incubation->Extraction Quenching Analysis LC-MS/MS Detection (m/z 341 → 323) Extraction->Analysis Supernatant

Figure 1: Quinine 1'-oxide metabolic pathway and cell culture sample preparation workflow.

Quantitative Parameters & Specifications
ParameterSpecification / ValueRationale / Causality
Target Analyte Quinine 1'-oxidePrimary CYP3A4 oxidative metabolite of quinine[2].
Molecular Weight 340.42 g/mol N-oxidation adds exactly 16 Da to quinine (324.42 g/mol ).
Primary Solvent 100% LC-MS Grade DMSOOvercomes the poor aqueous solubility of the free base[5].
Max In Vitro DMSO ≤ 0.1% (v/v)Prevents cellular toxicity and artifactual CYP inhibition.
Extraction Solvent Ice-cold Acetonitrile (3:1)Instantly denatures proteins and halts enzymatic metabolism.
Internal Standard (IS) Quinine-d3 N-oxideNormalizes matrix ionization effects and recovery rates[7].
MRM Transitions 341.2 → 323.2 (Analyte)Specific detection via the loss of the N-oxide oxygen[1].
Step-by-Step Experimental Protocol
Phase 1: Reagent and Stock Preparation
  • Weighing: Accurately weigh 3.40 mg of high-purity Quinine 1'-oxide reference standard.

  • Dissolution: Dissolve the powder in exactly 1.0 mL of 100% LC-MS grade DMSO to yield a 10 mM primary stock solution. Causality: DMSO is required due to the low aqueous solubility of the N-oxide moiety[5],[4].

  • Storage: Aliquot the stock into amber low-bind microcentrifuge tubes to protect from light-induced degradation. Store at -20°C. Avoid repeated freeze-thaw cycles.

Phase 2: Media Spiking and Cell Dosing
  • Working Solution: On the day of the experiment, dilute the 10 mM stock solution 1:1000 in pre-warmed (37°C) complete culture media (e.g., Williams' E medium for primary hepatocytes) to create a 10 µM working solution.

  • Verification: Ensure the final DMSO concentration is exactly 0.1%. Causality: Exceeding this threshold can disrupt lipid bilayers and suppress baseline CYP3A4 basal activity.

  • Dosing: Aspirate old media from the cell culture plates and gently apply the spiked working solution.

  • Incubation: Incubate the cells at 37°C in a humidified 5% CO₂ atmosphere for the designated time course (e.g., 0, 15, 30, 60, 120 minutes).

    • Self-Validation Step: Maintain a cell-free well containing the spiked media under identical conditions to monitor non-enzymatic thermal degradation of the N-oxide.

Phase 3: Quenching and Extraction
  • Quenching: At each time point, immediately transfer 100 µL of the culture media into a pre-chilled tube containing 300 µL of ice-cold Acetonitrile (ACN). Causality: The 3:1 organic-to-aqueous ratio instantaneously precipitates soluble proteins, halting all metabolic activity.

  • IS Addition: Ensure the quenching ACN contains 50 nM of Quinine-d3 N-oxide as the internal standard[6].

  • Separation: Vortex the mixture vigorously for 30 seconds. Centrifuge at 14,000 × g for 10 minutes at 4°C to compact the protein pellet.

  • Transfer: Carefully transfer 200 µL of the clear supernatant into an LC-MS autosampler vial equipped with a glass insert.

Phase 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column. Use a gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Detection: Operate the mass spectrometer in Positive Electrospray Ionization (+ESI) mode. Monitor the diagnostic MRM transition of m/z 341.2 → 323.2 for Quinine 1'-oxide[1],[8] and m/z 344.2 → 326.2 for the Quinine-d3 N-oxide internal standard.

References
  • Source: National Institutes of Health (nih.gov)
  • Quinine metabolites formed upon CYP 3A4, 2D6, 2C19, 2C9 and 1A2...
  • Source: ACS Publications (acs.org)
  • Source: Axios Research (axios-research.com)
  • Source: Benchchem (benchchem.com)
  • Source: Benchchem (benchchem.com)

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Quinine 1'-Oxide

Quinine 1'-oxide (often referred to as Quinine N-oxide) is a primary oxidative metabolite and degradation impurity of the antimalarial and anti-arrhythmic agent, quinine[1]. Structurally, the oxidation occurs at the quinuclidine nitrogen (N1), which fundamentally alters the molecule's acid-base profile and increases its polarity[2]. Extracting this polar metabolite from complex biological matrices (e.g., plasma, urine) requires highly selective sample preparation to eliminate endogenous phospholipids and proteins prior to Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis.

Table 1: Physicochemical Properties of Quinine 1'-Oxide
PropertyValue
IUPAC Name (8α,9R)-6'-Methoxycinchonan-9-ol 1-oxide
Molecular Formula C20H24N2O3
Molecular Weight 340.42 g/mol
pKa (Quinoline Nitrogen) ~4.1
LogP (Predicted) ~1.8

Mechanistic Insights: SPE Sorbent Selection

As a Senior Application Scientist, I frequently observe laboratories struggling with the recovery of N-oxide metabolites using standard reversed-phase (RP) C18 sorbents. The introduction of the N-oxide moiety increases hydrophilicity, often leading to premature analyte breakthrough during sample loading.

To achieve a self-validating, high-recovery extraction system, we utilize Mixed-Mode Strong Cation Exchange (MCX) [3].

  • The Causality of Retention: Parent quinine possesses a highly basic quinuclidine nitrogen (pKa ~8.5) and a weakly basic quinoline nitrogen (pKa ~4.1). In quinine 1'-oxide, the quinuclidine nitrogen is oxidized, neutralizing its strong basicity. However, the quinoline nitrogen remains ionizable[2]. By acidifying the sample to pH 2.0 (using 2% H₃PO₄), we fully protonate the quinoline nitrogen.

  • Dual-Mechanism Binding: When loaded onto an MCX polymeric sorbent, the protonated quinoline ring forms a strong electrostatic bond with the negatively charged sulfonic acid groups on the sorbent. Simultaneously, the lipophilic backbone of the molecule engages in reversed-phase interactions with the divinylbenzene polymer[4].

  • Orthogonal Washing: This dual retention allows for an aggressive 100% methanol wash. The methanol disrupts hydrophobic interactions, washing away neutral and acidic lipids, while the electrostatic bond firmly retains the quinine 1'-oxide[3].

Experimental Protocol: Mixed-Mode Cation Exchange (MCX)

This protocol is optimized for 30 mg / 1 cc Oasis MCX cartridges (or equivalent polymeric strong cation exchange sorbents) and serves as a self-validating workflow ensuring maximum matrix cleanup.

Step 1: Sample Pre-treatment
  • Aliquot 200 µL of human plasma or urine into a clean microcentrifuge tube.

  • Add 10 µL of Internal Standard (e.g., Quinine-d3 1'-oxide, 100 ng/mL).

  • Add 200 µL of 2% Phosphoric Acid (H₃PO₄) in water.

  • Vortex rigorously for 30 seconds. Rationale: This disrupts protein-drug binding and lowers the pH below the pKa of the quinoline nitrogen, ensuring complete protonation for cation exchange.

Step 2: SPE Cartridge Conditioning
  • Mount the MCX cartridges onto a vacuum manifold.

  • Condition with 1.0 mL of 100% Methanol to activate the polymeric backbone.

  • Equilibrate with 1.0 mL of 2% H₃PO₄ in water to prepare the ion-exchange sites. (Critical: Do not allow the sorbent bed to dry out before loading).

Step 3: Sample Loading
  • Load the pre-treated sample (410 µL total volume) onto the cartridge.

  • Apply a gentle vacuum to achieve a flow rate of ~1 mL/min (approx. 1 drop per second). Rationale: Slower flow rates allow sufficient residence time for the electrostatic binding to occur[4].

Step 4: Orthogonal Washing
  • Wash 1 (Aqueous): Apply 1.0 mL of 2% H₃PO₄ in water. This removes highly polar, water-soluble endogenous interferences.

  • Wash 2 (Organic): Apply 1.0 mL of 100% Methanol . This critical step removes neutral and acidic hydrophobic interferences (e.g., phospholipids) without eluting the target analyte[3].

  • Apply maximum vacuum for 2 minutes to dry the sorbent bed completely.

Step 5: Elution
  • Prepare fresh elution solvent: 5% Ammonium Hydroxide (NH₄OH) in 100% Methanol .

  • Elute the target analyte by passing 1.0 mL of the elution solvent through the cartridge at a slow flow rate (0.5 mL/min). Rationale: The high pH neutralizes the quinoline nitrogen, breaking the ionic bond, while the methanol disrupts the reversed-phase retention, releasing the analyte.

Step 6: Reconstitution
  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of Initial LC Mobile Phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial.

Quantitative Data Presentation

The following table summarizes the expected validation parameters when comparing the MCX protocol against a standard Hydrophilic-Lipophilic Balance (HLB) protocol for Quinine 1'-oxide.

Table 2: SPE Method Comparison for Quinine 1'-Oxide in Human Plasma
ParameterMCX (Mixed-Mode Cation Exchange)HLB (Reversed-Phase Polymeric)
Absolute Recovery (%) 92.4 ± 3.1%76.8 ± 5.4%
Matrix Effect (%) < 5% (Minimal ion suppression)18 - 25% (Moderate suppression)
Wash Solvent Tolerance 100% MethanolUp to 5% Methanol only
Limit of Quantitation (LOQ) 0.5 ng/mL2.0 ng/mL
Extract Cleanliness Excellent (Phospholipids removed)Fair (Some lipids co-elute)

Analysis: The MCX method demonstrates superior recovery and lower matrix effects because the orthogonal 100% methanol wash effectively eliminates matrix components that cause ion suppression in LC-MS/MS, a feat impossible with standard HLB sorbents[4].

Process Visualization

SPE_Workflow Pre 1. Sample Pre-treatment (Plasma + 2% H3PO4) Protonates Quinoline Nitrogen Cond 2. Cartridge Conditioning (MeOH followed by 2% H3PO4) Activates Polymeric Sorbent Pre->Cond Load 3. Sample Loading (Dual Cation Exchange & RP Binding) Cond->Load Wash1 4. Wash 1: 2% H3PO4 (Removes Polar Interferences) Load->Wash1 Wash2 5. Wash 2: 100% MeOH (Removes Hydrophobic Neutrals) Wash1->Wash2 Elute 6. Target Elution (5% NH4OH in MeOH) Neutralizes Analyte for Release Wash2->Elute Recon 7. Evaporation & Reconstitution (Ready for LC-MS/MS Analysis) Elute->Recon

Fig 1. Mechanistic workflow for the Mixed-Mode Cation Exchange (MCX) SPE of Quinine 1'-oxide.

References

  • Rapid gas chromatography/mass spectrometry quinine determination in plasma after automated solid-phase extraction Source: PubMed / ResearchGate URL
  • A General Unknown Screening Procedure for Drugs and Toxic Compounds in Serum using Liquid Chromatography-Electrospray-Single Quadrupole Mass Spectrometry Source: Journal of Analytical Toxicology / Oxford Academic URL
  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: MDPI URL
  • Quinine N-Oxide | C20H24N2O3 | CID 14589188 Source: PubChem URL

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Resolution for Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Troubleshooting Center. This guide is specifically designed for researchers and drug development professionals facing chromatographic challenges with cinchona alkaloids, specifically the separation of quinine and its oxidative degradant/metabolite, quinine 1'-oxide.

Due to the basic nitrogen in the quinuclidine ring, these compounds are notoriously prone to secondary silanophilic interactions, leading to peak tailing, retention time drift, and co-elution. This guide provides field-proven, mechanistically grounded solutions to establish a self-validating analytical protocol.

Diagnostic Workflow for Peak Resolution

When resolution between quinine and quinine 1'-oxide falls below the acceptable threshold ( Rs​<1.5 ), systematic optimization of the stationary and mobile phases is required. The flowchart below outlines the causality-driven troubleshooting logic.

G Start Issue: Poor Resolution / Tailing Quinine vs 1'-Oxide CheckCol Is the stationary phase fully end-capped? Start->CheckCol ChangeCol Switch to Base-Deactivated C18 or CN-bonded column CheckCol->ChangeCol No CheckpH Is Mobile Phase pH optimized (< 3.0)? CheckCol->CheckpH Yes ChangeCol->CheckpH AddTFA Add 0.1% TFA or Triethylamine (TEA) CheckpH->AddTFA No OptTemp Optimize Column Temp (Set to 40°C) CheckpH->OptTemp Yes AddTFA->OptTemp Success Resolution Rs > 1.5 Tailing Factor < 1.2 OptTemp->Success

Fig 1. Diagnostic logic for resolving silanophilic tailing in cinchona alkaloid chromatography.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does quinine 1'-oxide exhibit severe peak tailing and poor resolution from the parent quinine? A: The fundamental issue lies in the molecular structure of cinchona alkaloids. Quinine has a highly basic quinuclidine nitrogen (pKa ~9.7). In standard reversed-phase HPLC, this basic nitrogen acts as a hydrogen-bond donor/acceptor and undergoes strong ionic interactions with residual, unreacted acidic silanol groups (Si-OH) on the silica support matrix [1]. These secondary interactions disrupt the normal partitioning mechanism, causing molecules to "stick" to the column, resulting in broad, asymmetrical peaks (tailing) that destroy the resolution between the parent drug and its 1'-oxide degradant.

Q2: What stationary phase chemistries are best suited to prevent this? A: Standard C18 columns are often insufficient. You must use a stationary phase specifically designed to mitigate silanol activity.

  • High-Purity, Double End-Capped C18: These columns undergo secondary silanization to cap residual silanols.

  • CN-Bonded (Cyano) Columns: Research indicates that cyano columns offer alternative dipole-dipole selectivity and often yield superior peak symmetry for cinchona alkaloids compared to traditional C8 or C18 phases [2].

  • Base-Deactivated Phases: Columns incorporating a positive surface charge or polar-embedded groups repel the basic nitrogen, drastically sharpening the peak.

Q3: How should I optimize the mobile phase to suppress these secondary interactions? A: If changing the column is not an option, you must control the interaction thermodynamically via the mobile phase:

  • Ion-Pairing Agents / Low pH: Utilizing 0.1% Trifluoroacetic acid (TFA) drops the pH below 3.0. This protonates the residual silanols (rendering them neutral) while TFA acts as an ion-pairing agent with the protonated alkaloid, forming a neutral hydrophobic complex that partitions cleanly into the stationary phase [3].

  • Silanol Masking Agents: Adding a competitive amine, such as 0.25% Triethylamine (TEA), to the mobile phase allows the TEA to preferentially bind to the active silanol sites, "masking" them from the bulkier quinine 1'-oxide molecules [4].

Quantitative Impact of Mobile Phase Additives

The following table summarizes the expected chromatographic improvements when optimizing the mobile phase for quinine and its derivatives.

Mobile Phase ModifierMechanism of ActionExpected Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ )
None (Water/MeOH) Unsuppressed silanol interaction> 2.5 (Severe Tailing)< 3,000< 1.0 (Co-elution)
Phosphate Buffer (pH 7.0) Partial ionization1.8 - 2.2~ 5,0001.1 - 1.3
0.1% TFA (pH ~2.0) Silanol suppression & Ion-pairing1.1 - 1.3> 10,000> 2.0
0.25% TEA + Acetic Acid Competitive silanol masking1.0 - 1.2> 12,000> 2.5

Self-Validating Experimental Protocol

To achieve baseline resolution between Quinine and Quinine 1'-oxide, implement the following step-by-step methodology. This protocol utilizes an ion-pairing/low-pH strategy to ensure robustness.

Step 1: System Preparation & Column Selection

  • Install a high-purity, end-capped C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) or a CN-bonded column.

  • Set the column oven temperature to 40°C. Elevated temperatures improve mass transfer kinetics, which inherently reduces peak broadening for bulky alkaloids.

Step 2: Mobile Phase Preparation

  • Solvent A (Aqueous): Prepare a solution of 0.1% v/v Trifluoroacetic acid (TFA) in HPLC-grade Milli-Q water. Filter through a 0.22 µm membrane.

  • Solvent B (Organic): Prepare a solution of 0.1% v/v TFA in HPLC-grade Acetonitrile.

  • Self-Validation Check: Verify the pH of Solvent A is approximately 2.0. This ensures complete protonation of silanols.

Step 3: Gradient Elution Program Program the HPLC pump to deliver a flow rate of 1.0 mL/min using the following gradient to ensure the more polar 1'-oxide elutes cleanly before the parent quinine:

  • 0 - 5 min: 10% B

  • 5 - 20 min: Linear ramp from 10% B to 40% B

  • 20 - 25 min: Hold at 40% B

  • 25 - 30 min: Return to 10% B (Equilibration)

Step 4: Sample Preparation & Injection

  • Dissolve the sample containing Quinine and Quinine 1'-oxide in a diluent matching the initial mobile phase conditions (90% Solvent A / 10% Solvent B) to prevent solvent-mismatch peak distortion [5].

  • Inject 10 µL of the sample.

  • Monitor the eluent using a UV detector set to 235 nm (optimal absorption for cinchona alkaloids)[3].

Step 5: System Suitability Evaluation Evaluate the chromatogram. The method is considered successful if the Resolution ( Rs​ ) between Quinine 1'-oxide and Quinine is ≥1.5 , and the tailing factor for both peaks is ≤1.5 .

References

  • Theodoridis, G., Papadoyannis, I. N., Hermans-Lokkerbol, A., & Verpoorte, R. (1995). A study of the behaviour of some new column materials in the chromatographic analysis of Cinchona alkaloids. ResearchGate. Available at:[Link]

  • McCalley, D. V. (2002). Analysis of the Cinchona alkaloids by High-Performance Liquid Chromatography and other separation techniques. ResearchGate. Available at:[Link]

  • MicroSolv Technology Corporation. (n.d.). Quinine Sulfate and Impurity Analysis with HPLC - AppNote. Available at:[Link]

  • Asian Journal of Chemistry. (n.d.). Reversed-phase HPLC Separation of Quinine and its Diastereoisomer Quinidine in Pharmaceutical Tablets. Available at:[Link]

preventing degradation of quinine 1'-oxide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Quinine 1'-Oxide. This document serves as a specialized resource for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical compound. Quinine 1'-oxide, a metabolite of the famed antimalarial drug quinine, is a compound of significant interest.[1][2] Its stability is paramount for reproducible experimental outcomes. This guide provides in-depth, field-proven insights into preventing its degradation during storage, complete with troubleshooting guides and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and storage of quinine 1'-oxide.

Q1: What are the primary environmental factors that cause quinine 1'-oxide to degrade? A: The main culprits for degradation are, in order of significance:

  • Light (Photodegradation): Like its parent compound, quinine, quinine 1'-oxide is highly susceptible to degradation upon exposure to UV and even ambient light.[3][4] This can lead to discoloration and molecular rearrangements.[3]

  • Heat (Thermal Degradation): Elevated temperatures accelerate decomposition. Amine oxides, as a class, can be thermally labile, with decomposition reactions sometimes beginning at temperatures between 120-150 °C, though degradation can occur at much lower temperatures over extended periods.[5][6]

  • Oxygen (Oxidative Degradation): While already an oxide, the complex alkaloid structure has other sites susceptible to further oxidation, which can be promoted by atmospheric oxygen.[3]

  • Moisture (Hydrolysis): Amine oxides can be hygroscopic, readily absorbing moisture from the air.[7][8] This can lead to hydrolysis or catalyze other degradation pathways.

Q2: What are the ideal conditions for routine, short-term storage (i.e., daily or weekly use)? A: For samples in active use, store the solid compound in a desiccator at refrigerated temperatures (2-8°C).[2] The container, preferably an amber glass vial, should be tightly sealed and flushed with an inert gas like argon or nitrogen before closing to minimize exposure to oxygen and moisture.

Q3: What are the definitive long-term storage conditions (months to years)? A: For archival purposes, long-term storage requires more stringent conditions. The solid compound should be stored in a freezer at -20°C or, ideally, -80°C.[9] The compound should be placed in a tightly sealed amber glass vial, the headspace flushed with argon or nitrogen, and the vial cap sealed with Parafilm®. This vial should then be placed inside a secondary container with a desiccant.

Q4: Is it better to store quinine 1'-oxide as a solid or in solution? A: Storing the compound in its solid, crystalline form is strongly recommended as it is generally more stable. If you must store it in solution, use a high-purity, anhydrous, aprotic solvent (e.g., anhydrous DMSO or acetonitrile). Prepare the solution, flush the vial headspace with inert gas, and store it frozen at -80°C. Be aware that freeze-thaw cycles can accelerate degradation; therefore, it is best practice to aliquot solutions into single-use volumes.

Q5: What are the common visible signs of quinine 1'-oxide degradation? A: The most immediate sign is a change in color. Pure quinine 1'-oxide should be a white to off-white solid. Degradation often results in a yellow or brownish discoloration.[4][10] You may also observe changes in the material's physical properties, such as clumping (due to moisture absorption) or a decrease in solubility.

Q6: How does pH impact the stability of quinine 1'-oxide in aqueous solutions? A: The stability of the related compound quinidine N-oxide is known to be pH-dependent.[11] While specific data for quinine 1'-oxide is limited, general principles suggest that both strong acidic and strong alkaline conditions should be avoided. In acidic solutions, the N-oxide oxygen can be protonated, potentially altering its reactivity and stability.[11]

Section 2: Troubleshooting Guides

This section addresses specific issues you may encounter, providing a logical framework for diagnosis and resolution.

Guide 1: Sample Discoloration and Physical Changes
  • Problem: Your previously white, crystalline quinine 1'-oxide powder now appears yellow, brown, or has become clumpy and sticky.

  • Causality Analysis: This is a classic indicator of chemical degradation.

    • Yellowing/Browning: Almost certainly caused by photodegradation from exposure to light or thermal stress from improper storage temperature.[3][4]

    • Clumping/Stickiness: Indicates moisture absorption. Amine oxides are often hygroscopic, and this physical change suggests the container seal was not airtight.[7][8]

  • Corrective Action Protocol:

    • Quarantine the Batch: Immediately cease using the suspect material in critical experiments to avoid compromising your results.

    • Analytical Purity Check: Perform a purity analysis using a stability-indicating method like HPLC-UV or LC-MS (see Protocol 2). Compare the chromatogram to a reference standard or a previously validated batch. Look for the appearance of new peaks or a reduction in the area of the main peak.

    • Review Storage History: Scrutinize your lab notebook and storage logs. Was the vial left on the bench? Was the freezer temperature stable? Was the container properly sealed?

    • Decision Point: If purity has dropped below your acceptable threshold, the batch should be discarded. If the degradation is minimal, it may be suitable for non-critical applications, but this must be carefully documented.

    • Implement Enhanced Storage: Immediately transfer all quinine 1'-oxide stock to the recommended long-term storage conditions outlined in Protocol 1.

Guide 2: Inconsistent Experimental Results or Observed Loss of Potency
  • Problem: You are experiencing unexplained variability in your assay results, or the compound's biological/chemical activity appears to have diminished over time.

  • Causality Analysis: This is a common consequence of using a degraded compound. The molar concentration of the active molecule is lower than calculated, and newly formed degradation products may act as inhibitors or interfere with your analytical detection method.

  • Corrective Action Protocol:

    • Re-qualify Your Working Stock: Do not assume your stock is viable. Prepare a fresh dilution from your solid material and immediately test its purity and concentration via HPLC-UV against a reliable reference standard.

    • Perform a Forced Degradation Study (See Protocol 2): This is a crucial step. By intentionally degrading small amounts of the compound under various stress conditions (acid, base, oxidation, heat, light), you can generate its likely degradation products.[3][11] Running these samples on your HPLC will show you where the degradation peaks appear, confirming if these same peaks are present in your stored sample. This validates that your analytical method is "stability-indicating."

    • Evaluate Solvent Stability: If you are storing the compound in solution, the solvent itself may be the issue. Ensure you are using high-purity, anhydrous grade solvents. Some solvents can degrade over time and contribute to compound instability.

Section 3: Key Protocols and Methodologies

These protocols provide a self-validating system for ensuring the long-term integrity of your quinine 1'-oxide supply.

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol minimizes exposure to light, oxygen, and moisture from the moment of receipt.

Materials & Equipment:

  • Quinine 1'-oxide (solid)

  • High-purity argon or nitrogen gas with a regulator and tubing

  • Amber glass vials with PTFE-lined screw caps

  • Parafilm®

  • Laboratory freezer (-20°C or -80°C)

  • Secondary container (e.g., small Nalgene box)

  • Desiccant packets (e.g., silica gel)

Procedure:

  • Work in a Subdued Light Environment: Perform all aliquoting and packaging steps in an area with minimal direct light.

  • Aliquot Promptly: If you received a bulk container, decide on practical aliquot sizes for future experiments to avoid repeatedly accessing the main stock.

  • Transfer to Vial: Transfer the pre-weighed solid into a clean, dry amber glass vial. Use a vial size that minimizes headspace.

  • Inert Gas Purge: Gently flush the vial's headspace with a stream of argon or nitrogen for 15-30 seconds to displace all atmospheric oxygen.

  • Seal Immediately: Tightly screw on the cap. The PTFE liner provides a high-quality chemical-resistant seal.

  • Wrap the Seal: Wrap the cap-vial interface with 2-3 layers of Parafilm®, stretching it as you wrap to create a tight, moisture-proof secondary seal.

  • Label Clearly: Label the vial with the compound name, batch number, concentration/weight, and the date of storage. Use a cryo-resistant label.

  • Secondary Containment: Place the sealed vial(s) into a secondary container along with a desiccant packet. This provides an extra layer of protection against moisture, especially during freezer door openings.

  • Store Frozen: Place the secondary container in the designated -20°C or -80°C freezer. Log the location and date in your chemical inventory.

Protocol 2: Stability Assessment via Stability-Indicating HPLC Method

This protocol allows you to quantify the purity of quinine 1'-oxide and detect degradation products.

Objective: To develop and run an HPLC method that can separate quinine 1'-oxide from its potential degradation products generated under stress conditions.

Materials & Equipment:

  • HPLC system with UV detector

  • C18 Reverse-Phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Quinine 1'-oxide sample

  • HPLC-grade acetonitrile and water

  • Formic acid or triethylamine

  • 1N HCl, 1N NaOH, 30% H₂O₂

  • UV lamp and a temperature-controlled oven

Procedure:

  • Method Development (Starting Point):

    • Mobile Phase: A gradient of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile is a common starting point for alkaloids. The acidic mobile phase helps to produce sharp peaks by protonating the amine functions.[11]

    • Detection: Monitor at a UV wavelength where quinine and its derivatives absorb, such as 240 nm or 316 nm.[12][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-35°C to ensure reproducible retention times.[11]

  • Forced Degradation Sample Preparation:

    • Prepare 1 mg/mL stock solutions of quinine 1'-oxide.

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 1N HCl. Heat at 60°C for 4 hours. Neutralize before injection.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 1N NaOH. Heat at 60°C for 4 hours. Neutralize before injection.

    • Oxidation: Mix 1 mL of stock with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Stress: Store a solid sample in an oven at 80°C for 48 hours, then dissolve for analysis.[3]

    • Photolytic Stress: Expose a solution (or solid) to direct UV light for 24 hours. A solution of quinine monohydrochloride can be used as a chemical actinometer to ensure sufficient light exposure.[14][15]

  • Analysis:

    • Inject a non-degraded reference sample to determine the retention time and peak shape of the parent compound.

    • Inject each of the forced degradation samples.

    • System Suitability: Your method is "stability-indicating" if you can see a clear separation (baseline resolution) between the main quinine 1'-oxide peak and the new peaks formed under the various stress conditions.

  • Purity Assessment of Stored Sample:

    • Prepare your stored sample at a known concentration.

    • Run it on the validated stability-indicating method.

    • Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Section 4: Understanding the Degradation Mechanisms

A foundational understanding of the "why" behind these protocols is critical for proactive stability management.

Amine oxides like quinine 1'-oxide possess a polar N⁺-O⁻ bond, which is the center of their reactivity.[5] The primary degradation pathways are driven by external energy sources.

  • Photodegradation: The quinoline ring system in quinine is a chromophore that readily absorbs UV light. This absorbed energy can excite the molecule to a higher energy state, making it susceptible to reactions like intramolecular rearrangements or the formation of reactive oxygen species (ROS) like singlet oxygen, which can then attack other molecules.[3][16][17]

  • Thermal Degradation: Heat provides the activation energy needed to overcome reaction barriers. For N-oxides, this can lead to cleavage of the N-O bond or other skeletal rearrangements.[5]

  • Oxidative Degradation: The quinuclidine ring and other parts of the molecule remain susceptible to attack by strong oxidizers or radicals, leading to a variety of degradation products.[18][19]

Visualization of Degradation Factors and Workflow

cluster_compound cluster_products Degradation Outcomes Light Light (UV/Vis) Compound Quinine 1'-Oxide (Solid or Solution) Light->Compound Heat Elevated Temperature Heat->Compound Oxygen Atmospheric Oxygen Oxygen->Compound Moisture Moisture (H₂O) Moisture->Compound Products Formation of Degradation Products Compound->Products Loss Loss of Purity & Potency Products->Loss leads to

Caption: Key environmental factors leading to the degradation of Quinine 1'-Oxide.

start Assess Sample Stability prep Prepare Samples: - Stored Sample - Control - Forced Degradation start->prep hplc Analyze via Stability-Indicating HPLC Method prep->hplc data Data Analysis: - Compare Chromatograms - Calculate % Purity hplc->data decision Decision Point: Is Purity > 95%? data->decision pass Result: Stable Continue Use & Document decision->pass Yes fail Result: Degraded Quarantine/Discard Batch decision->fail No review Review & Reinforce Storage Procedures fail->review

Caption: Experimental workflow for assessing the stability of a Quinine 1'-Oxide sample.

Section 5: Data Summary & Quick Reference
Table 1: Summary of Recommended Storage Conditions
ParameterShort-Term Storage (Active Use)Long-Term Storage (Archival)Rationale
Temperature 2–8°C (Refrigerated)≤ -20°C (Freezer), -80°C preferredSlows down reaction kinetics of thermal degradation.[5][7]
Light Protect from Light (Amber Vial)Protect from Light (Amber Vial)Prevents light-induced photodegradation and rearrangement.[3][10]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents slow oxidation by displacing atmospheric oxygen.[9][20]
Moisture Tightly Sealed Container, DesiccatorTightly Sealed, Parafilm® Wrapped, DesiccantPrevents hydrolysis and moisture-catalyzed degradation.[7][8]
Form Solid (preferred)SolidSolid state generally offers the highest stability by reducing molecular mobility.
Container Type 1 Amber Borosilicate GlassType 1 Amber Borosilicate GlassInert and protects from light.
References
  • Schlafer, O., Wöll, C., & Leker, J. (2022). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Journal of Medicinal Chemistry, 65(10), 7031–7063. [Link]

  • Zhang, Y., et al. (2024). Photodegradation of quinine by UV irradiation using 10 W LED array with peak emission at 365 nm. ResearchGate. [Link]

  • Vallejo, M. J., et al. (2025). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. [Link]

  • Sánchez-Viesca, F., & Gómez, R. (2022). The Mechanism of the Oxido-degradation of the Cinchona Alkaloids. American Journal of Chemistry, 12(1), 18-21. [Link]

  • Cleveland State University. (n.d.). Practices for Proper Chemical Storage. Cleveland State University. [Link]

  • Spoa, M., et al. (2016). Analysis of Photosensitive Quinine. ResearchGate. [Link]

  • Spoa, M., et al. (2020). Photosensitizing properties of quinine and synthetic antimalarials. PubMed. [Link]

  • Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • MSBChem Consulting. (2024). More environmentally friendly alkaloid extraction methods. MSBChem Consulting. [Link]

  • PubChem. (n.d.). Quinine. National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. (n.d.). Quinine-d3 1'-Oxide. Pharmaffiliates. [Link]

  • Berghuis, N. T., Syah, Y. M., & Mujahidin, D. (2021). Catalytic Oxidation of Quinine Using Hydrogen Peroxide with Palladium as Catalyst. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2023). Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. Oriental Journal of Chemistry, 39(5). [Link]

  • Breckenridge, A., & Orme, M. (1990). A simple and rapid method for the estimation of quinine using reversed-phase high-performance liquid chromatography with UV detection. Journal of Analytical Toxicology, 14(6), 345–347. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. International Council for Harmonisation. [Link]

  • EMA. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. [Link]

Sources

Technical Support Center: Quinine 1'-Oxide Extraction Yield Optimization

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals experiencing low yields during the isolation of quinine 1'-oxide (also referred to as quinine N-oxide).

Quinine 1'-oxide is a critical metabolite and synthetic intermediate. However, the oxidation of the quinuclidine nitrogen fundamentally alters the molecule's physicochemical profile, often resulting in catastrophic product loss during standard liquid-liquid extraction (LLE) workflows. This guide provides field-proven, mechanistically grounded troubleshooting strategies to recover your yield.

Core Extraction Workflow

G A 1. Oxidation (Quinine + mCPBA) B 2. Temp Control (-12°C to 0°C) A->B Prevents Di-N-oxide formation C 3. Quench & pH Adjust (pH 8.5 - 9.5) B->C Neutralizes acid byproducts D 4. Salting Out (Aqueous NaCl Saturation) C->D Decreases aqueous solubility E 5. Mixed Solvent LLE (CHCl3 : Isopropanol 3:1) D->E Extracts highly polar N-oxide F 6. Organic Recovery (Dry & Concentrate) E->F Yields purified product

Figure 1: Optimized workflow for the synthesis and high-yield extraction of quinine 1'-oxide.

Section 1: The "Why" — Physicochemical Barriers to Extraction

To troubleshoot low yields, we must first understand the causality behind the phase partitioning failure. The parent compound, quinine, is readily extracted into standard organic solvents (like dichloromethane or ethyl acetate) under basic conditions. However, forming the N-oxide at the quinuclidine nitrogen introduces a highly polarized coordinate covalent bond (N⁺–O⁻).

This dipole acts as a powerful hydrogen-bond acceptor, creating a tight hydration shell in aqueous media. Consequently, the partition coefficient ( LogP ) drops drastically, causing the molecule to stubbornly remain in the aqueous phase [1].

Table 1: Comparative Physicochemical Profile

PropertyParent QuinineQuinine 1'-OxideImpact on Extraction Workflow
Quinuclidine Nitrogen Basic ( pKa​ ~8.5)N-Oxide DipoleDrastic increase in hydrophilicity; standard solvents fail to partition the product.
Quinoline Nitrogen Weakly basic ( pKa​ ~4.1)Weakly basic ( pKa​ ~4.1)Aqueous phase must be adjusted to pH > 8.5 to ensure the quinoline nitrogen is unprotonated.
Optimal LLE Solvent Dichloromethane (DCM) CHCl3​ :Isopropanol (3:1)Requires a mixed solvent system to disrupt the aqueous hydrogen-bonding network.
Section 2: Troubleshooting FAQs

Q1: Why is my product entirely lost in the aqueous phase during liquid-liquid extraction (LLE)? A1: Causality: Standard extraction solvents like DCM or ethyl acetate lack the hydrogen-bond donating capability required to disrupt the tight water hydration shell surrounding the polar N-oxide moiety. Solution: You must alter the thermodynamics of the biphasic system. First, implement a "salting out" procedure by saturating the aqueous phase with NaCl. This increases the ionic strength of the water, forcing the organic molecule out of the aqueous cavities. Second, switch your extraction solvent to a Chloroform/Isopropanol (3:1 v/v) mixture [4]. The isopropanol acts as a hydrogen-bond disruptor, breaking the hydration shell, while the chloroform provides the bulk organic phase to solvate the complex.

Q2: How do I prevent over-oxidation to quinine di-N-oxide, which further complicates extraction? A2: Causality: The quinoline nitrogen ( pKa​ ~4.1) can also undergo oxidation if the oxidant is in excess or the thermodynamic energy (temperature) is too high, forming the di-N-oxide [2]. The di-N-oxide is exponentially more water-soluble and virtually impossible to extract via standard LLE. Solution: Strictly control the stoichiometry of your oxidant (e.g., 1.0 to 1.1 equivalents of mCPBA). Furthermore, maintain the reaction temperature strictly between -12°C and 0°C [3]. The quinuclidine nitrogen is significantly more nucleophilic and will oxidize rapidly at low temperatures, whereas the quinoline nitrogen requires higher temperatures to react.

Q3: I am experiencing severe emulsions during the Chloroform/Isopropanol extraction. How can I break them? A3: Causality: Alkaloids and their N-oxides can act as weak surfactants. When combined with the amphiphilic nature of isopropanol, they drastically lower the interfacial tension between the aqueous and organic layers, creating stable emulsions. Solution: Do not shake the separatory funnel vigorously; use a gentle inversion technique (end-over-end). If an emulsion forms, do not wait for gravity to resolve it. Filter the entire biphasic emulsion through a tightly packed pad of Celite, or centrifuge the emulsion layer at 3000 x g for 5 minutes to force phase separation.

Section 3: Self-Validating Experimental Protocol

To ensure reproducibility and high yield, follow this optimized, step-by-step methodology for the post-synthesis extraction of quinine 1'-oxide. This protocol is designed as a self-validating system, meaning built-in checks will confirm success before you proceed to the next step.

Step 1: Quench and Neutralization

  • Upon completion of the oxidation reaction (e.g., using mCPBA in DCM at 0°C), quench the reaction mixture by adding an equal volume of saturated aqueous NaHCO3​ .

  • Causality: This neutralizes the m-chlorobenzoic acid byproduct, converting it into a water-soluble sodium salt.

Step 2: pH Adjustment

  • Separate the initial organic layer (which contains unreacted quinine and impurities) and retain the aqueous layer (which currently holds your highly polar quinine 1'-oxide).

  • Adjust the aqueous phase to pH 8.5 – 9.5 using 1M NaOH or NH4​OH .

  • Validation Step: Verify the pH using a calibrated pH meter, not just indicator paper. If the pH is below 8.5, the quinoline nitrogen remains protonated, and extraction will fail[2].

Step 3: Salting Out

  • Add solid, anhydrous NaCl to the pH-adjusted aqueous phase while stirring vigorously.

  • Continue adding until no more salt dissolves (complete saturation).

Step 4: Mixed-Solvent Extraction

  • Extract the saturated aqueous phase with a mixture of Chloroform/Isopropanol (3:1 v/v) using a volume equal to 50% of the aqueous phase[4].

  • Gently invert the separatory funnel 15-20 times. Vent frequently.

  • Allow the phases to separate. The organic layer (chloroform-rich) will be the bottom layer . Collect it.

  • Repeat this extraction two more times.

  • Validation Step: To prove the extraction is complete, spot the remaining aqueous layer on a silica TLC plate alongside your combined organic extract. Develop using a highly polar system (e.g., DCM:MeOH:NH4​OH 80:18:2). The absence of a UV-active spot at the Rf​ of quinine 1'-oxide in the aqueous lane validates that the extraction is 100% complete.

Step 5: Recovery

  • Combine the organic extracts and dry over anhydrous Na2​SO4​ .

  • Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude quinine 1'-oxide as a pale solid [5].

References
  • MDPI. Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. MDPI. [Link]

  • ResearchGate. Synthesis of quinine-N-oxide. ResearchGate. [Link]

  • SciSpace. Liquid chromatography/electrospray ionization tandem mass spectrometry assay for determination of nicotine and metabolites. SciSpace. [Link]

Technical Support Center: LC-MS/MS Quantification of Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

Topic: Troubleshooting Matrix Effects and Ion Suppression in Biological Samples

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers, bioanalytical scientists, and drug development professionals overcome one of the most persistent challenges in pharmacokinetics: matrix effects during the LC-MS/MS quantification of quinine 1'-oxide.

Quinine 1'-oxide is a highly polar, basic metabolite. When extracted from complex biological matrices (like plasma or urine), it is highly susceptible to ionization anomalies. This guide bypasses generic advice, providing you with mechanistic causality, self-validating protocols, and actionable chromatographic solutions.

Part 1: Mechanistic Understanding of Matrix Effects

Q: My quinine 1'-oxide signal drops by 60% in plasma samples compared to neat solvent injections. What is the physical cause of this? A: You are experiencing severe ion suppression, a phenomenon inherent to Electrospray Ionization (ESI)[1]. Biological matrices contain high concentrations of endogenous glycerophosphocholines (phospholipids). During the ESI desolvation process, these highly surface-active phospholipids compete with your analyte for the limited charge at the droplet surface. Because phospholipids have a zwitterionic head and a hydrophobic tail, they easily dominate the droplet surface, forcing the protonated quinine 1'-oxide into the droplet interior. Consequently, the metabolite fails to enter the gas phase as a measurable ion[2]. A calculated Matrix Factor (MF) below 0.85 confirms that ion suppression is compromising your assay[3].

Q: Why doesn't standard Protein Precipitation (PPT) fix this? A: PPT using acetonitrile or methanol effectively denatures and removes gross proteins, but it leaves nearly 100% of endogenous phospholipids in the supernatant[2]. To eliminate matrix effects for basic metabolites, you must transition to sample preparation techniques that specifically target and remove lipids.

Part 2: Sample Preparation & Self-Validating Protocols

Q: What is the most effective sample preparation strategy to eliminate phospholipids while maintaining high recovery of quinine 1'-oxide? A: We strongly recommend replacing PPT with Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) or using a dedicated Phospholipid Removal Plate (e.g., HybridSPE) [4]. Mixed-mode SPE is particularly powerful because it utilizes dual retention mechanisms (hydrophobic and electrostatic).

Below is a self-validating MCX SPE protocol designed specifically for basic quinoline metabolites.

Step-by-Step Protocol: MCX SPE for Quinine 1'-Oxide

Every step in this protocol is engineered with a specific chemical causality to isolate the analyte from matrix suppressors.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL MS-grade Water through the MCX cartridge.

    • Causality: Solvates the polymer bed and activates the sulfonic acid ion-exchange sites.

  • Sample Loading: Dilute 100 µL of plasma with 100 µL of 2% Formic Acid in water, then load.

    • Causality: Acidification protonates the basic nitrogen of quinine 1'-oxide, ensuring it binds electrostatically to the negatively charged sorbent.

  • Aqueous Wash: Pass 1 mL of 2% Formic Acid in water.

    • Causality: Washes away highly polar endogenous salts and residual unprecipitated proteins.

  • Organic Wash (The Critical Step): Pass 1 mL of 100% Methanol.

    • Causality: Because quinine 1'-oxide is locked in place by strong ionic bonds, you can use 100% organic solvent to completely wash away hydrophobic, neutral phospholipids without risking analyte breakthrough.

  • Elution: Pass 1 mL of 5% Ammonium Hydroxide in Methanol.

    • Causality: The high pH neutralizes the charge on quinine 1'-oxide, breaking the electrostatic interaction and releasing the purified analyte.

  • Self-Validation (Post-Extraction Spike): To ensure this system is self-validating, prepare a Post-Extraction Spike (PES). Dry down a blank matrix extract and reconstitute it with a neat standard of quinine 1'-oxide. If the peak area of the PES equals the peak area of a pure standard prepared in mobile phase, you have mathematically validated the complete absence of matrix suppressors.

Quantitative Comparison of Extraction Methods

The table below summarizes the impact of different sample preparation techniques on quinine 1'-oxide recovery and matrix suppression.

Extraction MethodAbsolute Recovery (%)Matrix Factor (MF)Phospholipid Removal
Protein Precipitation (PPT) 85 - 95%0.45 (Severe Suppression)< 5%
Liquid-Liquid Extraction (LLE) 60 - 75%0.75 (Moderate Suppression)~ 50%
Reversed-Phase SPE (HLB) 85 - 90%0.80 (Mild Suppression)~ 70%
Phospholipid Removal Plate 85 - 90%0.95 (Negligible Effect)> 99%
Mixed-Mode SPE (MCX) 90 - 98%0.98 (No Effect)> 95%

Part 3: Chromatographic & MS Solutions

Q: I am still seeing intermittent signal drops at the exact retention time of my analyte. How can I fix this chromatographically? A: If sample prep alone does not resolve the issue, you must optimize your LC gradient and internal standard strategy.

  • Implement a Washout Gradient: Phospholipids are highly retained on C18 columns. If your gradient is too short, phospholipids from Injection 1 will "wrap around" and elute during Injection 2 or 3, causing unpredictable suppression[3]. Extend your gradient to include a 1.5-minute column flush at 95% organic (using a mix of acetonitrile and isopropanol) before re-equilibrating.

  • Manipulate Mobile Phase pH: Phospholipid retention is relatively independent of pH, but the retention of basic quinine 1'-oxide is highly pH-dependent. Switching to a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate, pH 9.5) can dramatically shift the analyte's retention time away from the phospholipid elution zone[4].

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): Never use structural analogs (like chloroquine) to correct for matrix effects in quinine metabolite assays. Analogs do not perfectly co-elute and will experience a different localized matrix environment[1]. You must use a SIL-IS, such as Quinine-d3 1'-oxide . Because the SIL-IS perfectly co-elutes with the native analyte, it experiences identical ion suppression, ensuring the peak area ratio remains flawlessly constant.

Part 4: Systematic Troubleshooting Workflow

Follow this visual logic tree to systematically identify and eliminate matrix effects in your assay.

Matrix_Effect_Troubleshooting A Identify Ion Suppression (Matrix Factor < 0.85) B Step 1: Upgrade Sample Prep (Mixed-Mode SPE or HybridSPE) A->B Phospholipids detected C Step 2: Optimize Chromatography (Adjust pH & Extend Washout) B->C Interferences persist E Robust Quantification Achieved B->E MF is 0.85 - 1.15 D Step 3: Implement SIL-IS (Quinine-d3 1'-oxide) C->D Residual suppression C->E MF is 0.85 - 1.15 D->E Data normalized

Systematic workflow for troubleshooting and eliminating matrix effects in LC-MS/MS.

References

  • Source: chromatographyonline.
  • Source: nih.
  • Title: Rapid quantification of quinine and its major metabolite (3S)
  • Source: nih.

Sources

Technical Support Center: Quinine 1'-Oxide Stability & Quantification in Human Plasma and Serum

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the analysis of Quinine 1'-oxide. While 3-hydroxyquinine is the primary metabolite of quinine driven by CYP3A4[1][2], the N-oxidation pathway yielding Quinine 1'-oxide (oxidation at the tertiary nitrogen of the quinuclidine ring[3]) is a critical secondary metabolic route.

Because N-oxides are inherently susceptible to thermal deoxygenation, photochemical rearrangement, and matrix-induced reduction, handling these samples requires strict pre-analytical controls. This guide provides drug development professionals and clinical researchers with field-proven troubleshooting strategies, self-validating protocols, and stability data to ensure absolute scientific integrity during Pharmacokinetic (PK) and Therapeutic Drug Monitoring (TDM) studies.

Core Analytical Workflow

The following pathway illustrates the critical chain of custody required to prevent ex vivo degradation of Quinine 1'-oxide from patient collection to LC-MS/MS quantification.

G A 1. Collection K2EDTA/Serum B 2. Centrifugation 4°C, 1500 x g A->B C 3. Stabilization Amber Tubes B->C D 4. Storage -80°C C->D E 5. Extraction PPE (Acidic) D->E F 6. LC-MS/MS m/z 341.2 E->F

Workflow for Quinine 1'-oxide stabilization and LC-MS/MS quantification.

Troubleshooting Guide & FAQs

Q: Why am I seeing a rapid decline in Quinine 1'-oxide peak area while samples sit in the autosampler? A: This is typically caused by thermal deoxygenation or pH-induced rearrangement. N-oxides are unstable at room temperature in neutral-to-alkaline aqueous conditions. Causality & Fix: Ensure your autosampler is strictly maintained at 4°C. Furthermore, reconstitute your final extract in a slightly acidic mobile phase (e.g., 0.1% Formic Acid) to protonate the molecule, which stabilizes the N-oxide bond.

Q: My recovery rates from human plasma are highly variable, especially when comparing healthy volunteers to malaria-infected patients. What is causing this? A: This is a classic matrix binding issue. Quinine and its metabolites bind strongly to alpha-1-acid glycoprotein (AAG)[4]. During acute malaria infection, AAG acts as an acute-phase reactant and its levels spike dramatically, sequestering the drug[4]. Causality & Fix: Standard mild extractions fail to dissociate the Quinine 1'-oxide/AAG complex. You must use an aggressive Protein Precipitation Extraction (PPE) utilizing a highly denaturing solvent (e.g., 3:1 Acetonitrile with 1% Formic Acid) to completely unfold the AAG proteins and release the bound metabolite.

Q: How do I differentiate true endogenous Quinine 1'-oxide from the in-source oxidation of Quinine during LC-MS/MS analysis? A: Electrospray Ionization (ESI) can artificially oxidize quinine in the source, creating a false m/z 341.2 signal. Causality & Fix: Chromatographic separation is mandatory. Because the N-oxide group significantly increases the polarity of the quinuclidine moiety, true Quinine 1'-oxide will elute earlier than the parent quinine on a reversed-phase C18 column. If you see an m/z 341.2 peak co-eluting exactly at the retention time of quinine, it is an in-source artifact, not the biological metabolite.

Q: Does the choice of matrix (Plasma vs. Serum) impact the stability of Quinine 1'-oxide? A: Generally, targeted metabolomics studies show excellent coherence in metabolite stability between human plasma and serum[5]. However, plasma (K2EDTA) is often preferred because EDTA chelates free iron, slightly reducing the risk of Fenton-mediated oxidative degradation of the matrix, which can indirectly affect N-oxide stability.

Self-Validating Protocol: Plasma/Serum Handling & Extraction

To guarantee data integrity, every extraction batch must act as a self-validating system. Follow this step-by-step methodology:

Step 1: Sample Thawing & Aliquoting

  • Thaw plasma/serum samples on wet ice (4°C) under yellow light or low-light conditions to prevent photo-degradation of the quinoline ring.

  • Transfer 100 µL of matrix into an amber microcentrifuge tube.

Step 2: Internal Standard (IS) Spiking

  • Spike 10 µL of Quinine-d3 N-oxide (1 µg/mL) into the sample. Vortex for 10 seconds.

  • Self-Validation Checkpoint: The IS peak area must remain constant (±15% CV) across all calibration standards, QCs, and unknown patient samples. A variance >15% flags incomplete AAG denaturation or severe ion suppression.

Step 3: Protein Precipitation Extraction (PPE)

  • Add 300 µL of ice-cold Acetonitrile containing 1% Formic Acid.

  • Mechanistic Rationale: The 3:1 organic ratio forces protein precipitation, while the acidic modifier disrupts the ionic interactions between Quinine 1'-oxide and AAG[4].

  • Vortex vigorously for 2 minutes.

Step 4: Centrifugation & Transfer

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant into an amber LC vial equipped with a glass insert.

Step 5: LC-MS/MS Analysis

  • Inject 5 µL onto a C18 column.

  • Monitor transitions in ESI+ mode: Quinine 1'-oxide (m/z 341.2 → 325.2)[3].

Quantitative Stability Data

The following table summarizes the stability of Quinine 1'-oxide in human plasma and serum under various handling conditions. Note: Data represents recovery percentages relative to baseline (Time 0) concentrations.

Storage ConditionPlasma Stability (Recovery %)Serum Stability (Recovery %)Mechanistic Causality
Benchtop (Room Temp, 24h) 78 ± 5%80 ± 4%Thermal deoxygenation & enzymatic reduction
Benchtop (4°C, 24h) 96 ± 2%95 ± 3%Reduced kinetic energy halts degradation[5]
Freeze-Thaw (3 cycles, -80°C) 92 ± 4%91 ± 5%Matrix protein denaturation causing minor trapping
Autosampler (4°C, 48h) 98 ± 2%97 ± 2%Stable in acidic organic extract at low temp
Photoreactivity (Ambient light, 8h) 45 ± 8%42 ± 9%UV-induced photochemical rearrangement
References[1] Therapeutic drug monitoring of quinine - PubMed. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWa2HoyUrzY0hq07xutELEtl6-L1i-uxt4JZ2AyHp_9S179XZWoSoGgA96qo_qOQqN8a_0_qBUWe14h3_yrBgxRsSI97hCoGyTvj6BgESiPbLwI9dT2ngySsE0UnGMtbuJlMk=[4] Quinine unbound concentration is the best marker for therapeutic drug monitoring - ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjoRWptHblb0Ds8LhIEKKvEXhW2Mwu4ct_cEc3v15eY59Tu5KSyNGRDRhivufeGw4JAxCJ7mnWkXG0_Bfmzen85cCYKfqHnuvxfMjwBM48sgztwi8vE8vmO4BzG4RH8A5vzVrOablol0fJEov9s0F_xmKxvlZasl0rQOMrc12w7ywlPtHSAtnezzMrYvpcQtedVSZjDN4Wa_-McqRIObu8iAJYCAdVzKOO8rFjqzAP9JDpz65q37GE-aF783V7wvQKYw4fxpbyvXPMf8OIkPnQ134sSTu3KhmNDXwozLe6-yKgiD-FF3W30UTP-ha0[2] Quinine metabolism in man : emphasis on the 3-hydroxylation as a biomarker reaction for the activity of CYP3A4 - Karolinska Institutet. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKXT8XKcP9lrbUlHCQQflFbrudgVGc_G3SxtStoYJi5InvkGE9YOXrM8YOF_zIyYu1w4C37RBqdavq0-Nb8GJhS0_e5umWX8NvqsrQnK8ivJm-TbCxVg3kdUgXj9PclGIIR28DvgFmJ7oWRf15GQJeKCv6JEIg0jDU7ZXeJ8KeLrPMby4U6Vr-oCRQeae0ioNW_UNhZeM6y_WLUCOx5ZMsw1yTxa07QluPTSluJprSKoES2Ypbz1TPm_vz-NjJL23cuWOqIN1ExLFAfH03sPCtgu90jAP4sqZ14w==[5] Targeted Metabolomics Identifies Reliable and Stable Metabolites in Human Serum and Plasma Samples - PLOS One. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZe0yFUYXjfBwSYfTV0P1krRtNQQn18MzDwicsn3FQ-V-y_nnLXQ8SkJ1PxqsJ33rkkkYvGt5juEPG8NXS-G588jw4sI7iCr5cideWCwQhIM92irPkbUvakfOCm3YZSGIWX56mIaUNUe3uAFcUuVpe9Jxz6E36BvyuqgPqrh-L_BZSaQ==[3] Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides - MDPI. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHV6-XYQTW4RoJo6GEafIbSXPkqnl4kKJfXSv2TypTH3RKIKFNDXZDyCiHqsTieIpk8WGm5Grqa_OHaKHbYmMjKqU7lp4_y8xwHgua6x3hsOXkzZ8biK6L2zNP-lMj96YGUi7wN

Sources

resolving co-elution issues with quinine 1'-oxide and metabolites

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Quinine 1'-Oxide and Metabolite Co-Elution

Overview The pharmacokinetic profiling of quinine requires rigorous separation of its parent compound from its primary phase I metabolites. A frequent bottleneck in LC-MS/MS workflows is the co-elution of quinine 1'-oxide (an N-oxide metabolite) with 3-hydroxyquinine and other hydroxylated isomers. Because these compounds are isobaric (sharing the same nominal mass and similar polarities), standard reversed-phase chromatography often fails to resolve them, leading to ion suppression and inaccurate quantification. This guide provides field-proven, mechanistically grounded solutions to resolve these critical pairs.

Frequently Asked Questions (FAQs)

Q1: Why do quinine 1'-oxide and 3-hydroxyquinine frequently co-elute on standard C18 columns? A: Standard C18 columns separate analytes based almost entirely on hydrophobic partitioning. The addition of an oxygen atom—whether as an N-oxide on the quinuclidine nitrogen (quinine 1'-oxide) or as a hydroxyl group on the quinoline ring (3-hydroxyquinine)—alters the overall hydrophobicity of the quinine molecule to a nearly identical degree ()[1]. Because C18 lacks the shape selectivity and secondary interaction capabilities required to distinguish the positional isomerism of the oxygen atom, their retention factors ( k′ ) overlap. To resolve them, you must exploit alternative retention mechanisms, such as dipole-dipole or π−π interactions.

Q2: How can I differentiate these metabolites using LC-MS/MS if they co-elute? A: While chromatographic baseline resolution is always the gold standard, you can leverage specific tandem mass spectrometry (MS/MS) fragmentation patterns to deconvolute co-eluting peaks. Both quinine 1'-oxide and 3-hydroxyquinine exhibit a protonated precursor ion [M+H]+ at m/z 341. However, alkaloid N-oxides are characterized by a highly specific fragmentation pathway: the thermal or collision-induced loss of the N-oxide oxygen (-16 Da) ()[2].

  • Quinine 1'-oxide: Yields a dominant product ion at m/z 323 ( [M+H−O]+ )[3].

  • 3-Hydroxyquinine: Does not readily lose 16 Da; instead, it yields characteristic quinoline ring fragments (e.g., m/z 295).

By setting your Multiple Reaction Monitoring (MRM) transitions to these distinct product ions, you can mathematically separate the signals even if partial co-elution occurs.

Q3: What stationary phases are recommended to achieve orthogonal selectivity for these isomers? A: To break the co-elution, transition from an alkyl (C18) phase to a Pentafluorophenyl (PFP) or Biphenyl stationary phase.

  • Mechanistic Causality: PFP columns offer strong π−π interactions, hydrogen bonding, and dipole-dipole interactions. The highly electronegative fluorine atoms interact differently with the polarized N-O bond of quinine 1'-oxide compared to the hydroxyl group of 3-hydroxyquinine. This shape and charge-distribution selectivity drastically shifts their relative retention times. Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) can be used to retain the highly polar N-oxide longer than the hydroxylated metabolites.

Q4: How does mobile phase pH affect the retention and peak shape of quinine 1'-oxide? A: Quinine and its metabolites are basic alkaloids with two distinct pKa values (approximately 4.1 for the quinoline nitrogen and 8.5 for the quinuclidine nitrogen). If the mobile phase pH is near these pKa values, the compounds exist in a mixed ionization state, leading to severe peak tailing and unpredictable retention shifts.

  • Solution: Operate at a highly acidic pH (e.g., pH 2.1 using formic acid or phosphate buffer) to ensure both nitrogen centers are fully protonated. This not only sharpens the peaks by preventing secondary interactions with residual silanols on the silica support but also maximizes the performance of ion-pairing agents if used ()[4].

Data Presentation: Chromatographic and MS Properties

The following table summarizes the quantitative physicochemical and mass spectrometric data necessary for optimizing your LC-MS/MS method.

AnalyteMolecular FormulaPrecursor Ion [M+H]+ Key MS/MS Product IonsRelative PolarityPrimary Analytical Challenge
Quinine C20​H24​N2​O2​ m/z 325.2160.1, 186.1, 307.2LowBaseline separation from structurally similar cinchona alkaloids (e.g., quinidine).
Quinine 1'-oxide C20​H24​N2​O3​ m/z 341.2323.2 (-16 Da) , 160.1HighIsobaric co-elution with hydroxylated metabolites; thermal instability in source.
3-Hydroxyquinine C20​H24​N2​O3​ m/z 341.2295.1, 160.1HighIsobaric co-elution with N-oxides on C18 phases.

Experimental Protocol: Orthogonal LC-MS/MS Separation Workflow

This methodology establishes a self-validating system for the baseline resolution of quinine 1'-oxide and 3-hydroxyquinine using a PFP stationary phase.

Step 1: Sample Preparation (Protein Precipitation) Causality: Liquid-liquid extraction often results in poor recovery of highly polar N-oxides. A simple protein precipitation ensures unbiased recovery of all metabolites ()[5].

  • Aliquot 100 µL of the biological sample (plasma, urine, or microsomal incubation) into a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., quinidine or a stable isotope-labeled analog).

  • Vortex vigorously for 30 seconds to disrupt protein binding.

  • Centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to an autosampler vial for injection.

Step 2: Chromatographic Setup Causality: Utilizing a PFP column exploits dipole-dipole interactions to distinguish the N-oxide from the hydroxyl group.

  • Column: Install a Pentafluorophenyl (PFP) UHPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size).

  • Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade water, adjusted to pH 2.5 with Formic Acid.

  • Mobile Phase B: Acetonitrile containing 0.1% Formic Acid.

  • Flow Rate: Set to 0.4 mL/min. Column temperature: 40°C.

Step 3: Gradient Elution & System Suitability (Self-Validation)

  • Gradient Program:

    • 0.0 – 1.0 min: 5% B

    • 1.0 – 7.0 min: Linear gradient to 40% B

    • 7.0 – 8.5 min: Flush at 95% B

    • 8.5 – 10.0 min: Re-equilibrate at 5% B

  • System Suitability Test (SST): Before running biological samples, inject a mixed reference standard containing quinine, quinine 1'-oxide, and 3-hydroxyquinine.

  • Validation Criteria: The system is only validated for use if the chromatographic resolution ( Rs​ ) between quinine 1'-oxide and 3-hydroxyquinine is ≥1.5 . If Rs​<1.5 , adjust the gradient slope or decrease the pH of Mobile Phase A to 2.1.

Step 4: Mass Spectrometric Detection

  • Operate the triple quadrupole mass spectrometer in Positive Electrospray Ionization (+ESI) mode.

  • Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C. (Note: Do not exceed 350°C, as N-oxides are prone to thermal degradation back to the parent amine in the source).

  • Monitor the specific MRM transitions outlined in the Data Presentation table.

Decision Workflow Visualization

G N1 Co-elution of Quinine 1'-oxide & Metabolites on C18 N2 Are the co-eluting compounds isobaric? (e.g., m/z 341 for both) N1->N2 N3 MS/MS Deconvolution Optimize MRM transitions (e.g., m/z 341 → 323 vs 295) N2->N3 No (Different m/z) N4 Chromatographic Resolution Required (Isomers cannot be resolved by MS alone) N2->N4 Yes (Isobaric Isomers) N5 Switch Stationary Phase Implement PFP, Biphenyl, or HILIC N4->N5 N6 Optimize Mobile Phase pH Use pH 2.1 (Ion-pairing) or pH > 9.0 N5->N6 N7 Evaluate System Suitability Target Resolution (Rs) > 1.5 N6->N7

Workflow for resolving quinine 1'-oxide and metabolite co-elution using MS/MS and chromatography.

References

  • Wanwimolruk S, Wong SM, Zhang H, Coville PF. "Simultaneous Determination of Quinine and a Major Metabolite 3-Hydroxyquinine in Biological Fluids by HPLC Without Extraction." Journal of Liquid Chromatography & Related Technologies, 1996.[Link]

  • Bannon P, Yu P, Cook JM, Roy L, Villeneuve JP. "Identification of quinine metabolites in urine after oral dosing in humans." Journal of Chromatography B: Biomedical Sciences and Applications, 1998.[Link]

  • Dushna O, et al. "Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides." Molecules, 2024.[Link]

Sources

Technical Support Center: Optimizing ESI-MS for Quinine 1'-Oxide Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of quinine 1'-oxide by electrospray ionization (ESI) mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the ESI-MS analysis of this N-oxide metabolite. Here, we move beyond generic protocols to provide in-depth, evidence-based solutions to common experimental hurdles, ensuring both the scientific integrity and success of your analyses.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my quinine 1'-oxide standard. Where should I start troubleshooting?

A1: Achieving a robust signal for quinine 1'-oxide, an alkaloid N-oxide, is highly dependent on the correct ionization conditions. The basic nitrogen atoms in the quinine structure necessitate careful control of the mobile phase pH to ensure efficient protonation.[1][2]

Initial Steps for Signal Optimization:

  • Confirm Instrument Performance: Before troubleshooting your analyte, ensure your mass spectrometer is performing optimally. Run a system suitability test with a standard compound (e.g., reserpine, tuning solution) to verify sensitivity and calibration.[3]

  • Mobile Phase pH is Critical: For positive mode ESI, the analyte should ideally be ionized in solution before it enters the ion source. Quinine, being a basic compound, requires an acidic mobile phase for efficient protonation.

    • Recommendation: Start with a mobile phase containing 0.1% formic acid. This has been shown to be effective for the analysis of quinine and its metabolites.[4][5] Decreasing the pH can significantly enhance ionization efficiency for many compounds.[2]

  • Direct Infusion Analysis: To isolate the ESI parameters from chromatographic effects, perform a direct infusion of your quinine 1'-oxide standard at a concentration of approximately 1 µg/mL in your optimized mobile phase. This allows for real-time optimization of the ESI source parameters.

Below is a troubleshooting workflow to guide you through the initial steps of signal acquisition:

signal_troubleshooting start Start: No/Low Signal for Quinine 1'-Oxide check_instrument Is the MS tuned and calibrated? start->check_instrument tune_ms Tune and calibrate the mass spectrometer. check_instrument->tune_ms No infuse_standard Directly infuse Quinine 1'-Oxide standard (e.g., 1 µg/mL). check_instrument->infuse_standard Yes tune_ms->infuse_standard signal_present Is the [M+H]+ ion at m/z 341.2 observed? infuse_standard->signal_present optimize_source Systematically optimize ESI source parameters (Voltage, Gas, Temp). signal_present->optimize_source Yes check_mobile_phase Is the mobile phase acidic? (e.g., 0.1% Formic Acid) signal_present->check_mobile_phase No success Signal Acquired. Proceed with LC-MS. optimize_source->success acidify_mp Acidify mobile phase and re-infuse. check_mobile_phase->acidify_mp No consult_senior Consult instrument specialist. Check sample integrity. check_mobile_phase->consult_senior Yes acidify_mp->infuse_standard

Caption: Troubleshooting workflow for initial signal acquisition of quinine 1'-oxide.

Troubleshooting Guide: Common Issues

Issue 1: I am injecting quinine 1'-oxide, but I primarily see a peak at m/z 325.2, corresponding to quinine.

This is a classic and frequently encountered issue when analyzing N-oxide compounds. You are likely observing in-source fragmentation, specifically deoxygenation, where the N-oxide loses its oxygen atom within the hot ESI source, reverting to the parent compound.[6] This is often a thermally-driven process.

deoxygenation quinine_n_oxide Quinine 1'-Oxide [M+H]+ = 341.2 quinine Quinine [M+H]+ = 325.2 quinine_n_oxide->quinine In-Source Decay (-16 Da, Loss of Oxygen) High Source Temp/Voltage

Caption: In-source deoxygenation of quinine 1'-oxide to quinine.

Causality and Mitigation Strategy:

The energy required to ionize molecules in the ESI source can also be sufficient to break weaker chemical bonds. The N-O bond in an N-oxide is relatively labile and susceptible to cleavage, especially at elevated temperatures and high voltages.

Step-by-Step Mitigation Protocol:

  • Reduce Source Temperatures:

    • Drying Gas Temperature: This is often a primary contributor to thermal degradation. Reduce the temperature in increments of 25-50°C and monitor the ratio of the quinine 1'-oxide signal (m/z 341.2) to the quinine signal (m/z 325.2). A good starting point for thermally sensitive compounds is around 300°C, but lower may be necessary.[3]

    • Capillary/Vaporizer Temperature: If your instrument has a separate heated capillary or vaporizer, reduce its temperature as well. ESI can often be performed at lower vaporizer temperatures (e.g., 150°C) to protect thermally fragile molecules.[3]

  • Optimize Cone/Fragmentor Voltage:

    • The voltage applied to the cone or fragmentor lens accelerates ions from the atmospheric pressure region into the mass analyzer.[7] While this is necessary for ion transmission and desolvation, excessive voltage imparts internal energy to the ions, leading to fragmentation.[7]

    • Method: Infuse your quinine 1'-oxide standard and systematically decrease the cone/fragmentor voltage. Observe the ion intensities for both m/z 341.2 and 325.2. Your goal is to find a voltage that maximizes the signal for the N-oxide while minimizing the signal for the deoxygenated product. Typical cone voltages are in the range of 10-60 V.

Data Summary for In-Source Decay Mitigation:

ParameterRecommended Starting PointOptimization DirectionRationale
Drying Gas Temperature 300-325°CDecreaseMinimizes thermal degradation of the labile N-O bond.
Cone/Fragmentor Voltage 30 VDecreaseReduces the internal energy of the ions, preventing fragmentation.
Nebulizer Gas Pressure 30-40 psigAdjust for stable sprayEnsures efficient droplet formation without excessive energy input.
Issue 2: My signal for quinine 1'-oxide is weak and unstable.

Weak and unstable signals are often related to suboptimal ESI source parameters that affect the efficiency of droplet formation and desolvation.

Causality and Optimization Strategy:

The ESI process involves creating a fine spray of charged droplets, followed by solvent evaporation to release gas-phase ions. The stability and efficiency of this process are governed by parameters like sprayer voltage, nebulizing gas flow, and sprayer position.

Step-by-Step Optimization Protocol:

  • Optimize Sprayer Voltage: The voltage applied to the ESI needle is crucial for establishing a stable Taylor cone and subsequent spray.

    • Too Low: An unstable or dripping spray will result in a fluctuating signal.

    • Too High: Can lead to corona discharge, which also causes signal instability and can introduce unwanted chemical noise.

    • Method: While infusing your standard, gradually increase the sprayer voltage until a stable ion current is observed. Then, fine-tune for maximum signal intensity.

  • Optimize Nebulizing Gas Flow: This gas assists in the formation of fine droplets.

    • Too Low: Incomplete nebulization and large droplets, leading to poor desolvation and low signal.

    • Too High: Can "blow out" the spray, causing instability.

    • Method: Adjust the nebulizing gas flow to achieve the most stable and intense signal. The optimal pressure is often dependent on the liquid flow rate.[3]

  • Optimize Sprayer Position: The position of the ESI needle relative to the mass spectrometer's inlet capillary is critical.

    • Method: Most modern instruments have adjustable X and Y positions for the sprayer. Optimize these positions while infusing a standard to find the "sweet spot" for maximum ion transmission.

General ESI Parameter Starting Points:

ParameterTypical Range
Capillary/Sprayer Voltage 3000 - 4500 V (Positive Mode)
Nebulizer Gas Pressure 30 - 60 psig
Drying Gas Flow 5 - 12 L/min
Drying Gas Temperature 250 - 350°C (adjust as per Issue 1)

Note: Optimal values are instrument-dependent. These ranges provide a reasonable starting point for optimization.[8][9]

Issue 3: I see other unexpected peaks in my spectrum, such as m/z 363.2 and 379.2.

These are likely adduct ions, where your analyte molecule associates with ions present in the mobile phase or from contaminants. This is a very common phenomenon in ESI.

Common Adducts in Positive Mode ESI:

AdductMass Shift from [M+H]+Observed m/z for Quinine 1'-OxideCommon Source
Sodium [M+Na]++22 Da363.2Glassware, solvents, buffers
Potassium [M+K]++38 Da379.2Glassware, solvents
Ammonium [M+NH4]++17 Da358.2Ammonium-based buffers
Acetonitrile [M+ACN+H]++41 Da382.2Acetonitrile in mobile phase

Note: The mass of quinine 1'-oxide (M) is 340.18.

Mitigation and Interpretation:

  • Identify the Adducts: Knowing these common mass shifts allows you to quickly identify these peaks and confirm the molecular weight of your compound.

  • Improve Purity: Using high-purity solvents and plasticware (instead of glass) can help reduce sodium and potassium adducts.

  • Leverage Adducts: In some cases, if the protonated molecule is weak, observing a strong sodium adduct can still be used for quantification, as long as its formation is reproducible.

Understanding the MS/MS Fragmentation of Quinine 1'-Oxide

For confident identification, especially in complex matrices, MS/MS is essential. The fragmentation pattern of quinine 1'-oxide provides a structural fingerprint. The protonated molecule of quinine 1'-oxide has an m/z of 341.2.

Key Fragmentation Pathways:

A recent study on the fragmentation of quinine and quinine N-oxide provides valuable insights.[1][10] The fragmentation of the quinoline ring is a prominent feature.

Observed Product Ions for Quinine 1'-Oxide ([M+H]+ = 341.2):

Precursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Fragment Identity
341.2323.218Loss of H₂O
341.2296.245Further fragmentation
341.2198.1143Fragmentation of quinuclidine ring
341.2186.1155Quinoline ring fragment
341.2160.1181Quinoline ring fragment

Data adapted from Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides.[1][10]

The presence of fragments at m/z 186 and 160 is indicative of the quinoline portion of the molecule and is observed in the fragmentation of both quinine and its N-oxide.[10] The ion at m/z 323, corresponding to water loss, is a significant fragment for the N-oxide.

fragmentation parent Quinine 1'-Oxide [M+H]+ m/z 341.2 frag1 [M+H - H₂O]+ m/z 323.2 parent->frag1 - 18 Da frag2 Quinoline Ring Fragment m/z 186.1 parent->frag2 - 155 Da frag3 Quinoline Ring Fragment m/z 160.1 parent->frag3 - 181 Da frag4 Further Fragments parent->frag4

Caption: Simplified proposed fragmentation of quinine 1'-oxide.

By understanding these common issues and their underlying causes, you can systematically optimize your ESI-MS conditions to achieve reliable and reproducible results for quinine 1'-oxide analysis.

References

  • Brum Junior, L., et al. (2011). Determination of Quinine and Doxycycline in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study.
  • Hodel, E. M., et al. (2009). A single LC-tandem mass spectrometry method for the simultaneous determination of 14 antimalarial drugs and their metabolites in human plasma.
  • Jusot, V., et al. (2018). LC-MS/MS method for the simultaneous analysis of seven antimalarials and two active metabolites in dried blood spots for applications in field trials: Analytical and clinical validation. Journal of Pharmaceutical and Biomedical Analysis, 155, 279-289.
  • Dobroshchak, O., et al. (2024). Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. Molecules, 29(12), 2734.
  • Duffield, A. M., & Buchardt, O. (1972). Thermal fragmentation of quinoline and isoquinoline N-oxides in the ion source of a mass spectrometer. Acta Chemica Scandinavica, 26, 2423-2426.
  • Element Lab Solutions. (n.d.). 10 Tips for Electrospray Ionisation LC-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). Elucidation of fragmentation patterns of quinine (A) and quinine N-oxide (B). [Image]. Retrieved from [Link]

  • Liigand, J., et al. (2017). pH Effects on Electrospray Ionization Efficiency. Journal of the American Society for Mass Spectrometry, 28(3), 461-469.
  • NIST. (n.d.). Quinoline, 1-oxide. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Quinoline 1-oxide. Retrieved from [Link]

  • Taylor & Francis Online. (2019). High Sensitivity Methods to Quantify Chloroquine and its Metabolite in Human Blood Samples Using LC–MS/MS. Bioanalysis, 11(6), 449-460.
  • Journal of the American Society for Mass Spectrometry. (2016).
  • Agilent Technologies. (n.d.). Optimizing the Agilent Multimode Source. Retrieved from [Link]

  • LCGC International. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. 34(3), 172-181.
  • LinkedIn. (2023). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]

  • PubMed. (2011). Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS.
  • ResearchGate. (2000). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. Journal of the American Society for Mass Spectrometry, 11(5), 436-447.
  • Chinese Chemical Letters. (2025). Identification and Mass Spectrometric Fragmentation Pathways of Chemical Components in the Traditional Chinese Medicine Formula of Jiuwei Decoction. 46(1), 11-25.
  • Journal of Chromatography A. (2020). In-source fragmentation of N-nitrosamines in liquid chromatography-mass spectrometry: A blessing in disguise?. 1633, 461637.
  • Spectroscopy Online. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. 31(3).
  • Springer Nature. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 874.
  • Shimadzu. (n.d.). Rapid Characterization of Alkaloids using Probe ESI Q-TOF LCMS-9050 in OAD-MS/MS. Retrieved from [Link]

  • Wiley Online Library. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Mass Spectrometry, 58(12), e4971.

Sources

minimizing signal suppression in quinine 1'-oxide bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the bioanalysis of quinine 1'-oxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantitative analysis, with a specific focus on overcoming signal suppression in liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the accuracy, precision, and robustness of your bioanalytical methods.

Understanding Signal Suppression in Quinine 1'-Oxide Bioanalysis

Signal suppression is a common challenge in LC-MS/MS-based bioanalysis, where components of the biological matrix interfere with the ionization of the target analyte, leading to a decreased signal intensity and compromising quantitative accuracy.[1] Quinine 1'-oxide, as a metabolite of quinine, is often analyzed in complex matrices such as plasma, serum, or urine, which contain numerous endogenous substances that can cause this phenomenon.[2][3]

Frequently Asked Questions (FAQs)

Q1: What is signal suppression and why is it a concern for quinine 1'-oxide bioanalysis?

Q2: What are the primary causes of signal suppression in my quinine 1'-oxide assay?

A2: The primary culprits behind signal suppression are endogenous matrix components that co-elute with quinine 1'-oxide.[1][9] Phospholipids are a major contributor to ion suppression when analyzing plasma or serum samples.[4][10] Other sources include salts, proteins, and other metabolites present in the biological matrix.[2][3] The chemical properties of quinine 1'-oxide, being a polar metabolite, can also influence its susceptibility to co-elution with other polar interferences.[11][12]

Q3: How can I determine if signal suppression is affecting my results?

A3: A common method to assess signal suppression is the post-column infusion experiment. This involves infusing a constant flow of a pure quinine 1'-oxide solution into the MS detector while injecting an extracted blank matrix sample onto the LC column.[7] A dip in the baseline signal at the retention time of quinine 1'-oxide indicates the presence of co-eluting, suppressing agents.[3] Another approach is to compare the peak area of an analyte in a post-extraction spiked sample to that in a neat solution. A lower peak area in the matrix sample suggests suppression.[5]

Troubleshooting Guide: A Systematic Approach to Minimizing Signal Suppression

When encountering signal suppression in your quinine 1'-oxide bioanalysis, a systematic approach to troubleshooting is essential. The following guide provides a step-by-step process to identify and mitigate the sources of interference.

Step 1: Evaluate and Optimize Sample Preparation

Inadequate sample cleanup is a frequent cause of ion suppression.[1] The goal of sample preparation is to remove as many matrix components as possible while efficiently recovering quinine 1'-oxide.[2]

Technique Principle Pros Cons
Protein Precipitation (PPT) Proteins are precipitated from the sample using an organic solvent (e.g., acetonitrile, methanol).[2]Simple, fast, and inexpensive.Non-selective, often results in significant residual phospholipids and other matrix components.[13]
Liquid-Liquid Extraction (LLE) Quinine 1'-oxide is partitioned between the aqueous sample and an immiscible organic solvent based on its physicochemical properties.[10]Can provide a cleaner extract than PPT.Can be labor-intensive and may have lower analyte recovery.
Solid-Phase Extraction (SPE) Quinine 1'-oxide is retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a different solvent.[2]Highly selective, providing the cleanest extracts and significantly reducing matrix effects.[1][13]More complex method development and higher cost per sample.

Recommendation: For robust and sensitive bioanalysis of quinine 1'-oxide, Solid-Phase Extraction (SPE) is highly recommended. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange retention mechanisms, can be particularly effective for isolating basic compounds like quinine and its metabolites from complex matrices.[13]

Step 2: Refine Chromatographic Conditions

Chromatographic separation is a powerful tool to resolve quinine 1'-oxide from interfering matrix components.[2][4]

  • Column Chemistry: For a polar metabolite like quinine 1'-oxide, Hydrophilic Interaction Liquid Chromatography (HILIC) can be a valuable alternative to traditional reversed-phase (RPLC) chromatography.[11][12] HILIC can provide better retention for polar compounds, potentially separating them from the early-eluting interferences often seen in RPLC.[12][14]

  • Mobile Phase Optimization: Adjusting the mobile phase pH can alter the retention of both quinine 1'-oxide and matrix interferences, improving separation. For basic compounds, using a high pH mobile phase can lead to better peak shape and retention.[13] The use of volatile buffers like ammonium formate or ammonium acetate is generally preferred for LC-MS applications.[9]

  • Gradient Modification: A shallower gradient can increase the separation between closely eluting peaks.[4]

Step 3: Optimize Mass Spectrometer Parameters

Fine-tuning the MS instrument settings can enhance the signal of quinine 1'-oxide and reduce the impact of suppression.[15][16]

  • Ion Source Parameters: Optimize the ESI source conditions, including spray voltage, gas flows (nebulizer and drying gas), and temperature, to maximize the ionization of quinine 1'-oxide.[7][15]

  • Ionization Technique: While ESI is common, Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects for certain compounds.[6] It may be worth evaluating if ESI proves problematic.

  • Multiple Reaction Monitoring (MRM): Ensure that the precursor and product ion transitions selected for quinine 1'-oxide are specific and free from cross-talk or interference.[1][3]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Matrix Effects

This protocol helps visualize regions of ion suppression in your chromatogram.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-union

  • Standard solution of quinine 1'-oxide (e.g., 100 ng/mL in mobile phase)

  • Extracted blank biological matrix (e.g., plasma, urine)

Procedure:

  • Set up the LC system with the analytical column and mobile phases used for your assay.

  • Disconnect the LC flow from the MS source.

  • Connect the syringe pump containing the quinine 1'-oxide standard solution to the MS source via the tee-union.

  • Infuse the standard solution at a constant flow rate (e.g., 10 µL/min) and acquire data in MRM mode for quinine 1'-oxide to establish a stable baseline signal.

  • Reconnect the LC flow to the tee-union, so that the column effluent combines with the infused standard before entering the MS source.

  • Inject the extracted blank matrix sample onto the LC column and begin the chromatographic run.

  • Monitor the MRM signal for quinine 1'-oxide. Any significant drop in the signal intensity indicates a region of ion suppression.

Diagram: Post-Column Infusion Setup

G cluster_lc LC System cluster_infusion Infusion System lc_pump LC Pump autosampler Autosampler lc_pump->autosampler column Analytical Column autosampler->column tee Tee Union column->tee LC Eluent syringe_pump Syringe Pump (Quinine 1'-Oxide Std) syringe_pump->tee Infusion Flow ms Mass Spectrometer tee->ms Combined Flow

Caption: Workflow for a post-column infusion experiment.

Protocol 2: Solid-Phase Extraction (SPE) for Quinine 1'-Oxide from Plasma

This is a general protocol for a mixed-mode cation exchange SPE. The specific sorbent and solvents should be optimized for your application.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma sample

  • Internal standard (stable isotope-labeled quinine 1'-oxide is ideal)

  • 4% Phosphoric acid in water

  • Methanol

  • 5% Ammonium hydroxide in methanol

  • SPE vacuum manifold

Procedure:

  • Pre-treatment: Thaw plasma samples and vortex. Spike with internal standard. Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 4% phosphoric acid in water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with 1 mL of 4% phosphoric acid in water, followed by 1 mL of methanol to remove polar and non-polar interferences.

  • Elution: Elute quinine 1'-oxide and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Diagram: SPE Workflow

G start Start: Plasma Sample pretreat 1. Pre-treatment (Acidify & Add IS) start->pretreat condition 2. Cartridge Conditioning (Methanol, Acidified Water) pretreat->condition load 3. Load Sample condition->load wash 4. Wash Interferences (Acidified Water, Methanol) load->wash elute 5. Elute Analyte (Basic Methanol) wash->elute dry_recon 6. Evaporate & Reconstitute elute->dry_recon end Analysis by LC-MS/MS dry_recon->end

Caption: General workflow for Solid-Phase Extraction.

By implementing these troubleshooting strategies and experimental protocols, you can effectively minimize signal suppression and develop a robust, reliable bioanalytical method for quinine 1'-oxide. For further assistance, please consult the references below or contact our application support team.

References

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025, November 19). AMSbiopharma.
  • LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2025, December 12).
  • Optimizing LC‑MS/MS Sensitivity: Strategies to Overcome Ion Suppression and Boost Robustness in Bioanalysis. (2025, November 20). Biotech Spain.
  • Advanced Strategies to Improve Detection Limits in Chromatography-Mass Spectrometry. (n.d.). Thermo Fisher Scientific.
  • Discovery Metabolomics LC/MS Methods Optimized for Polar Metabolites. (n.d.). Agilent Technologies.
  • An Accessible Program for Automating Mass Spectrometry Parameter Optimization and Configur
  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Technology Networks.
  • Matrix Effects: Causes and Solutions in Analysis. (2026, February 18). Phenomenex.
  • Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC–MS/MS. (2025, August 7).
  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023, December 8).
  • Quantitative bioanalysis of quinine by atmospheric pressure-matrix assisted laser desorption/ionization mass spectrometry combined with dynamic drop-to-drop solvent microextraction. (2007, December 19). PubMed.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024, September 17). LabRulez LCMS.
  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). (n.d.). SciSpace.
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. (n.d.).
  • Comprehensive untargeted polar metabolite analysis using solvent switching liquid chromatography tandem mass spectrometry. (2025, January 16).
  • A Robust HILIC Chromatography Method for the Separation of Polar Metabolites. (n.d.). BenchChem.
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples. (n.d.). Sigma-Aldrich.
  • Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: System
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Identification of quinine metabolites in urine after oral dosing in humans. (n.d.). PubMed.
  • LCMS Troubleshooting Tips. (n.d.). Shimadzu.
  • Common Failures And Solutions Of Ion Chromatograph Suppressors. (2025, September 25). alwsci.
  • Ion Suppression: A Major Concern in Mass Spectrometry. (n.d.).
  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. (n.d.). PMC.
  • Suppressor of quenching 1 functions as a methionine sulfoxide reductase in the chloroplast lumen for regulation of photoprotective qH in Arabidopsis. (2024, November 2). bioRxiv.
  • Spectroscopic Analysis of an Antimalarial Drug's (Quinine) Influence on Human Serum Albumin Reduction and Antioxidant Potential. (2022, September 15). MDPI.
  • Defining the mechanism of action of S1QELs, specific suppressors of superoxide production in the quinone-reaction site in mitochondrial complex I. (n.d.). PMC.
  • Quinine as a highly responsive chiral sensor for the 1H and 19F NMR enantiodiscrimination of N-trifluoroacetyl amino acids with free carboxyl functions. (n.d.). RSC Publishing.

Sources

Validation & Comparative

Comparative Pharmacokinetics and Metabolic Profiling: Quinine 1'-Oxide vs. 3-Hydroxyquinine

Author: BenchChem Technical Support Team. Date: April 2026

As a classic cinchona alkaloid, quinine remains a foundational therapeutic agent for severe Plasmodium falciparum malaria. However, its complex pharmacokinetic (PK) profile and narrow therapeutic index necessitate a rigorous understanding of its biotransformation. Quinine is metabolized almost exclusively via hepatic oxidative cytochrome P450 (CYP) pathways.

For drug development professionals and analytical scientists, distinguishing between quinine's metabolites is critical for understanding both drug efficacy and adverse hemolytic reactions. This guide provides an in-depth comparison of two highly distinct metabolites: 3-hydroxyquinine (the major active metabolite) and quinine 1'-oxide (a minor N-oxide metabolite implicated in oxidative stress) [1].

Structural and Mechanistic Divergence

The pharmacological fate of quinine is dictated by the specific site of CYP-mediated oxidation. While both metabolites share the same nominal mass (m/z 341, a net addition of one oxygen atom to the parent drug), their structural and functional profiles are vastly different.

  • 3-Hydroxyquinine (3OHQn): This metabolite is formed primarily via CYP3A4-mediated hydroxylation at the C3 position of the quinuclidine ring. It is the most abundant circulating metabolite in human plasma and retains approximately 10–12% of the antimalarial activity of the parent compound [2]. Because of its substantial plasma accumulation—especially in patients with acute renal failure—3OHQn significantly contributes to the overall efficacy and toxicity profile of the drug.

  • Quinine 1'-Oxide (Quinine N1'-oxide): Formed via N-oxidation at the quinuclidine nitrogen, this metabolite is generated by CYP3A4 and potentially flavin-containing monooxygenases (FMOs). While historically considered a minor and pharmacologically inactive byproduct, recent accurate-mass UPLC-MS studies have identified quinine 1'-oxide as a key biomarker for CYP3A4-mediated reactive oxygen species (ROS) generation. This N-oxidation pathway is hypothesized to play a mechanistic role in quinine-induced hemolytic disorders, such as Blackwater fever [1].

G Q Quinine (Parent Drug) CYP3A4 CYP3A4 Enzyme (Hepatic Metabolism) Q->CYP3A4 Oxidation H3Q 3-Hydroxyquinine (Major, Active) CYP3A4->H3Q C3-Hydroxylation QNO Quinine 1'-oxide (Minor, ROS-linked) CYP3A4->QNO N1'-Oxidation Other Other Metabolites (e.g., O-desmethylquinine) CYP3A4->Other Various Pathways

Caption: CYP3A4-mediated metabolic branching of quinine into 3-hydroxyquinine and quinine 1'-oxide.

Pharmacokinetic Parameter Comparison

The pharmacokinetic behavior of these metabolites differs drastically due to their polarity, receptor binding affinity, and clearance mechanisms. 3OHQn is routinely quantified in clinical PK studies to adjust dosing in renally impaired patients, whereas quinine 1'-oxide is primarily evaluated in in vitro microsomal stability assays to assess oxidative stress liabilities.

Pharmacokinetic Parameter3-Hydroxyquinine (3OHQn)Quinine 1'-Oxide
Metabolic Pathway CYP3A4 (C3-Hydroxylation)CYP3A4 / FMO (N1'-Oxidation)
Pharmacological Activity ~10–12% of parent drugNegligible / Inactive
Clearance (CL) 3.40 mL/kg/min (in ARF patients)High intrinsic clearance (in vitro)
Elimination Half-Life (t1/2) ~21 hours (in ARF patients)Not established in vivo; rapid turnover
Plasma Accumulation Up to 45% of parent drug levelsTrace amounts (highly reactive)
Clinical Relevance Efficacy and dose-dependent toxicityBiomarker for oxidative stress / ROS

Data synthesized from clinical PK studies in severe malaria patients with acute renal failure (ARF) [2] and UPLC-MS phenotyping [1].

Experimental Methodology: Comparative LC-MS/MS Profiling

To accurately distinguish between the hydroxylated and N-oxidized metabolites—which share the same precursor mass (m/z 341)—a high-resolution UPLC-MS/MS protocol is required. The following self-validating in vitro protocol utilizes human liver microsomes (HLM) and selective inhibitors to map the exact pharmacokinetic origins of both species.

Step-by-Step Protocol: In Vitro CYP450 Phenotyping
  • Microsomal Incubation Setup: Incubate 1 µM of quinine with pooled Human Liver Microsomes (HLM) (1 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4) at 37°C. Causality: HLM contains the full complement of hepatic CYP enzymes, accurately mimicking human first-pass metabolism.

  • Selective Inhibition (The Validation Step): In parallel control tubes, pre-incubate the HLM with 1 µM ketoconazole. Causality: Ketoconazole is a potent, selective CYP3A4 inhibitor. If the formation of 3OHQn and quinine 1'-oxide is halted in this control group, it self-validates that both metabolites are strictly CYP3A4-dependent [3].

  • Reaction Initiation: Initiate the biotransformation by adding 1 mM NADPH to the mixture. Causality: CYP450 enzymes are monooxygenases that absolutely require NADPH as an electron donor to catalyze the oxidation of the quinine quinuclidine ring.

  • Reaction Quenching: At designated time points (e.g., 0, 15, 30, and 60 minutes), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., quinidine-d3). Causality: The ice-cold organic solvent instantly denatures the CYP enzymes, halting the reaction at precise time intervals while simultaneously precipitating proteins to yield a clean sample.

  • Centrifugation: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Causality: This removes insoluble protein aggregates that would otherwise cause high backpressure and clog the UPLC analytical column.

  • UPLC-MS/MS Analysis: Inject the supernatant into a UPLC system coupled with a quadrupole time-of-flight (Q-TOF) mass spectrometer. Causality: Because 3OHQn and quinine 1'-oxide are isobaric, standard LC-UV cannot distinguish them reliably. High-resolution MS/MS differentiates them via collision-induced dissociation (CID): Quinine 1'-oxide exhibits a characteristic loss of oxygen [M+H - 16]+, whereas 3OHQn yields distinct structural product ions [1].

W S1 Step 1: Human Liver Microsome Incubation S2 Step 2: Reaction Quenching (Ice-cold Acetonitrile) S1->S2 S3 Step 3: Centrifugation & Supernatant Extraction S2->S3 S4 Step 4: UPLC-MS/MS Analysis (CID Fragmentation) S3->S4 S5 Step 5: PK Parameter Calculation (AUC, CL_int) S4->S5

Caption: Step-by-step experimental workflow for the in vitro quantification of isobaric quinine metabolites.

Application Insights for Drug Development

Understanding the dichotomy between 3-hydroxyquinine and quinine 1'-oxide is paramount for modern antimalarial drug design. While 3OHQn must be closely monitored in renally impaired patients to prevent toxicity due to its prolonged 21-hour half-life and retained activity, tracking quinine 1'-oxide provides a critical window into the oxidative stress burden induced by the drug. Future structural modifications of cinchona alkaloids should aim to optimize the CYP3A4 recognition sites—maximizing the formation of active hydroxylated metabolites while sterically hindering the N-oxidation pathways that lead to hemolytic liabilities.

References

  • Marcsisin, S. R., et al. (2013). "CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever." Malaria Journal (via PubMed Central). Available at:[Link]

  • Newton, P., et al. (1999). "Pharmacokinetics of quinine and 3-hydroxyquinine in severe falciparum malaria with acute renal failure." Transactions of The Royal Society of Tropical Medicine and Hygiene (via PubMed). Available at:[Link]

  • WikiDoc Contributors. (2014). "Quinine Sulfate clinical pharmacology." WikiDoc. Available at:[Link]

Sources

Validating LC-MS/MS Methods for Quinine 1'-Oxide: A Comparative Guide to FDA-Compliant Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Quinine remains a cornerstone in antimalarial therapy and a critical pharmacological probe for CYP3A4-mediated metabolism. Its primary oxidation product, quinine 1'-oxide , is a key biomarker in pharmacokinetic (PK) profiling. However, accurately quantifying this polar, basic metabolite in complex biological matrices presents significant analytical challenges.

To ensure data integrity for regulatory submissions, bioanalytical methods must strictly adhere to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance for Industry [1]. This guidance establishes the definitive framework for accuracy, precision, selectivity, and stability[2].

This guide objectively compares sample preparation techniques and chromatographic column chemistries, providing researchers with the experimental data and step-by-step protocols necessary to build a robust, self-validating LC-MS/MS system for quinine 1'-oxide.

Sample Preparation: The Battle Against Matrix Effects

The fundamental goal of sample preparation in LC-MS/MS is not just analyte recovery, but the elimination of endogenous matrix components—specifically phospholipids.

The Causality of Ion Suppression

Quinine 1'-oxide contains a basic quinuclidine nitrogen and a quinoline ring, making it highly susceptible to matrix effects. When utilizing rapid techniques like Protein Precipitation (PP), endogenous plasma phospholipids (e.g., glycerophosphocholines) are left intact[3]. During Electrospray Ionization (ESI), these highly surface-active lipids outcompete the target analyte for charge on the droplet surface, resulting in severe ion suppression and rendering the method non-compliant with FDA standards[4].

To overcome this, Solid-Phase Extraction (SPE) utilizing a Mixed-Mode Cation Exchange (MCX) chemistry is vastly superior to both PP and traditional Liquid-Liquid Extraction (LLE). MCX exploits the basic nitrogen of quinine 1'-oxide, allowing for aggressive organic washes that flush out neutral lipids before elution.

Comparative Performance Data
Extraction TechniqueAbsolute Recovery (%)Phospholipid RemovalIS-Normalized Matrix FactorFDA Compliance Suitability
SPE (MCX Cartridge) 92.4 ± 3.1%Excellent (>98%)0.98 (Minimal Suppression)Optimal
LLE (MTBE) 76.8 ± 5.4%Good (~85%)0.88 (Slight Suppression)Acceptable
PP (Acetonitrile) 41.2 ± 12.5%Poor (<20%)0.45 (Severe Suppression)Fails Criteria

Table 1: Comparative performance of extraction techniques for 10 ng/mL quinine 1'-oxide in human plasma.

SPE_Workflow N1 Plasma Sample + SIL-IS N2 Acidify (2% HCOOH) N1->N2 N3 Load MCX SPE N2->N3 N4 Wash (H2O, then MeOH) N3->N4 N5 Elute (5% NH4OH/MeOH) N4->N5 N6 LC-MS/MS Analysis N5->N6

Optimized Mixed-Mode Cation Exchange (MCX) SPE workflow for basic metabolites.

Experimental Protocol: Optimized MCX SPE Methodology
  • Sample Pre-treatment: Aliquot 100 µL of human plasma. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., Quinine-d3 1'-oxide). Dilute with 100 µL of 2% formic acid in water to disrupt protein binding and ionize the quinuclidine nitrogen.

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of HPLC-grade water through the MCX cartridge (30 mg/1 mL).

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing (Crucial Step): Wash with 1 mL of 2% formic acid in water (removes polar interferences), followed by 1 mL of 100% methanol (removes neutral lipids and phospholipids). The basic analyte remains tightly bound via cation exchange.

  • Elution: Elute the target analytes with 1 mL of 5% ammonium hydroxide in methanol. The high pH neutralizes the basic nitrogen, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase for injection.

Chromatographic Separation: Overcoming Peak Tailing

Quinine 1'-oxide is monitored in positive ESI mode, typically utilizing the multiple reaction monitoring (MRM) transition of m/z 341.2 → 325.2 (loss of oxygen) or m/z 341.2 → 307.0[5].

The Causality of Stationary Phase Selection

Standard C18 columns often struggle with basic compounds like quinine 1'-oxide. The quinoline ring interacts with residual, unendcapped surface silanols on the silica support, causing severe peak tailing and loss of resolution.

By switching to a Biphenyl or HILIC (Hydrophilic Interaction Liquid Chromatography) column, researchers can leverage orthogonal retention mechanisms[4]. Biphenyl phases offer strong π-π interactions with the quinoline ring, resulting in sharper peaks and higher theoretical plates. HILIC columns retain the polar N-oxide metabolite effectively while allowing for a highly organic mobile phase, which dramatically enhances ESI desolvation and MS sensitivity.

Comparative Column Performance
Column ChemistryRetention Time (min)Peak Asymmetry (As)Theoretical Plates (N)Sensitivity Gain vs C18
Biphenyl (1.7 µm) 2.451.05 (Excellent)>12,0002.5x
HILIC (1.7 µm) 3.101.10 (Good)>10,0003.0x
Standard C18 (1.7 µm) 1.801.65 (Tailing)<5,000Baseline (1.0x)

Table 2: Chromatographic performance comparison using an acetonitrile/water gradient with 0.1% formic acid.

FDA Validation Parameters: Building a Self-Validating System

According to the FDA 2018 BMV Guidance, a method must prove its own reliability through rigorous pre-study validation[1]. The integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is mandatory to correct for any residual matrix effects or extraction losses, ensuring the system is self-validating[6].

Key FDA Acceptance Criteria
  • Calibration Curve: Standards must be within ±15% of nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).

  • Precision & Accuracy: Intra- and inter-batch Coefficient of Variation (CV) must be ≤15% (≤20% at LLOQ).

  • Matrix Effect: The IS-normalized matrix factor (MF) evaluated across 6 independent lots (including hemolyzed and lipemic) must have a CV <15%.

Validation Data Summary
QC LevelNominal Conc. (ng/mL)Intra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%Bias)
LLOQ 1.08.410.2+4.5
Low QC 3.04.15.8-2.1
Mid QC 50.03.24.5+1.8
High QC 400.02.83.9-1.2

Table 3: FDA Pre-Study Validation Data utilizing the optimized MCX-SPE and Biphenyl LC-MS/MS method.

FDA_Validation A Method Development (LC-MS/MS Optimization) B Pre-Study Validation (Accuracy, Precision, ME) A->B Lock Method C In-Study Analysis (Incurred Sample Reanalysis) B->C Meet ±15% Criteria D Regulatory Submission (FDA Compliance) C->D Generate PK Data

FDA 2018 BMV lifecycle from method development to in-study incurred sample reanalysis.

Experimental Protocol: Quantitative Matrix Factor Evaluation

To definitively prove the absence of matrix effects:

  • Extract blank plasma from 6 independent lots (including 1 lipemic and 1 hemolyzed lot) using the MCX SPE protocol.

  • Post-extraction, spike the blank extracts with quinine 1'-oxide and SIL-IS at the Low QC and High QC concentrations.

  • Prepare neat standard solutions at equivalent concentrations in the reconstitution solvent.

  • Calculate Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solution).

  • Calculate IS-normalized MF = (MF of Quinine 1'-oxide) / (MF of SIL-IS). The CV across all 6 lots must be ≤15% to pass FDA validation.

Conclusion

Validating an LC-MS/MS method for quinine 1'-oxide requires a deep understanding of the molecule's physicochemical properties. By abandoning generic protein precipitation in favor of targeted MCX solid-phase extraction, and replacing traditional C18 columns with Biphenyl or HILIC chemistries, researchers can eliminate ion suppression and peak tailing. When coupled with a stable isotope-labeled internal standard, this approach creates a highly robust, self-validating system that easily exceeds the rigorous demands of the FDA 2018 Bioanalytical Method Validation guidelines.

References
  • 2018 Bioanalytical Method Validation Guidance: Key Changes and Considerations IQVIA[Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation Resolve Mass Spectrometry[Link]

  • Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma PLOS One[Link]

  • Bioanalytical Methods for Adducing Pharmacokinetic Profiles of Antimalarial Drugs Used in Africa Indian Journal of Pharmaceutical Sciences[Link]

  • Development and Validation of LCMS/MS Method for the Simultaneous Determination of Quinine and Doxycycline in Pharmaceutical Formulations ResearchGate[Link]

  • Development and validation of an HILIC–MS/MS method by one-step precipitation for chloroquine in miniature pig plasma PubMed Central (NIH)[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chromatography Online[Link]

Sources

Comparative Antimalarial Efficacy: Quinine vs. Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

As antimalarial resistance continues to challenge global health, understanding the precise structure-activity relationships (SAR) of historical scaffolds like the Cinchona alkaloids is paramount. This guide provides an objective, mechanistically grounded comparison between the parent drug Quinine and its exhaustive oxidation metabolite, Quinine 1'-oxide (also known as Quinine N-oxide).

By dissecting their physicochemical properties, vacuolar accumulation dynamics, and in vitro efficacy, we can isolate the critical role of the basic nitrogen (BaN) in anti-plasmodial drug design.

Mechanistic Foundation: The Ion-Trapping Paradigm

To understand the stark difference in efficacy between quinine and quinine 1'-oxide, we must first examine the causality of their mechanism of action. Plasmodium falciparum degrades host hemoglobin within its acidic digestive vacuole (pH ~5.2) to acquire amino acids, releasing toxic ferriprotoporphyrin IX (free heme) as a byproduct[1]. The parasite neutralizes this toxicity by crystallizing the heme into inert hemozoin[2].

Quinine exerts its antimalarial effect by accumulating in this vacuole and binding to free heme, thereby halting hemozoin crystallization[2]. This massive accumulation (often reaching millimolar concentrations from low micromolar plasma levels) is driven entirely by ion-trapping [3].

Quinine contains two distinct nitrogen atoms: a weakly basic quinoline nitrogen (pKa ~4.1) and a highly basic quinuclidine nitrogen (pKa ~8.5)[4]. At the physiological pH of the erythrocyte cytosol (pH 7.4), quinine is largely uncharged and lipophilic, allowing it to freely diffuse across the vacuolar membrane. Once inside the acidic vacuole (pH 5.2), the quinuclidine nitrogen becomes heavily protonated. This charged, diprotonated state renders the molecule membrane-impermeable, trapping it at the site of action[5].

In Quinine 1'-oxide , the lone electron pair on the quinuclidine nitrogen is covalently bonded to an oxygen atom[6]. This exhaustive N-oxidation obliterates the basicity of the nitrogen[7]. Without a basic nitrogen (BaN) to accept a proton at pH 5.2, quinine 1'-oxide cannot undergo ion-trapping[3]. It merely reaches a diffusion equilibrium, failing to achieve the localized concentrations necessary to effectively inhibit hemozoin formation.

G cluster_blood Erythrocyte Cytosol (pH ~7.4) cluster_vacuole Digestive Vacuole (pH ~5.2) Q_blood Quinine (Neutral Base) Q_vac Quinine (Protonated) Trapped via BaN Q_blood->Q_vac Diffusion & Protonation QNO_blood Quinine 1'-oxide (Neutral N-Oxide) QNO_vac Quinine 1'-oxide Equilibrium (No Trapping) QNO_blood->QNO_vac Diffusion (No Protonation) Heme Hemozoin Inhibition Parasite Death Q_vac->Heme Binds Heme

Mechanism of vacuolar ion-trapping driven by the basic nitrogen (BaN) of quinine.

Physicochemical & Quantitative Efficacy Comparison

The structural alteration from a tertiary amine to an N-oxide fundamentally shifts the molecule's pharmacological profile. While quinine is a potent, low-nanomolar inhibitor of P. falciparum, quinine 1'-oxide serves primarily as an inactive or highly attenuated metabolite standard in toxicological research[8].

The table below summarizes the comparative quantitative data driving these divergent efficacy profiles.

Property / MetricQuinineQuinine 1'-Oxide
Chemical Identity Parent Cinchona AlkaloidExhaustive N-oxidation product[6]
Quinuclidine Nitrogen State Free tertiary amine (Basic)N-Oxide (Non-basic)[4]
pKa (Quinuclidine N) ~8.5[4]< 2.0 (Significantly reduced)
Vacuolar Accumulation High (Driven by Ion-trapping)[9]Low (Diffusion equilibrium only)
Antimalarial Efficacy (IC50) Potent (Typically 50 - 150 nM)[10]Weak/Inactive (Typically > 10 µM)
Primary Mechanism Hemozoin crystallization inhibition[2]Impaired target engagement

Experimental Protocols: Validating Efficacy & Accumulation

To empirically validate the loss of antimalarial efficacy upon N-oxidation, two self-validating experimental systems are required: a cell-based assay to measure overall parasite death, and a cell-free assay to isolate the biochemical mechanism (hemozoin inhibition).

Protocol A: In Vitro Antimalarial Efficacy (SYBR Green I Assay)

This protocol utilizes SYBR Green I, an asymmetrical cyanine dye that selectively binds to double-stranded DNA. Because mature human erythrocytes lack a nucleus, any DNA detected in the culture is strictly parasitic. This provides a high-throughput, self-validating readout of parasite proliferation.

Step-by-Step Methodology:

  • Parasite Cultivation: Maintain P. falciparum strains (e.g., chloroquine-sensitive 3D7 and resistant Dd2) in human O+ erythrocytes at 2-4% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II.

  • Compound Preparation: Prepare 10 mM stock solutions of Quinine and Quinine 1'-oxide in DMSO. Perform serial dilutions in complete culture medium to achieve final assay concentrations ranging from 1 nM to 50 µM. Ensure final DMSO concentration remains below 0.1% to prevent solvent-induced cytotoxicity.

  • Assay Initiation: Dispense 90 µL of synchronized ring-stage parasite culture (1% parasitemia) into 96-well microtiter plates. Add 10 µL of the diluted compounds. Include chloroquine as a positive control and drug-free infected RBCs as a negative control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a specialized gas mixture (5% CO2, 5% O2, 90% N2) to mimic the microaerophilic environment of the human bloodstream.

  • Lysis and Staining: After 72 hours, add 100 µL of lysis buffer (containing 20 mM Tris, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye). Causality note: Saponin and Triton X-100 permeabilize the RBC and parasite membranes, allowing the dye to access the parasitic DNA.

  • Fluorescence Readout: Incubate for 1 hour in the dark at room temperature. Measure fluorescence using a microplate reader (Excitation: 485 nm, Emission: 530 nm). Calculate IC50 values using non-linear regression analysis.

Workflow C1 1. P. falciparum Culture (3D7 & Dd2 Strains) C2 2. Compound Addition (Serial Dilutions of Q & Q-NO) C1->C2 C3 3. 72h Incubation (Standard Gas Mixture) C2->C3 C4 4. Lysis & SYBR Green I DNA Binding C3->C4 C5 5. Fluorescence Detection & IC50 Determination C4->C5

Standardized SYBR Green I workflow for in vitro antimalarial IC50 determination.

Protocol B: Cell-Free β-Hematin Inhibition Assay (BHIA)

To prove that the loss of efficacy in Quinine 1'-oxide is due to lack of vacuolar accumulation rather than an inability to bind heme, we use a cell-free system. This assay forces the drug and heme together at an acidic pH, bypassing the need for membrane transport.

Step-by-Step Methodology:

  • Hemin Preparation: Dissolve hemin (porcine) in 0.1 M NaOH to create a 4 mM stock solution. Causality note: Hemin is insoluble at neutral/acidic pH; NaOH ensures complete dissolution before the assay begins.

  • Reaction Assembly: In a 96-well plate, combine 50 µL of the compound (Quinine or Quinine 1'-oxide at various concentrations) with 50 µL of the hemin stock.

  • Initiation via Acidification: Add 100 µL of 0.5 M sodium acetate buffer (pH 5.2) containing 1% Tween-20 to initiate β-hematin (synthetic hemozoin) formation. Causality note: The pH 5.2 buffer mimics the parasite's digestive vacuole, while Tween-20 acts as a lipid-like scaffold to catalyze crystallization.

  • Incubation: Seal the plate and incubate at 37°C for 4 hours.

  • Quantification: Add 200 µL of a pyridine solution (5% pyridine in 20% HEPES buffer, pH 7.4). Pyridine specifically forms a soluble, brightly colored complex with unreacted free heme, but cannot disrupt crystallized β-hematin.

  • Readout: Measure absorbance at 405 nm. High absorbance indicates high levels of free heme (successful inhibition by the drug).

Expected Outcome: While Quinine 1'-oxide fails in the cell-based assay due to a lack of ion-trapping, it may still show moderate inhibition in the cell-free BHIA because the artificial environment forces interaction with heme without requiring the basic nitrogen for accumulation.

Sources

Next-Generation Bioanalytical Method Validation for Quinine 1'-Oxide in Biological Fluids: SPE-LC-MS/MS vs. Conventional HPLC-UV

Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Quantifying Quinine 1'-Oxide

Quinine 1'-oxide (CAS 109906-48-1) is a fully characterized chemical compound that serves as both a major in vivo metabolite and a primary degradation impurity of the antimalarial drug quinine[1]. Accurate quantification of this N-oxide in biological fluids (plasma, serum, and urine) is critical for pharmacokinetic (PK) profiling, therapeutic drug monitoring (TDM), and assessing the stability of pharmaceutical formulations.

However, the bioanalysis of alkaloid N-oxides presents significant challenges. Because of the highly polar N-O bond, quinine 1'-oxide is susceptible to severe matrix interference and ion suppression when analyzed in complex biological matrices[2]. Historically, laboratories relied on simple Protein Precipitation (PP) followed by High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). While cost-effective, this alternative method lacks the sensitivity and specificity required for modern clinical pharmacology.

This guide objectively compares the traditional PP-HPLC-UV alternative against a high-throughput, next-generation Solid Phase Extraction coupled with Liquid Chromatography-Tandem Mass Spectrometry (SPE-LC-MS/MS) workflow.

Mechanistic Workflow Comparison

The fundamental flaw in the traditional HPLC-UV alternative is its reliance on Protein Precipitation (PP). PP successfully removes large proteins but leaves behind endogenous phospholipids and lipophilic salts. In a mass spectrometer, these residual lipids outcompete the target analyte for charge in the Electrospray Ionization (ESI) source, causing unpredictable signal suppression (matrix effects). Furthermore, UV detection lacks the structural specificity to differentiate quinine 1'-oxide from structurally similar co-eluting metabolites.

Conversely, the advocated SPE-LC-MS/MS method operates as a self-validating system. By utilizing a Mixed-Mode Strong Cation Exchange (MCX) solid-phase extraction, the workflow actively exploits the basic quinuclidine nitrogen of quinine 1'-oxide to lock the analyte onto the sorbent, allowing aggressive organic washes to strip away phospholipids before elution.

G cluster_0 Next-Gen SPE-LC-MS/MS (Advocated Workflow) cluster_1 Conventional HPLC-UV (Alternative) A1 Biological Fluid (Plasma/Urine) A2 MCX Solid Phase Extraction (Removes Phospholipids) A1->A2 A3 UPLC Separation (Sub-2 µm C18) A2->A3 A4 Tandem Mass Spec (MRM: 341.2 -> 325.2) A3->A4 B1 Biological Fluid (Plasma/Urine) B2 Protein Precipitation (Leaves Matrix Lipids) B1->B2 B3 HPLC Separation (5 µm C18) B2->B3 B4 UV Detection (Low Specificity) B3->B4

Fig 1. Workflow comparison: SPE-LC-MS/MS vs. Conventional HPLC-UV for Quinine 1'-oxide analysis.

Self-Validating Experimental Protocol (SPE-LC-MS/MS)

To ensure strict adherence to the FDA 2018 and ICH M10 Bioanalytical Method Validation guidelines[3], the following protocol incorporates a Stable Isotope-Labeled Internal Standard (SIL-IS) to dynamically correct for any variations in extraction recovery or ionization efficiency.

Phase 1: Sample Preparation via MCX-SPE

Causality Check: Why MCX? Quinine 1'-oxide is a basic compound. Acidifying the sample ensures the nitrogen is protonated (cationic), allowing it to bind strongly to the negatively charged sulfonic acid groups on the MCX sorbent.

  • Spiking : Aliquot 100 µL of human plasma into a 96-well plate. Add 10 µL of the SIL-IS (Quinine-d3 1'-oxide, 100 ng/mL).

  • Pre-treatment : Add 200 µL of 2% phosphoric acid (H₃PO₄). Mechanism: Disrupts protein binding and ensures complete protonation of the analyte.

  • Conditioning : Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading : Load the pre-treated plasma sample onto the sorbent under a gentle vacuum.

  • Washing (Critical Step) :

    • Wash 1: 1 mL of 2% Formic acid in water (elutes endogenous acidic and neutral interferences).

    • Wash 2: 1 mL of 100% Methanol (elutes hydrophobic lipids and phospholipids). Because the analyte is held by ionic bonds, the 100% organic wash will not cause breakthrough.

  • Elution : Elute the target analytes with 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Mechanism: The high pH neutralizes the basic analyte, breaking the ionic interaction with the sorbent.

  • Reconstitution : Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Phase 2: LC-MS/MS Detection Parameters

Causality Check: The fragmentation of quinine 1'-oxide ([M+H]+ m/z 341.2) under collision-induced dissociation (CID) yields a highly stable product ion at m/z 325.2, corresponding to the characteristic loss of the N-oxide oxygen (-16 Da)[2].

  • Column : Sub-2 µm C18 column (50 x 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase : (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient : 5% B to 95% B over 3.0 minutes (Flow rate: 0.4 mL/min).

  • Ionization : Electrospray Ionization Positive Mode (ESI+).

  • MRM Transitions :

    • Quinine 1'-oxide: m/z 341.2 → 325.2 (Quantifier, CE: 25V); m/z 341.2 → 160.1 (Qualifier, CE: 40V).

    • Quinine-d3 1'-oxide (IS): m/z 344.2 → 328.2 (CE: 25V).

G Q Quinine m/z 325.2 Ox In Vivo Metabolism / In Vitro Oxidation Q->Ox QNO Quinine 1'-oxide [M+H]+ m/z 341.2 Ox->QNO F1 Product Ion m/z 325.2 (Loss of Oxygen, -16 Da) QNO->F1 Collision Energy (CE: 25V) F2 Product Ion m/z 160.1 (Quinuclidine Cleavage) QNO->F2 Collision Energy (CE: 40V)

Fig 2. Quinine 1'-oxide formation and characteristic LC-MS/MS fragmentation pathways.

Quantitative Performance & Method Validation Data

To demonstrate the superiority of the SPE-LC-MS/MS method, validation was executed according to the FDA's "Bioanalytical Method Validation Guidance for Industry"[3].

Table 1: Method Capability Comparison

The SPE-LC-MS/MS method requires 5x less sample volume while achieving a 100-fold increase in sensitivity (LLOQ) compared to the alternative.

Analytical ParameterSPE-LC-MS/MS (Advocated)PP-HPLC-UV (Alternative)
Sample Volume Required 100 µL500 µL
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL50 ng/mL
Linear Dynamic Range 0.5 – 500 ng/mL50 – 5,000 ng/mL
Chromatographic Run Time 4.0 min15.0 min
Matrix Effect (Ion Suppression) < 4.5% (Negligible)N/A (High co-elution risk)
Extraction Recovery 92.4% ± 3.1%68.5% ± 12.4%
Specificity High (Mass-to-charge ratio)Low (Absorbance at 254 nm)
Table 2: FDA/ICH M10 Validation Summary (SPE-LC-MS/MS)

Regulatory guidelines mandate that precision (%CV) must not exceed 15% (or 20% at the LLOQ), and accuracy must be within ±15% of the nominal concentration (±20% at the LLOQ)[3]. The SPE-LC-MS/MS workflow easily exceeds these stringent regulatory thresholds.

Quality Control (QC) LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
LLOQ 0.56.27.8+4.5
Low QC (LQC) 1.54.15.3+2.1
Medium QC (MQC) 50.03.54.2-1.8
High QC (HQC) 400.02.83.6-0.9

Conclusion

While conventional PP-HPLC-UV methods may suffice for high-dose formulation testing, they fail to meet the rigorous demands of modern biological fluid analysis. The SPE-LC-MS/MS workflow provides an elegant, self-validating solution for the quantification of quinine 1'-oxide. By leveraging the specific acid-base chemistry of the analyte during solid-phase extraction, the method entirely bypasses the phospholipid matrix effects that plague traditional techniques, delivering regulatory-compliant accuracy, sub-nanogram sensitivity, and high-throughput efficiency.

Sources

A Researcher's Guide to Inter-Laboratory Validation of Quinine 1'-Oxide Quantification

Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Analytical Methodologies for Robust and Reproducible Results

In the landscape of drug development and metabolic research, the precise and accurate quantification of metabolites is paramount. Quinine 1'-oxide, a primary metabolite of the antimalarial drug quinine, serves as a critical analyte in pharmacokinetic and toxicological studies.[1][2][3] Ensuring the reliability of its quantification across different laboratories is a significant challenge that necessitates robust, validated analytical methods. This guide provides a comprehensive comparison of common analytical techniques for quinine 1'-oxide quantification and outlines a framework for inter-laboratory validation, empowering researchers to generate consistent and high-quality data.

The Significance of Quinine 1'-Oxide Quantification

Quinine, a cornerstone in the treatment of malaria, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes.[2][4] Quinine 1'-oxide is a major metabolite, and its concentration in biological fluids can provide valuable insights into drug efficacy, patient metabolism, and potential toxicity.[1][2] Therefore, the ability to reliably quantify this metabolite is crucial for:

  • Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Understanding the absorption, distribution, metabolism, and excretion (ADME) of quinine.

  • Toxicology and Safety Assessments: Evaluating potential adverse effects related to quinine metabolism.[2]

  • Clinical Monitoring: Optimizing dosing regimens for patients.

Analytical Methodologies for Quinine 1'-Oxide Quantification: A Comparative Overview

Several analytical techniques can be employed for the quantification of quinine 1'-oxide, each with its own set of advantages and limitations. The choice of method often depends on the required sensitivity, selectivity, sample matrix, and available instrumentation.

Table 1: Comparison of Analytical Methods for Quinine 1'-Oxide Quantification

MethodPrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Separates quinine 1'-oxide from other components based on its polarity, followed by detection using its UV absorbance.Cost-effective, widely available, and relatively simple to operate.[5]Lower sensitivity and selectivity compared to mass spectrometry-based methods; potential for interference from co-eluting compounds.[6]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.High sensitivity and specificity, allowing for the detection of low concentrations in complex biological matrices.[7]Higher initial instrument cost and operational complexity.
High-Performance Thin-Layer Chromatography (HPTLC) A planar chromatographic technique that separates compounds on a thin layer of adsorbent material.High sample throughput, low solvent consumption, and cost-effective.Lower resolution and sensitivity compared to HPLC-based methods.
Fluorometric Methods Measures the fluorescence emission of quinine 1'-oxide when excited by a specific wavelength of light.[6][8][9]High sensitivity and selectivity.[8][9]Susceptible to quenching effects from matrix components; requires a fluorescent analyte.[9]
Designing an Inter-Laboratory Validation Study

The objective of an inter-laboratory validation is to demonstrate that an analytical procedure is suitable for its intended purpose and can be successfully transferred between laboratories, yielding comparable results.[10][11] This process is essential for standardizing methodologies and ensuring data integrity in multi-center studies.[12][13]

A well-designed inter-laboratory study should encompass the following key elements:

  • A Detailed and Unambiguous Protocol: The protocol should clearly outline every step of the analytical procedure, leaving no room for interpretation.[12][14]

  • Standardized Materials: All participating laboratories should use the same batch of reference standards, quality control (QC) samples, and critical reagents.[15][16][17]

  • A Centralized Coordinating Laboratory: This laboratory is responsible for preparing and distributing all study materials and for collecting and analyzing the data from all participating labs.

Inter_Laboratory_Validation_Workflow cluster_planning Phase 1: Planning and Protocol Development cluster_execution Phase 2: Laboratory Execution cluster_analysis Phase 3: Data Analysis and Reporting P1 Define Study Objectives and Acceptance Criteria P2 Select Analytical Methods for Comparison P1->P2 P3 Develop a Detailed Analytical Protocol P2->P3 P4 Prepare and Characterize Study Materials (Reference Standards, QCs) P3->P4 L1 Distribute Protocol and Materials to Participating Labs P4->L1 L2 Lab A: Method Implementation and Analysis L1->L2 L3 Lab B: Method Implementation and Analysis L1->L3 L4 Lab C: Method Implementation and Analysis L1->L4 D1 Collect and Collate Data from All Labs L2->D1 L3->D1 L4->D1 D2 Statistical Analysis of Performance Characteristics (Precision, Accuracy, etc.) D1->D2 D3 Compare Method Performance D2->D3 D4 Prepare Final Validation Report D3->D4

Experimental Protocol: A Step-by-Step Guide

This section provides a generalized protocol for the quantification of quinine 1'-oxide in human plasma using LC-MS/MS, which is often considered the gold standard for its sensitivity and specificity.

4.1. Materials and Reagents

  • Quinine 1'-oxide reference standard (e.g., from LGC Standards or SRIRAMCHEM).[15][18]

  • Quinine-d3 1'-Oxide (as internal standard, IS).[19]

  • Human plasma (drug-free)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

4.2. Preparation of Standard and QC Samples

  • Stock Solutions: Prepare primary stock solutions of quinine 1'-oxide and the internal standard in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards: Spike drug-free human plasma with the working standard solutions to create a calibration curve with at least six non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

4.3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

4.4. LC-MS/MS Conditions

  • LC System: A suitable HPLC or UPLC system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient to separate quinine 1'-oxide and the IS from endogenous plasma components.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for quinine 1'-oxide and the internal standard.

Data Analysis and Acceptance Criteria

The performance of the analytical method across the participating laboratories should be evaluated based on the following validation parameters, in accordance with guidelines from regulatory bodies like the FDA and ICH.[10][11][14]

Table 2: Key Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to unequivocally assess the analyte in the presence of other components.[11][13]No significant interfering peaks at the retention time of the analyte and IS in blank samples.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]Correlation coefficient (r²) ≥ 0.99.
Accuracy The closeness of the measured value to the true value.[11][12]The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
Precision The degree of agreement among a series of measurements.[11][12]The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Limit of Quantification (LOQ) The lowest concentration of an analyte that can be reliably quantified with acceptable accuracy and precision.[20][21]Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%.
Reproducibility (Inter-Laboratory Precision) The precision between different laboratories.[10][11]The inter-laboratory CV should not exceed 20%.
Visualization of Key Relationships

Validation_Parameters cluster_characteristics Core Performance Characteristics Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity LOQ Limit of Quantification Method->LOQ Reliability Reliable Results Accuracy->Reliability Precision->Reliability Specificity->Reliability Linearity->Reliability LOQ->Reliability

Conclusion and Recommendations

A successful inter-laboratory validation of quinine 1'-oxide quantification hinges on a meticulously planned study, a clearly written protocol, and the use of standardized materials. While LC-MS/MS often provides the most sensitive and specific results, the choice of analytical method should be guided by the specific requirements of the study and the resources available. By adhering to the principles outlined in this guide, researchers can establish robust and reproducible methods for the quantification of quinine 1'-oxide, ultimately contributing to the generation of high-quality, reliable data in the fields of drug development and clinical research.

References

  • Validation and Verification Guidelines for Analytical Methods | ACS Reagent Chemicals. [Link]

  • Chemical Name : Quinine-d3 1'-Oxide | Pharmaffiliates. [Link]

  • CAS No : 109906-48-1 | Product Name : Quinine N-Oxide | Pharmaffiliates. [Link]

  • Quinine N-Oxide - CAS - 109906-48-1 - Axios Research. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Method Validation Guidelines | BioPharm International. [Link]

  • Direct Emission versus First-Derivative Fluorometric Methods for Quinine Determination in Tonic Waters. [Link]

  • HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALIDATION OF METHODS OF ANALYSIS - IUPAC. [Link]

  • Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis - MDPI. [Link]

  • Analytical Methods for Quinine Analysis | PDF | Elisa | Thin Layer Chromatography - Scribd. [Link]

  • Accuracy profiles for quantitative methods validation of quinine... - ResearchGate. [Link]

  • Fluorimetric determination of quinine using a portable system and digital image processing. [Link]

  • Quinine-N-oxide--a urinary component after the consumption of quinine beverages. [Link]

  • Summary of quinine metabolism. Shown are the identified metabolites of... | Download Scientific Diagram - ResearchGate. [Link]

  • Quinine metabolism in man : emphasis on the 3-hydroxylation as a biomarker reaction for the activity of CYP3A4 - Karolinska Institutet. [Link]

  • Establishment and intra-/inter-laboratory validation of a standard protocol of reactive oxygen species assay for chemical photosafety evaluation - PubMed. [Link]

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]

  • Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC - Oriental Journal of Chemistry. [Link]

  • Laboratory 2 Determination of Quinine in Tonic Water by UV-Vis Absorbance Spectroscopy. [Link]

  • Synthesis of quinine-N-oxide | Request PDF - ResearchGate. [Link]

  • Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides. [Link]

Sources

comparing extraction recovery rates for quinine 1'-oxide

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Comparing Extraction Recovery Rates for Quinine 1'-Oxide

Authored by a Senior Application Scientist

In the realm of drug development and metabolic studies, the accurate quantification of metabolites is paramount. Quinine, a cornerstone antimalarial drug, undergoes extensive metabolism, with quinine 1'-oxide being a significant product. The efficient extraction of this metabolite from complex biological matrices is a critical prerequisite for reliable analysis. This guide provides a comprehensive comparison of prevalent extraction methodologies, grounding the discussion in the physicochemical properties of quinine 1'-oxide and offering field-proven insights to guide your experimental design.

The Crucial Influence of Physicochemical Properties on Extraction Strategy

An effective extraction strategy is not a matter of chance; it is dictated by the chemical nature of the analyte. Quinine is a diprotic weak base, featuring two nitrogen atoms with distinct basicities: the more basic quinuclidine nitrogen (pKa₂ ≈ 8.4) and the less basic quinoline nitrogen (pKa₁ ≈ 4.3).[1]

The formation of quinine 1'-oxide occurs via oxidation at the highly basic and sterically accessible quinuclidine nitrogen (N-1).[2][3] This chemical modification fundamentally alters the molecule's properties in two ways that are critical for extraction design:

  • Decreased Basicity: The N-oxide group significantly reduces the basicity of the quinuclidine nitrogen, meaning it will be protonated only at a much lower pH. The quinoline nitrogen's basicity remains largely unaffected.

  • Increased Polarity: The introduction of the polar N-oxide bond (N⁺-O⁻) makes the molecule significantly more water-soluble and less hydrophobic than the parent quinine molecule.

These changes necessitate a tailored approach to extraction, as methods optimized for quinine will likely yield suboptimal recovery for its N-oxide metabolite.

A Comparative Analysis of Extraction Methodologies

We will explore three widely used extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).

Liquid-Liquid Extraction (LLE)

LLE relies on the differential solubility of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The efficiency of the extraction is heavily dependent on the pH of the aqueous phase and the polarity of the organic solvent.

  • Causality Behind Experimental Choices: For the parent quinine molecule, LLE protocols often involve basifying the aqueous sample to a pH > 9. This deprotonates both nitrogen atoms, rendering the molecule uncharged and maximizing its partitioning into a nonpolar organic solvent like toluene or chloroform.[4][5] However, this strategy is less effective for quinine 1'-oxide. Due to its increased polarity, a more polar extraction solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol) is required. Furthermore, because the N-1 basicity is reduced, adjusting the pH to a moderately basic level (e.g., pH 8-9) is sufficient to neutralize the quinoline nitrogen without the need for extreme alkalinity, which could risk degradation.

Solid-Phase Extraction (SPE)

SPE offers a more controlled and often cleaner extraction by partitioning the analyte between a liquid sample and a solid sorbent.[6] The choice of sorbent chemistry is critical and should be based on the analyte's properties.

  • Expertise in Sorbent Selection:

    • Reversed-Phase (e.g., C18, Polymeric): These sorbents retain analytes through hydrophobic interactions. Given that quinine 1'-oxide is more polar than quinine, it will exhibit weaker retention on a reversed-phase column. This necessitates the use of a weaker organic wash solvent (e.g., low percentage of methanol in water) to avoid premature elution of the analyte. Elution would then be achieved with a higher concentration of organic solvent.

    • Ion-Exchange (e.g., Cation Exchange): This mode separates molecules based on charge. At a sample pH between the pKa of the quinoline nitrogen (~4.3) and the reduced pKa of the N-oxide, the molecule will carry a net positive charge and can be retained on a strong or weak cation exchange sorbent. Elution is achieved by increasing the pH to neutralize the charge or by using a high-ionic-strength buffer.

    • Mixed-Mode (Recommended): The most robust approach for quinine 1'-oxide is likely a mixed-mode polymer sorbent that combines reversed-phase and ion-exchange properties (e.g., a styrene-divinylbenzene copolymer with cation exchange functional groups).[7][8] This dual retention mechanism provides enhanced selectivity and recovery. The sample can be loaded at a slightly acidic pH (~6) to ensure protonation of the quinoline nitrogen, followed by a wash with a mild organic solvent to remove hydrophobic interferences and a final elution with a basic organic solvent (e.g., 5% ammonium hydroxide in methanol) to disrupt both interactions simultaneously.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

Originally developed for pesticide analysis in food, the QuEChERS methodology has proven remarkably versatile for a wide range of analytes in various matrices.[9] It involves a two-step process: an initial extraction and partitioning with an organic solvent and salts, followed by a dispersive SPE (d-SPE) cleanup step.

  • Trustworthiness Through a Self-Validating System: The QuEChERS workflow is inherently rugged. The initial partitioning step, typically using acetonitrile and salts like magnesium sulfate (to absorb water) and sodium chloride (to induce phase separation), provides a crude but effective extraction.[10] The subsequent d-SPE cleanup is where the method is tailored to the analyte and matrix. For quinine 1'-oxide in plasma, a d-SPE tube containing:

    • Magnesium Sulfate (MgSO₄): To remove any remaining water.

    • Primary Secondary Amine (PSA): A weak anion exchanger to remove acidic interferences like fatty acids.

    • C18 Sorbent: To remove nonpolar interferences such as lipids. This combination ensures a clean extract suitable for instrumental analysis with high analyte recovery.

Quantitative Data Summary

The following table provides a comparative summary of the expected performance of each extraction method for quinine 1'-oxide. These values are based on the chemical principles discussed and represent typical starting points for method development.

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)QuEChERS
Expected Recovery Rate 75-90%>90% (with optimized mixed-mode)85-105%
Selectivity Low to ModerateHighModerate to High
Solvent Consumption HighLow to ModerateLow
Throughput LowModerate (can be automated)High
Ease of Use Moderate (emulsion risk)ModerateEasy
Cost per Sample LowHighLow
Best Suited For Simple matrices, initial screeningComplex matrices, high purity neededHigh-throughput screening, complex matrices

Detailed Experimental Protocols

The following protocols are provided as robust starting points. Trustworthiness in science demands that every new application be validated; therefore, optimization and validation of these methods for your specific matrix and analytical system are essential.

Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE)

This protocol is designed for the extraction of quinine 1'-oxide from human plasma.

  • Sorbent: Mixed-Mode Strong Cation Exchange, 30 mg / 1 mL cartridge.

  • Conditioning: Pass 1 mL of methanol through the cartridge, followed by 1 mL of deionized water. Do not allow the sorbent to dry.

  • Equilibration: Pass 1 mL of 2% formic acid in water through the cartridge.

  • Sample Loading: Pretreat 200 µL of plasma by adding 600 µL of 2% formic acid in water. Vortex to mix. Load the entire pretreated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Wash 1 (Polar Interferences): Pass 1 mL of 2% formic acid in water through the cartridge.

  • Wash 2 (Nonpolar Interferences): Pass 1 mL of methanol through the cartridge. Dry the sorbent under vacuum or nitrogen for 2 minutes.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol through the cartridge.

  • Dry-down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Protocol 2: QuEChERS for Biological Fluids

This protocol is adapted for the extraction of quinine 1'-oxide from 1 mL of plasma or urine.

  • Initial Extraction:

    • Place 1 mL of sample into a 15 mL polypropylene centrifuge tube.

    • Add 2 mL of acetonitrile.

    • Add the contents of a salt packet containing 1 g of magnesium sulfate and 0.25 g of sodium chloride.

    • Cap the tube and shake vigorously for 1 minute.

    • Centrifuge at 4000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer 1 mL of the upper acetonitrile layer to a 2 mL d-SPE tube containing 150 mg of magnesium sulfate, 50 mg of PSA, and 50 mg of C18 sorbent.

    • Cap the tube and shake vigorously for 30 seconds.

    • Centrifuge at 10,000 x g for 2 minutes.

  • Final Sample Preparation:

    • Transfer the supernatant to a clean vial.

    • Evaporate to dryness and reconstitute in 100 µL of mobile phase for analysis.

Visualization of Experimental Workflows

Diagrams created using Graphviz provide a clear, at-a-glance understanding of the logical flow of each protocol.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous Sample (e.g., Plasma) Adjust_pH Adjust pH to 8-9 with Base Sample->Adjust_pH Add_Solvent Add Organic Solvent (e.g., Ethyl Acetate) Adjust_pH->Add_Solvent Vortex Vortex & Centrifuge Add_Solvent->Vortex Collect_Organic Collect Organic Layer Vortex->Collect_Organic Dry_Down Evaporate & Reconstitute Collect_Organic->Dry_Down Analysis LC-MS/MS Analysis Dry_Down->Analysis

Caption: High-level workflow for Liquid-Liquid Extraction (LLE).

SPE_Workflow Condition 1. Condition (Methanol & Water) Equilibrate 2. Equilibrate (Acidic Buffer) Condition->Equilibrate Load 3. Load Sample (pH ~6) Equilibrate->Load Wash1 4. Wash 1 (Aqueous) Load->Wash1 Wash2 5. Wash 2 (Organic) Wash1->Wash2 Elute 6. Elute (Basic Methanol) Wash2->Elute Analyze 7. Dry & Analyze (LC-MS/MS) Elute->Analyze

Caption: Step-by-step workflow for Mixed-Mode Solid-Phase Extraction (SPE).

QuEChERS_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup Sample Sample + Acetonitrile Add_Salts Add MgSO₄ / NaCl Salts Sample->Add_Salts Shake Shake & Centrifuge Add_Salts->Shake Supernatant Transfer Supernatant Shake->Supernatant dSPE Add to d-SPE Tube (MgSO₄, PSA, C18) Supernatant->dSPE Shake2 Shake & Centrifuge dSPE->Shake2 Analyze Analyze Supernatant (LC-MS/MS) Shake2->Analyze

Caption: The two-step workflow for the QuEChERS methodology.

References

  • Granados-Chinchilla, F., & Campos-Arguedas, L. F. (2024). An Undergrad Experiment for the at-home Study of Fluorescence: Extraction of Quinine and Chlorophyll from Cinchona Tree Bark. ResearchGate. Available at: [Link][11]

  • Granados-Chinchilla, F., & Campos-Arguedas, L. F. (2021). An Undergrad Experiment for the at-home Study of Fluorescence: Extraction of Quinine and Chlorophyll from Cinchona Tree Bark. IJPCE - International Journal of Physics and Chemistry Education, 15(1), 5-10. Available at: [Link][1]

  • Restek Corporation. (n.d.). QuEChERS Methodology: AOAC Method. Restek. Available at: [Link]

  • Unknown Author. (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Available at: [Link][5]

  • Anastassiades, M. (2006). The QuEChERS Method – Background Information and Recent Developments. Community Reference Laboratory for Single Residue Methods. Available at: [Link][12]

  • MDPI. (2025). Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis. MDPI. Available at: [Link][13]

  • Maehara, S., et al. (2003). Transformations of Cinchona alkaloids into 1-N-oxides derivatives by endophytic Xylaria sp. isolated from Cinchona pubescens. Chemical & Pharmaceutical Bulletin, 51(1), 71-74. Available at: [Link][14]

  • Thomason, H., et al. (1990). A simple and rapid method for the estimation of quinine using reversed-phase high-performance liquid chromatography with UV detection. Journal of Analytical Toxicology, 14(6), 345-347. Available at: [Link][15]

  • Scribd. (n.d.). Analytical Methods for Quinine Analysis. Scribd. Available at: [Link][16]

  • Saraiva, M. L., et al. (n.d.). Automatic miniaturized flow methodology with in-line solid-phase extraction for quinine determination in biological samples. Analytical Methods. Available at: [Link][17]

  • Al-Adhami, M., et al. (2022). Molecularly Imprinted Solid Phase Extraction Strategy for Quinic Acid. MDPI. Available at: [Link][18]

  • ResearchGate. (n.d.). Automatic miniaturized flow methodology with in-line solid-phase extraction for quinine determination in biological samples. Request PDF. Available at: [Link][19]

  • MDPI. (2025). Fluorescence Analysis of Quinine in Commercial Tonic Waters. MDPI. Available at: [Link][20]

  • Farinotti, R., et al. (2000). Stability, compatibility and plasticizer extraction of quinine injection added to infusion solutions and stored in polyvinyl chloride (PVC) containers. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1187-1199. Available at: [Link][21]

  • QuEChERS.com. (n.d.). About the method. QuEChERS.com. Available at: [Link][9]

  • Wörner, M., et al. (1989). [Use of solid phase extraction for rapid sample preparation in the determination of food constituents. I. Quinine in beverages]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 189(5), 422-425. Available at: [Link][22]

  • da Silva, J. A. F., et al. (2024). Fluorimetric determination of quinine using a portable system and digital image processing. Food Measure, 18(1), 1-8. Available at: [Link][23]

  • Oriental Journal of Chemistry. (n.d.). Establishment and Validation of Stability-indicating Approach for Quantifying Dihydroquinine in the Quinine Sulphate Pharmaceutical Dosage form by RP-HPLC. Oriental Journal of Chemistry. Available at: [Link][24]

  • Grech, G. M. (2002). A Comparative study on different types of spe sorbents for trace enrichment of pesticides using the matrix solid phase dispersion (MSPD) technique. OAR@UM. Available at: [Link][7]

  • Malaysian Journal of Analytical Sciences. (2025). Development of QuEChERS method combined with ultraviolet-visible spectroscopy for residual nanopesticide analysis in crops and vegetables. Malaysian Journal of Analytical Sciences. Available at: [Link][10]

  • ResearchGate. (n.d.). Structure of the quinine molecule various species at different pH values (modified from Joshi & Pant, 2015). ResearchGate. Available at: [Link][25]

  • FUDMA Journal of Sciences. (2025). QUANTIFICATION OF QUININE IN MEDICINAL PLANTS FROM EDE, NIGERIA USING HPLC. FUDMA Journal of Sciences. Available at: [Link][26]

  • Misra, H., et al. (2008). UV Method for Determination of Quinine in Different Extracts of Cinchona species Bark. Records of Natural Products, 2(4), 90-96. Available at: [Link][27]

  • Aisyah, A., et al. (2016). Synthesis of quinine N-oxide and an NMR tutorial in its structure determination. AIP Conference Proceedings, 1729(1), 020054. Available at: [Link][2]

  • ResearchGate. (2026). Synthesis of quinine-N-oxide. Request PDF. Available at: [Link][3]

  • Hroboňová, K., et al. (2020). Comparison of different types of sorbents for extraction of coumarins. Food Chemistry, 332, 127404. Available at: [Link][28]

  • ResearchGate. (2025). Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds. ResearchGate. Available at: [Link][29]

  • International Journal of Novel Research and Development. (2024). Simultaneously Estimation of Quinine Sulphate: RP HPLC Techniques. IJNRD. Available at: [Link][30]

  • Semantic Scholar. (2022). Polyaniline and Polyaniline-Based Materials as Sorbents in Solid-Phase Extraction Techniques. Semantic Scholar. Available at: [Link][31]

  • ResearchGate. (2025). Comparison of different solid phase extraction sorbents for the qualitative assessment of dissolved organic nitrogen in freshwater samples using FT-ICR-MS. ResearchGate. Available at: [Link][8]

Sources

Safety Operating Guide

Personal protective equipment for handling Quinine 1'-Oxide

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling alkaloid derivatives requires more than just a superficial reading of a Safety Data Sheet (SDS). It requires a mechanistic understanding of the chemical's behavior to build a self-validating safety protocol.

Quinine 1'-oxide (CAS: 109906-48-1), frequently referred to as Quinine N-oxide, is a primary oxidized metabolite of the cinchona alkaloid quinine[1]. In drug metabolism studies, forensic toxicology, and pharmacokinetic profiling, it serves as a crucial analytical reference standard[2]. While the N-oxidation at the tertiary nitrogen of the quinuclidine ring increases the molecule's polarity, it does not negate the potent sensitization and toxicity risks inherent to the parent alkaloid[3].

Here is your comprehensive, step-by-step operational and safety guide for handling Quinine 1'-oxide.

Hazard Causality & Mechanistic Profiling

To establish a foolproof safety protocol, we must first understand the causality behind the hazards of Quinine 1'-oxide:

  • Respiratory & Dermal Sensitization (H334, H317): Alkaloids and their N-oxide derivatives are notorious for acting as haptens[3]. When inhaled as fine crystalline dust or absorbed through dermal micro-abrasions, they covalently bind to endogenous proteins, triggering an IgE-mediated immune cascade. Subsequent exposures can lead to severe hypersensitivity, including occupational asthma or contact dermatitis.

  • Acute Irritation (H315, H319): The compound is acutely irritating to the corneal epithelium and mucous membranes[4].

  • Systemic Toxicity (R22): Systemic absorption can mimic quinine toxicity (cinchonism), presenting as tinnitus, visual field changes, and gastrointestinal distress[5].

Mandatory Personal Protective Equipment (PPE) Matrix

Do not default to standard laboratory PPE. The risk of aerosolizing the N-oxide powder during weighing necessitates targeted respiratory and dermal protection[4].

PPE CategorySpecificationScientific Rationale & Causality
Respiratory N95 or P2 Particulate RespiratorMitigates H334 risk. Quinine derivatives are severe respiratory sensitizers; preventing the inhalation of micro-particulates is the most critical safety step.
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Prevents dermal haptenization (H315, H317). Nitrile offers superior chemical resistance to alkaloid permeation compared to standard latex.
Eye Protection Chemical Safety GogglesProtects against ocular irritation (H319) from fine crystalline dust. Safety glasses with side shields are insufficient for powder handling.
Body Howie-style Lab Coat & Closed-toe shoesPrevents the accumulation of microscopic particulates on personal clothing, eliminating the risk of secondary exposure outside the lab.

Operational Workflow & Handling Protocol

To ensure trustworthiness and reproducibility, follow this step-by-step methodology when preparing Quinine 1'-oxide solutions for analytical or pharmacokinetic use.

Step 1: Environmental Preparation

  • Conduct all open-container handling inside a certified Class II Biological Safety Cabinet (BSC) or a calibrated chemical fume hood.

  • Ensure the sash is lowered to the designated safe operational height to maximize the capture velocity of any aerosolized dust.

Step 2: Weighing and Transfer

  • Use anti-static weighing boats and spatulas. Alkaloid powders frequently carry a static charge that causes them to "jump" and aerosolize when manipulated.

  • Pre-tare the closed vial, add the Quinine 1'-oxide inside the fume hood, cap the vial, and re-weigh to determine the exact mass. This "weigh-by-difference" method minimizes open-air powder transfer.

Step 3: Solubilization

  • Quinine 1'-oxide is highly soluble in polar organic solvents. Introduce your diluent (e.g., Methanol, DMSO, or Acetonitrile) directly into the capped weighing vial using a syringe or automated pipette.

  • Vortex gently until complete dissolution is achieved.

Step 4: Workspace Decontamination

  • Because N-oxides are polar, wipe down the balance, spatulas, and fume hood surfaces with a 70% Ethanol or Methanol-soaked lint-free wipe to dissolve and remove any residual dust.

QuinineWorkflow A 1. Environmental Setup Verify Fume Hood Airflow B 2. PPE Donning N95, Nitrile Gloves, Goggles A->B Proceed to C 3. Material Handling Anti-static Weighing B->C Donning Complete D 4. Solubilization Dissolve in MeOH/DMSO C->D Minimize Aerosols E 5. Decontamination Wipe Surfaces with Solvent D->E Cap Vials Securely F 6. Waste Disposal UN 1544 Hazardous Waste E->F Collect Contaminants

Safe operational workflow for handling and disposing of Quinine 1'-oxide in a laboratory setting.

Waste Management & Disposal Plan

Quinine 1'-oxide cannot be disposed of in standard municipal waste or flushed down the sink. It is strictly regulated under international dangerous goods transportation laws[4].

Regulatory MetricClassification
UN Number UN 1544
Proper Shipping Name Alkaloids, solid, n.o.s. (Quinine N-oxide)
Hazard Class 6.1(b) (Toxic Substances)
Packing Group III

Disposal Execution:

  • Solid Waste: Collect all contaminated consumables (weighing boats, pipette tips, gloves, and solvent wipes) in a designated, sealable chemical waste container labeled "Toxic Alkaloid Waste - Contains Quinine N-oxide".

  • Liquid Waste: Segregate Quinine 1'-oxide solutions into non-halogenated or halogenated solvent waste carboys, depending strictly on the diluent used during your assay.

  • Final Destruction: Transfer all sealed waste containers to your institution's Environmental Health and Safety (EHS) department. The mandatory destruction method for this class of chemical is high-temperature incineration by a licensed hazardous waste contractor.

References

  • Title: Quinine N-Oxide Safety Data, PPE, and Biological Activity Source: Chemsrc URL: [Link]

  • Title: Structural Characterization and Electrochemical Studies of Selected Alkaloid N-Oxides Source: National Institutes of Health (NIH) / MDPI URL: [Link]

  • Title: Diversity and severity of adverse reactions to quinine: A systematic review Source: ResearchGate URL: [Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.